Technical Documentation Center

1-Oxo-1H,2H,3H,4H-quinolizinium bromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Oxo-1H,2H,3H,4H-quinolizinium bromide
  • CAS: 5520-39-8

Core Science & Biosynthesis

Foundational

1-Oxo-1H,2H,3H,4H-quinolizinium bromide chemical structure

An In-Depth Technical Guide to 1-Oxo-1H,2H,3H,4H-quinolizinium bromide: Structure, Synthesis, and Characterization Abstract The quinolizinium scaffold represents a class of aromatic, nitrogen-containing heterocyclic cati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-Oxo-1H,2H,3H,4H-quinolizinium bromide: Structure, Synthesis, and Characterization

Abstract

The quinolizinium scaffold represents a class of aromatic, nitrogen-containing heterocyclic cations that are of significant interest to the scientific community. Found within the core structure of natural alkaloids like berberine and exhibiting a wide range of applications from fluorescent dyes to pharmacologically active agents, these molecules are a cornerstone of modern heterocyclic chemistry.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS: 5520-39-8). We will dissect its molecular architecture, propose a robust synthetic pathway grounded in established chemical principles, detail the analytical techniques required for its structural validation, and explore its potential applications in research and drug development.

Part 1: Molecular Structure and Physicochemical Properties

Core Structural Analysis

1-Oxo-1H,2H,3H,4H-quinolizinium bromide is a quaternary ammonium salt built upon a fused bicyclic system.[3] The core of the molecule is the quinolizinium cation, which is characterized by a bridgehead nitrogen atom that bears a positive charge. This cationic heterocycle is isoelectronic and structurally similar to naphthalene, conferring significant aromatic stability through electron delocalization.[1]

Key structural features include:

  • The Quinolizinium Core : A planar, aromatic pyridinium ring fused with a partially saturated six-membered ring.

  • The Carbonyl Group : A ketone at the C1 position, which influences the molecule's electronic properties and provides a reactive site for further derivatization.

  • The Bromide Anion : A counterion that balances the positive charge of the quinolizinium cation, contributing to the salt's overall stability and solubility characteristics.

Caption: Chemical structure of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide.

Physicochemical Data

The fundamental properties of this compound are summarized below for reference in experimental design.

PropertyValueReference
IUPAC Name 3,4-dihydro-2H-quinolizin-5-ium-1-one;bromide[3]
CAS Number 5520-39-8[3]
Molecular Formula C₉H₁₀BrNO[3]
Molecular Weight 228.09 g/mol [3]
Exact Mass 226.995 g/mol [3]
Canonical SMILES C1CC(=O)C2=CC=CC=[N+]2C1.[Br-][3]
Polar Surface Area 20.95 Ų[3]

Part 2: Synthesis and Mechanistic Insights

The synthesis of quinolizinium salts is a well-established area of heterocyclic chemistry. The most common and versatile strategies involve the cyclization of functionalized pyridine derivatives.[4] For 1-Oxo-1H,2H,3H,4H-quinolizinium bromide, a logical approach is the intramolecular cyclization of a suitable N-substituted 2-acylpyridine precursor.

Proposed Synthetic Protocol

This protocol is based on the cyclization of 2-acetyl-1-(2-oxoethyl)pyridinium derivatives, a method known to be effective for constructing the quinolizinium ring system.[4]

Objective: To synthesize 1-Oxo-1H,2H,3H,4H-quinolizinium bromide via N-alkylation and subsequent intramolecular aldol condensation.

Materials:

  • 2-Acetylpyridine

  • Bromoacetaldehyde diethyl acetal

  • Hydrobromic acid (48% aq.)

  • Sodium bicarbonate

  • Ethanol

  • Diethyl ether

  • Standard glassware for reflux and filtration

Step-by-Step Methodology:

  • Step 1: Quaternization of 2-Acetylpyridine.

    • In a round-bottom flask, dissolve 2-acetylpyridine (1.0 eq) in a minimal amount of ethanol.

    • Add bromoacetaldehyde diethyl acetal (1.1 eq).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the consumption of the starting pyridine.

    • Causality: This step forms the key intermediate, 1-(2,2-diethoxyethyl)-2-acetylpyridin-1-ium bromide. The quaternization of the pyridine nitrogen makes the α-protons of the acetyl group significantly more acidic, priming them for the subsequent cyclization step.

  • Step 2: Hydrolysis and Intramolecular Cyclization.

    • Cool the reaction mixture to room temperature.

    • Slowly add 48% hydrobromic acid (2.0 eq) and heat to reflux for 2-3 hours.

    • Causality: The acidic conditions hydrolyze the diethyl acetal to the corresponding aldehyde. The now-free aldehyde undergoes an intramolecular aldol-type condensation with the enolized acetyl group. Subsequent dehydration under the acidic, heated conditions leads to the formation of the aromatic quinolizinium ring.

  • Step 3: Isolation and Purification.

    • Cool the reaction mixture in an ice bath. The crude product should precipitate.

    • Collect the solid by vacuum filtration and wash with cold diethyl ether to remove non-polar impurities.

    • Neutralize any excess acid by washing the solid with a cold, dilute sodium bicarbonate solution, followed by another wash with cold water.

    • Recrystallize the crude solid from an ethanol/acetone mixture to yield the pure 1-Oxo-1H,2H,3H,4H-quinolizinium bromide as colorless or light tan crystals.[4]

Caption: Proposed synthetic workflow for 1-Oxo-1H,2H,3H,4H-quinolizinium bromide.

Part 3: Spectroscopic Characterization and Structural Validation

Structural confirmation of the synthesized product is achieved through a combination of standard spectroscopic techniques. While a dedicated spectrum for this specific molecule is not widely published, its expected spectral characteristics can be accurately predicted based on the known properties of the quinolizinium core and related structures.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the product.[5][6]

  • ¹H NMR: The proton spectrum will be highly characteristic. Protons on the aromatic ring, particularly those alpha to the quaternary nitrogen, will exhibit a significant downfield shift (δ > 8.0 ppm) due to the deshielding effect of the positive charge.[4] The methylene protons on the saturated ring (C2, C3, C4) will appear as multiplets in the more upfield region (δ 2.5-4.5 ppm).

  • ¹³C NMR: The carbon spectrum will confirm the presence of all nine carbon atoms. Key signals include the carbonyl carbon (C1) at δ ~190 ppm, the aromatic carbons between δ 120-150 ppm, and the aliphatic carbons of the saturated ring at δ 20-50 ppm.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR (500 MHz, DMSO-d₆)δ (ppm): ~8.5-9.0 (m, 2H, Ar-H α to N+), ~7.8-8.2 (m, 2H, Ar-H), ~4.2 (t, 2H, -CH₂-N+), ~3.0 (t, 2H, -CH₂-C=O), ~2.6 (m, 2H, -CH₂-)
¹³C NMR (125 MHz, DMSO-d₆)δ (ppm): ~190 (C=O), ~145-150 (Ar-C α to N+), ~125-140 (Ar-C), ~55 (CH₂-N+), ~40 (CH₂-C=O), ~25 (CH₂)
FT-IR (ATR)ν (cm⁻¹): ~1680 (strong, C=O stretch), ~1620, 1580 (C=C/C=N aromatic stretches), ~2950 (C-H aliphatic stretches)
MS (ESI+) m/z: 148.07 [M]⁺ (Calculated for C₉H₁₀NO⁺: 148.0757)
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive mode is ideal for confirming the elemental composition. The analysis will detect the cationic portion of the molecule, not the entire salt.[7] The expected observation is the molecular ion [M]⁺ corresponding to the C₉H₁₀NO⁺ cation at an m/z of approximately 148.07.

Infrared (IR) Spectroscopy

IR spectroscopy serves to confirm the presence of key functional groups. The most prominent and diagnostic peak will be a strong absorbance band around 1680 cm⁻¹ corresponding to the C=O stretch of the α,β-unsaturated ketone. Additional peaks in the 1580-1620 cm⁻¹ region will confirm the aromatic C=C and C=N bonds.

Part 4: Potential Applications and Future Directions

The unique electronic and structural features of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide make it a molecule of considerable interest for both fundamental research and applied sciences.

  • Scaffold for Medicinal Chemistry: The quinoline, quinazoline, and quinolizine cores are considered "privileged structures" in drug discovery, appearing in numerous compounds with antibacterial, antiviral, and anticancer properties.[8][9][10] This compound serves as an excellent starting point for generating a library of derivatives through modification at the ketone or the aromatic ring to perform structure-activity relationship (SAR) studies.

  • Fluorescent Probes and Dyes: Many quinolizinium salts exhibit intrinsic fluorescence.[2] This compound should be investigated for its photophysical properties. Its ability to intercalate with biomolecules like DNA could be explored for applications in cellular imaging and as a biological probe.[2]

  • Materials Science: The cationic and aromatic nature of the molecule suggests potential use in the development of ionic liquids or as a component in organic electronic materials.[2]

Future Research:

  • X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the molecular geometry, bond lengths, and bond angles, validating theoretical models.[11]

  • Biological Screening: A broad-based screening against a panel of cancer cell lines and microbial strains would be a logical first step to identify potential therapeutic applications.

  • Derivatization: The ketone functionality is a prime target for reactions such as reductive amination, Wittig olefination, or Grignard additions to rapidly build molecular complexity and explore new chemical space.

References

  • EvitaChem. (n.d.). 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (EVT-514808).
  • Wikipedia. (n.d.). Quinolizinium. Retrieved from [Link]

  • Science of Synthesis. (2004). Product Class 7: Quinolizinium Salts and Benzo Analogues. Thieme.
  • Becher, J., et al. (n.d.). Structures of quinolizinium derivatives 6-8. ResearchGate. Retrieved from [Link]

  • Huang, L., et al. (2024). Extended Quinolizinium-Fused Corannulene Derivatives: Synthesis and Properties. JACS Au.
  • Huang, L., et al. (2024). Extended Quinolizinium-Fused Corannulene Derivatives: Synthesis and Properties. JACS Au.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC.
  • Supporting Inform
  • The Studies on Quinolizinium Salts. II. Ring Opening Reactions of Quinolizinium Bromide by Grignard Reagents. J-Stage.
  • A convenient synthesis of quinolizinium salts through Rh(III) or Ru(II)-catalyzed C-H bond activation of 2-alkenylpyridine. The Royal Society of Chemistry.
  • Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. Hindawi.
  • Synthesis of new quinolizinium-based fluorescent compounds and studies on their applications in photocatalysis. Organic & Biomolecular Chemistry (RSC Publishing).
  • 1-oxo-1,2,3,4-tetrahydro-5lambda5-quinolizin-5-ylium bromide. Sigma-Aldrich.
  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters.
  • Isoquinolinium, Cinnolinium, and Quinolizinium Salts by Oxidative Annul
  • Development of Substituted Benzo[c]quinolizinium Compounds as Novel Activators of the Cystic Fibrosis Chloride Channel. Amanote Research.
  • 1-OXO-1H,2H,3H,4H-QUINOLIZINIUM BROMIDE | 5520-39-8. ChemicalBook.
  • Application of Quinoline Ring in Structural Modification of N
  • Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. PMC.
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxyl
  • Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversific
  • 4-Hydroxy-2-quinolones. 110. Bromination of 1-R-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylic acid anilides.
  • Organic & Biomolecular Chemistry. Semantic Scholar.
  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
  • The studies on quinolizinium salts. I. Synthesis of quinolizinium and 1-, 2-, 3-, and 4-methylquinolizinium bromides. PubMed.
  • 4H-Quinolizine. Wikipedia.
  • Quinazolinones, the Winning Horse in Drug Discovery. PMC.
  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. MDPI.
  • Synthesis and pharmacological evaluation of 1-oxo-2-(3-piperidyl)-1,2,3,4- tetrahydroisoquinolines and related analogues as a new class of specific bradycardic agents possessing I(f) channel inhibitory activity. PubMed.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI.
  • Quantitative NMR Spectroscopy. University of Edinburgh.
  • An Efficient Approach for Obtaining Small and Macro-molecular 1H NMR Spectra Based on Neural Network. ChemRxiv.
  • An Innovative Strategy for Untargeted Mass Spectrometry D
  • Characterization of an intense bitter-tasting 1H,4H-quinolizinium-7-ol
  • Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry. PubMed.
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

Sources

Exploratory

physicochemical properties of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide

An In-depth Technical Guide to the Physicochemical Properties of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide Introduction: The Quinolizinium Scaffold and the Target Compound The quinolizinium scaffold, featuring a bridgehead...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide

Introduction: The Quinolizinium Scaffold and the Target Compound

The quinolizinium scaffold, featuring a bridgehead nitrogen atom, is a unique heterocyclic system with distinct physicochemical properties that make it an attractive core for therapeutic agent development.[1] Its cationic nature and potential for diverse substitutions offer a rich design space for medicinal chemists. This guide focuses on a specific derivative, 1-Oxo-1H,2H,3H,4H-quinolizinium bromide, a compound of interest for its potential biological activities stemming from the combination of the quinolizinium core, a carbonyl group, and a bromide counter-ion. The introduction of a bromine atom can significantly influence lipophilicity, absorption, and bioavailability, making it a common strategy in drug design.[2] This document outlines a systematic approach to synthesize and comprehensively characterize this molecule.

Part 1: Proposed Synthetic Pathway

The synthesis of quinolizinium salts often involves the cyclization by forming a crucial N-C bond, leveraging the nucleophilicity of a pyridine nitrogen.[3] A plausible and efficient route to synthesize 1-Oxo-1H,2H,3H,4H-quinolizinium bromide would be a variation of the Menshutkin reaction, a well-established method for quaternizing amines with alkyl halides.[4]

Proposed Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A Pyridine C Step 1: Acylation (Friedel-Crafts or similar) Formation of 1-(pyridin-2-yl)butan-1-one A->C B 4-Bromobutyryl bromide B->C D Step 2: Intramolecular Cyclization & Oxidation/Aromatization C->D Acid catalyst, Heat E Step 3: Bromination (if necessary) or direct use of bromo-precursor D->E F 1-Oxo-1H,2H,3H,4H-quinolizinium bromide E->F G cluster_synthesis Synthesis & Purification cluster_char Characterization cluster_data Data Analysis start Purified Crystalline Solid A Structural Elucidation NMR (1H, 13C, COSY, HSQC) Mass Spectrometry (HRMS) FT-IR Spectroscopy Single-Crystal X-ray Diffraction start->A B Purity & Identity Elemental Analysis (CHN) High-Performance Liquid Chromatography (HPLC) start->B C Physical Properties Melting Point (DSC) Solubility Studies pKa Determination start->C end Comprehensive Physicochemical Profile A->end B->end C->end

Caption: Integrated workflow for the physicochemical characterization of the target compound.

Step-by-Step Methodologies

1. Structural Elucidation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Record 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectra on a 400 or 500 MHz spectrometer. [5]Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

    • Rationale: NMR is paramount for determining the carbon-hydrogen framework. ¹H NMR will confirm the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. 2D NMR experiments like COSY (proton-proton correlations) and HSQC (direct carbon-proton correlations) are crucial for unambiguously assigning signals and confirming connectivity within the quinolizinium ring system. [4]

  • Mass Spectrometry (MS):

    • Protocol: Analyze the sample using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source. [5] * Rationale: HRMS will provide the exact mass of the cation, allowing for the determination of its elemental formula with high accuracy. The isotopic pattern observed for bromine will further confirm its presence in the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Protocol: Obtain the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.

    • Rationale: FT-IR is used to identify characteristic functional groups. The key vibration to observe will be the C=O stretch of the keto group, typically in the range of 1650-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. [6]

  • Single-Crystal X-ray Diffraction:

    • Protocol: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution (e.g., from an acetone/acetonitrile mixture). [4]Mount a suitable crystal and collect diffraction data. Solve and refine the structure to determine bond lengths, bond angles, and the crystal packing arrangement.

    • Rationale: This is the gold standard for unambiguous structure determination, providing a 3D model of the molecule and confirming the connectivity and stereochemistry. It will also reveal intermolecular interactions, such as hydrogen bonding with the bromide anion or water molecules. [7] 2. Purity and Identity Verification

  • Elemental Analysis (CHN Analysis):

    • Protocol: Submit a pure, dry sample for combustion analysis to determine the percentage composition of Carbon, Hydrogen, and Nitrogen.

    • Rationale: The experimental percentages should match the theoretical values calculated from the molecular formula within a narrow margin (e.g., ±0.4%), providing strong evidence of purity. [8]

  • High-Performance Liquid Chromatography (HPLC):

    • Protocol: Develop a reverse-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% trifluoroacetic acid). Monitor the elution profile with a UV detector at an appropriate wavelength.

    • Rationale: HPLC is used to assess the purity of the compound. A pure sample should exhibit a single, sharp peak. This method can also be used for stability studies.

3. Physical Property Determination

  • Melting Point:

    • Protocol: Determine the melting point using a standard melting point apparatus or, for higher accuracy, by Differential Scanning Calorimetry (DSC). [9] * Rationale: A sharp melting point range is indicative of high purity.

  • Solubility:

    • Protocol: Determine the solubility in various solvents (e.g., water, ethanol, DMSO, dichloromethane) at a controlled temperature. This can be done by adding known amounts of the compound to a fixed volume of solvent until saturation is reached.

    • Rationale: Solubility is a critical parameter for drug development, affecting formulation and bioavailability. Quaternary ammonium salts are often water-soluble, but the organic scaffold may impart solubility in organic solvents. [10]

Part 3: Data Presentation (Prospective)

All experimental data should be systematically organized for clarity and comparative analysis.

Table 1: Prospective Physicochemical Properties of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide

PropertyMethodExpected Value/ResultReference Protocol
Molecular Formula HRMSC₉H₈BrNO[4]
Molecular Weight HRMSTo be determined (Calculated: 226.07 g/mol )[4]
Physical Form VisualCrystalline solid[11]
Melting Point DSCTo be determined[9]
Solubility VisualTo be determined in water, EtOH, DMSO, DCM[10]
Purity (HPLC) HPLC>98%-
Elemental Analysis CHNC, H, N values to be within ±0.4% of theoretical[8]

Table 2: Prospective Spectroscopic Data Summary

TechniqueCharacteristic SignalsReference Data (Analogous Compounds)
¹H NMR Aromatic protons in the deshielded region (δ 7.5-9.5 ppm). Aliphatic protons of the saturated ring as multiplets. Chemical shifts influenced by the positive charge on the nitrogen.[5][12]
¹³C NMR Carbonyl (C=O) signal in the downfield region (δ > 160 ppm). Aromatic carbons. Aliphatic carbons.[5]
FT-IR Strong C=O stretching vibration (~1680-1720 cm⁻¹). Aromatic C=C and C-H stretching vibrations.[6]
HRMS (ESI+) A prominent peak corresponding to the [M-Br]⁺ cation. The calculated m/z for [C₉H₈NO]⁺ is 146.0600. The observed mass should be within 5 ppm. The isotopic pattern will confirm the presence of one bromine atom.[4]

Part 4: Potential Applications & Future Directions

Quinolizinium and quinoline derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, and antiviral properties. [13][14]The unique structural features of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide—a cationic head, a planar aromatic system, and a hydrogen-bond-accepting keto group—make it a compelling candidate for investigation as:

  • An Antimicrobial Agent: The cationic nature could facilitate interaction with negatively charged bacterial cell membranes, a mechanism common to many quaternary ammonium compounds. Its structural similarity to 4H-4-oxoquinolizines suggests potential activity against drug-resistant bacteria. [1]* A DNA Intercalating Agent: The planar aromatic portion of the molecule could potentially intercalate between DNA base pairs, a mechanism of action for some anticancer drugs. [15]* A CFTR Channel Modulator: Certain benzo[c]quinolizinium compounds have been identified as activators of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [16] Future work should focus on the synthesis of analogues to establish structure-activity relationships (SAR), followed by comprehensive biological evaluation based on the hypotheses above.

References

  • Supporting Information - Knowledge UChicago. (n.d.). Retrieved from [Link]

  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2022). Molecules, 27(18), 6033. [Link]

  • 4-Hydroxy-2-quinolones. 110. Bromination of 1-R-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylic acid anilides. (2018). Pharmaceutical Chemistry Journal, 52(4), 329-334. [Link]

  • Characterization of an Intense Bitter-Tasting 1 H ,4 H -Quinolizinium-7-olate by Application of the Taste Dilution Analysis, a Novel Bioassay for the Screening and Identification of Taste-Active Compounds in Foods. (2022). Journal of Agricultural and Food Chemistry, 70(38), 11965-11974. [Link]

  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. (2003). Journal of Medicinal Chemistry, 46(24), 5249-5262. [Link]

  • 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. (2024). Molbank, 2024(1), M1763. [Link]

  • Quinoline derivatives with bromine in their structure. (2024). ResearchGate. Retrieved from [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023). Records of Natural Products, 17(5), 837-848. [Link]

  • Organic & Biomolecular Chemistry. (2020). Semantic Scholar. Retrieved from [Link]...

  • Development of Substituted Benzo[c]quinolizinium Compounds as Novel Activators of the Cystic Fibrosis Chloride Channel. (1999). Journal of Biological Chemistry, 274(39), 27415-27425. [Link]

  • Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. (2006). Green Chemistry, 8(11), 998-1001. [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. (2022). Molecules, 27(19), 6667. [Link]

  • 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. (2024). ResearchGate. Retrieved from [Link]

  • Product Class 7: Quinolizinium Salts and Benzo Analogues. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. (2022). Pharmaceuticals, 15(6), 743. [Link]

  • Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. (2020). Acta Pharmaceutica, 70(2), 161-178. [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). Molecules, 29(9), 2004. [Link]

  • Physicochemical properties of quaternary ammonium bromide-type trimeric surfactants. (2003). Journal of Colloid and Interface Science, 267(1), 167-172. [Link]

  • Crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o548-o549. [Link]

Sources

Foundational

Technical Whitepaper: Mechanism of Action and Chemical Profiling of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide

Executive Summary 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS: 5520-39-8) is a specialized quaternary ammonium salt characterized by a fused bicyclic quinolizinium ring system[1]. Widely utilized in organic synthesis an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS: 5520-39-8) is a specialized quaternary ammonium salt characterized by a fused bicyclic quinolizinium ring system[1]. Widely utilized in organic synthesis and medicinal chemistry, its mechanism of action is fundamentally driven by its electrophilic nature and the permanent positive charge on its nitrogen atom[2]. This whitepaper details the structural basis of its reactivity, its biological interactions, and the experimental protocols required for its synthesis and validation.

Chemical Profile & Structural Basis of Activity

The core reactivity of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide stems from its resonance-stabilized aromatic system and the highly polar quaternary nitrogen. The bromide ion acts as a counterion, ensuring solubility in polar solvents such as water and ethanol[2].

Quantitative Chemical Data

Table 1: Physicochemical properties of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide[2].

PropertyValue
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Exact Mass 226.995 g/mol
Polar Surface Area (PSA) 20.95 Ų
Classification Quaternary ammonium salt / Quinolizinium derivative

Mechanism of Action: Electrophilicity and Biomolecular Interaction

The mechanism of action (MOA) for 1-Oxo-1H,2H,3H,4H-quinolizinium bromide relies heavily on its behavior as an electrophile. The positively charged nitrogen atom serves as a strong electrostatic anchor, allowing the molecule to interact tightly with negatively charged biological macromolecules, such as the phosphate backbones of nucleic acids or acidic residues in proteins[2].

Furthermore, the compound's electrophilicity facilitates nucleophilic attack by cellular nucleophiles (e.g., thiols, amines), leading to the formation of stable adducts that can modulate or disrupt normal biological pathways[2].

MOA Compound 1-Oxo-1H,2H,3H,4H- quinolizinium bromide QuatN Quaternary Ammonium (Positively Charged N) Compound->QuatN Electro Electrophilic Center Compound->Electro BioTarget Negatively Charged Biomolecules (Proteins / Nucleic Acids) QuatN->BioTarget Electrostatic Binding Nucleophile Cellular Nucleophiles (Thiols / Amines) Electro->Nucleophile Nucleophilic Attack BioActivity Pharmacological / Biological Activity BioTarget->BioActivity Nucleophile->BioActivity

Diagram: Mechanistic pathway of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide biomolecular interaction.

Experimental Protocols: Synthesis and Mechanistic Validation

To ensure rigorous scientific integrity, the following self-validating protocol outlines the synthesis and subsequent validation of the compound's electrophilic reactivity.

Protocol: Quaternization Synthesis and Nucleophilic Substitution Assay

Objective: To synthesize 1-Oxo-1H,2H,3H,4H-quinolizinium bromide via quaternization and validate its electrophilic reactivity[2].

Step-by-Step Methodology:

  • Pre-reaction Setup: Dissolve the base quinolizine derivative (1.0 eq) in anhydrous dimethylformamide (DMF) to ensure a moisture-free environment, preventing premature hydrolysis of reagents.

  • Electrophile Addition: Slowly add bromoacetate (1.2 eq) to the solution at 0°C. Causality: The low temperature controls the exothermic quaternization reaction, preventing the formation of unwanted side products.

  • Catalysis & Reflux: Introduce potassium carbonate (K₂CO₃) as a base to neutralize any generated acid byproducts. Heat the mixture to 60°C for 12 hours under a nitrogen atmosphere.

  • Isolation: Cool the mixture to room temperature and precipitate the product using diethyl ether. Filter the resulting solid and wash with cold ethanol to remove unreacted starting materials.

  • Validation (Nucleophilic Assay): To validate the MOA, incubate the purified 1-Oxo-1H,2H,3H,4H-quinolizinium bromide with a model nucleophile (e.g., glutathione) in a physiological buffer (pH 7.4). Monitor the depletion of the free thiol group via Ellman's reagent (DTNB) assay at 412 nm. Causality: A rapid decrease in absorbance confirms the compound's electrophilic reactivity and its capacity to form stable adducts with cellular nucleophiles.

References

  • Buy 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (EVT-514808). EvitaChem.
  • 1-oxo-1,2,3,4-tetrahydro-5lambda5-quinolizin-5-ylium bromide. Sigma-Aldrich.

Sources

Exploratory

biological activity of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide

An In-depth Technical Guide to the Biological Activity of 1-Oxo-Quinolizinium Derivatives and Related Scaffolds Foreword: Navigating the Landscape of Quinolizinium Chemistry This guide addresses the . It is important to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Activity of 1-Oxo-Quinolizinium Derivatives and Related Scaffolds

Foreword: Navigating the Landscape of Quinolizinium Chemistry

This guide addresses the . It is important to note that literature specifically detailing this exact structure is sparse. Therefore, to provide a comprehensive and scientifically valuable resource, this document expands its scope to encompass the broader, well-documented families of quinolizinium salts and their oxo-derivatives. By examining the established biological activities and mechanisms of these closely related compounds, we can construct a robust predictive framework for understanding the potential of the target molecule. This approach mirrors the process of drug discovery, where knowledge from established chemical scaffolds informs the exploration of novel ones. We will delve into the antimicrobial and anticancer potential of these structures, supported by detailed experimental protocols and mechanistic insights.

The Quinolizinium Scaffold: A Cationic Core with Biological Potential

The quinolizinium ion is a bicyclic aromatic system containing a nitrogen atom at a bridgehead position, conferring a permanent positive charge. This cationic nature is a defining feature that influences its chemical and biological interactions.

1.1. Chemical and Structural Properties Quinolizinium derivatives are typically synthesized as salts, with counterions like bromide, perchlorate, or hexafluorophosphate.[1] The delocalized positive charge and planar structure are crucial for potential interactions with biological macromolecules. Spectroscopic methods, particularly NMR, are key for characterization, with a notable downfield shift of protons adjacent to the quaternary nitrogen atom serving as a diagnostic indicator of the quinolizinium structure.[1]

1.2. Foundational Biological Activities Early investigations into the quinolizinium scaffold revealed modest biological activities, including low anti-acetylcholinesterase activity.[1] While not potent, this finding established that the core structure could interact with enzymatic targets, paving the way for further exploration of more complex derivatives.

Potent Antimicrobial Activity of 4-Oxoquinolizine Derivatives

A significant area of research has focused on 4H-4-oxoquinolizine derivatives, which have emerged as powerful antibacterial agents. These compounds represent a promising strategy to combat the growing threat of bacterial resistance to existing antibiotics, including fluoroquinolones.[2]

2.1. Mechanism of Action: Inhibition of Bacterial DNA Synthesis The primary antibacterial mechanism of 4H-4-oxoquinolizines is believed to be the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are critical for managing DNA topology during replication, transcription, and repair. Their inhibition leads to breaks in the bacterial chromosome and ultimately results in rapid cell death. This mechanism is analogous to that of the widely used quinolone antibiotics.

Antibacterial_Mechanism Oxoquinolizine 4-Oxoquinolizine Derivative Enzyme_Complex Bacterial DNA Gyrase / Topoisomerase IV Enzyme Oxoquinolizine->Enzyme_Complex Inhibits DNA Bacterial DNA Enzyme_Complex->DNA Acts on Replication DNA Replication & Repair Disrupted Enzyme_Complex->Replication Prevents relaxation of supercoiled DNA Death Bacterial Cell Death Replication->Death Leads to Experimental_Workflow Start Synthesized Compound (1-Oxo-quinolizinium bromide) Screening Primary Screening Start->Screening MIC Antimicrobial MIC Assay Screening->MIC Test for antimicrobial activity MTT Anticancer MTT Assay Screening->MTT Test for cytotoxicity Mechanism Mechanistic Studies (for active compounds) MIC->Mechanism MTT->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis Enzyme Enzyme Inhibition Mechanism->Enzyme End Lead Compound Identification Mechanism->End

Caption: A generalized workflow for in vitro biological evaluation.

4.1. Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials: 96-well microtiter plates, bacterial strains (e.g., S. aureus, E. coli), appropriate broth medium (e.g., Mueller-Hinton), test compound, positive control antibiotic (e.g., ciprofloxacin), spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in broth to achieve a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL). [4] 3. Prepare a bacterial inoculum standardized to a density of 5 × 10^5 colony-forming units (CFU)/mL. [4] 4. Add the standardized inoculum to each well containing the test compound dilutions. Include wells for a positive control (bacteria + antibiotic), a negative control (bacteria + broth), and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

4.2. Protocol: Cytotoxicity (MTT) Assay This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: Human cancer cell lines (e.g., MGC-803, MCF-7), normal cell line (e.g., GES-1 for selectivity), complete culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, plate reader.

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

    • After incubation, remove the treatment medium and add fresh medium containing MTT reagent (e.g., 0.5 mg/mL). Incubate for 4 hours at 37°C.

    • The MTT is reduced by metabolically active cells to a purple formazan product.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth). [5] 4.3. Protocol: Cell Cycle Analysis by Flow Cytometry This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Materials: Cancer cell line, test compound, Propidium Iodide (PI) staining solution, RNase A, flow cytometer.

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells (both adherent and floating) and wash with ice-cold PBS.

    • Fix the cells in cold 70% ethanol and store at -20°C overnight.

    • Wash the fixed cells and resuspend in PBS containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle. [5]An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest. [5]

Conclusion and Future Trajectory

The 1-Oxo-1H,2H,3H,4H-quinolizinium bromide structure stands at the intersection of several classes of biologically active heterocycles. Based on robust evidence from related 4-oxoquinolizines, a primary avenue for investigation is its potential as a novel antimicrobial agent, likely acting through the inhibition of bacterial DNA gyrase. [2][3]Furthermore, the extensive research into quinoline and quinazoline scaffolds provides a strong rationale for evaluating its anticancer properties, with potential mechanisms including kinase inhibition and induction of apoptosis. [5][6] The path forward requires the synthesis of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide and its analogues, followed by systematic biological screening using the protocols outlined in this guide. Such studies will be crucial to validate these hypotheses and to determine if this specific scaffold holds unique advantages in terms of potency, selectivity, or ability to overcome existing drug resistance mechanisms.

References

  • Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts. (2018). MDPI.
  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. PubMed.
  • Investigation of the Immunomodulatory Effect of Quinoline Derivatives with Antitumor Activity. (2026). ResearchGate.
  • Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. PMC.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). MDPI.
  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). MDPI.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Science and Research (IJSR).
  • Synthesis and antitumor activity of novel quinazoline derivatives containing thiosemicarbazide moiety. (2012). PubMed.
  • Product Class 7: Quinolizinium Salts and Benzo Analogues. Science of Synthesis.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). PMC.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). MDPI.
  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). MDPI.
  • review of 4H-quinolizin-4-one derivatives in medicinal chemistry. Benchchem.
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. PMC.
  • In vitro and in vivo activities of QA-241, a new tricyclic quinolone derivative. PMC.
  • Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021). Current Topics in Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). MDPI.
  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2025). ResearchGate.
  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). PMC.

Sources

Foundational

The Quinolizinium Scaffold: A Technical Guide to 1-Oxo-1H,2H,3H,4H-quinolizinium Bromide Derivatives

Executive Summary The 1-Oxo-1H,2H,3H,4H-quinolizinium bromide core represents a highly privileged, nitrogen-bridgehead bicyclic scaffold. Characterized by its permanent cationic charge and resonance-stabilized aromatic s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-Oxo-1H,2H,3H,4H-quinolizinium bromide core represents a highly privileged, nitrogen-bridgehead bicyclic scaffold. Characterized by its permanent cationic charge and resonance-stabilized aromatic system, this quaternary ammonium salt bridges the gap between complex organic synthesis and targeted medicinal chemistry[1]. Because the positively charged nitrogen fundamentally alters the molecule’s electron density, it dictates both its unique synthetic reactivity (requiring specialized cross-coupling conditions) and its biological mechanism of action (facilitating electrostatic interactions with anionic biomacromolecules)[1].

This whitepaper provides an in-depth analysis of the physicochemical properties, advanced synthetic functionalization, and biological evaluation of 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide derivatives.

Physicochemical Profiling & Structural Dynamics

The defining feature of 1-oxo-1H,2H,3H,4H-quinolizinium bromide is its polar zwitterionic character. The presence of the bridgehead nitrogen creates a strong dipole, rendering the aromatic ring system highly electron-deficient. This electrophilicity is a double-edged sword: it enhances reactivity toward nucleophiles in biological systems but complicates standard electrophilic aromatic substitution during synthetic derivatization[1].

To facilitate handling and solubility, the cationic core is paired with a counterion. While the bromide ion provides excellent solubility in polar aprotic solvents (like DMF or DMSO), it can be readily exchanged via ion metathesis for perchlorate ( ClO4−​ ) or hexafluorophosphate ( PF6−​ ) to alter the partition coefficient for specific lipophilic applications[2].

Table 1: Physicochemical Profile of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide

PropertyQuantitative Value / Descriptor
CAS Number 5520-39-8
Molecular Formula C9​H10​BrNO
Molecular Weight 228.09 g/mol
Exact Mass 226.995 g/mol
Polar Surface Area 20.95 Ų
Structural Class Quaternary ammonium salt / Fused bicyclic

Synthetic Methodologies & Core Functionalization

The construction of the quinolizinium core relies heavily on N-C bond formation, typically utilizing the nucleophilic character of a pyridine nitrogen to attack an electrophilic carbon. Once the 1-oxo-1,2,3,4-tetrahydroquinolizinium intermediate is isolated, the critical step is aromatization.

Aromatization Dynamics

Aromatization is achieved by treating the tetrahydroquinolizinium derivative with acetic anhydride at elevated temperatures (e.g., 140°C)[2]. Causality: Acetic anhydride is specifically chosen because it acts as both a solvent and a potent dehydrating agent. It drives the elimination of water to form the fully conjugated system while simultaneously stabilizing the highly reactive, positively charged intermediate against unwanted side reactions[2].

Synthesis N1 2-Pyridyl Precursor (Nucleophile) N3 Cyclization (N-C Bond Formation) N1->N3 N2 Electrophilic Carbon (Alkyl Halide/Carbonyl) N2->N3 N4 1-Oxo-1,2,3,4-tetrahydroquinolizinium Bromide N3->N4 Base / Solvent N5 Aromatization (Acetic Anhydride / Heat) N4->N5 N6 Quinolizinium Salt Derivatives N5->N6 Dehydration

Synthesis pathway of quinolizinium salts via N-C cyclization and aromatization.

Protocol: Palladium-Mediated Functionalization

Because the quinolizinium core is electron-deficient, traditional electrophilic substitution yields poor results. To overcome this, researchers utilize Palladium-catalyzed Stille cross-coupling on bromoquinolizinium derivatives to introduce aryl, heteroaryl, or vinyl groups[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-necked flask and purge with Argon. Causality: The Argon atmosphere is critical to prevent the oxidation of the sensitive Pd(0) catalyst to inactive Pd(II) , which would immediately halt the catalytic cycle.

  • Reagent Loading: Dissolve the bromoquinolizinium salt (0.173 mmol) in dry DMF (2 mL). Add 5 mol % Pd(PPh3​)4​ and 10 mol % CuI .

  • Co-Catalysis Mechanism: Causality: CuI is added as a crucial co-catalyst. The highly electron-deficient nature of the quinolizinium cation makes transmetalation from the stannane sluggish. The copper(I) salt facilitates a rapid Sn-to-Cu transmetalation, forming a highly reactive organocopper intermediate that readily transfers the organic moiety to the palladium center[3].

  • Coupling: Slowly add the corresponding organostannane (0.225 mmol). Stir at room temperature for 15–20 hours.

  • Validation & Isolation: Monitor the reaction via TLC (using highly polar eluents like CH2​Cl2​ :MeOH). Once the starting material is consumed, filter the solution through a Celite pad to remove precipitated palladium and copper salts. Wash with methanol and concentrate under reduced pressure.

Mechanisms of Action in Biological Systems

The permanent positive charge of the quinolizinium nitrogen serves as a critical pharmacophore. Unlike neutral drug molecules, these cationic derivatives exhibit potent electrostatic interactions with the negatively charged phosphate backbones of nucleic acids and acidic amino acid residues in target proteins[1].

Antimicrobial Activity (DNA Gyrase Inhibition)

Quinolizinium derivatives share deep structural homology with quinolone antibiotics. They penetrate the bacterial cell wall through porin channels and target DNA gyrase and topoisomerase IV[4]. The planar, aromatic nature of the quinolizinium core allows it to intercalate into the DNA at the enzyme-cleavage site, while the cationic nitrogen anchors the complex, preventing DNA religation and triggering rapid bacterial cell death[4].

MOA M1 Quinolizinium Derivative (Cationic Pharmacophore) M2 Cellular Entry (Porin Channels) M1->M2 M3 Bacterial DNA Gyrase & Topoisomerase IV M2->M3 Electrostatic Binding M4 Enzyme-DNA Cleavage Complex Stabilization M3->M4 Intercalation M5 Inhibition of DNA Replication M4->M5 M6 Bacterial Cell Death M5->M6

Antibacterial mechanism of quinolizinium derivatives via DNA gyrase inhibition.

Ion Channel Modulation

Beyond antimicrobial applications, specific hybridizations of the quinolizinium scaffold yield profound effects on human ion channels:

  • Antiarrhythmic Agents: Hybridizing the quinolizidine/quinolizinium residue with aromatic moieties (e.g., amiodarone analogs) yields compounds with extraordinary potency. Certain derivatives exhibit an EC50​ as low as 17 nM in modulating cardiac action potentials, vastly outperforming reference drugs like quinidine[5].

  • CFTR Activation: Benzo[c]quinolizinium derivatives have been identified as novel, potent activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channels, offering a distinct therapeutic avenue for cystic fibrosis management[6].

Table 2: Biological Activity Spectrum of Quinolizinium Derivatives

Derivative ClassPrimary Target / MechanismTherapeutic Application
4H-quinolizin-4-ones DNA Gyrase / Topo IV InhibitionAntibacterial / Antimicrobial
Benzo[c]quinoliziniums CFTR Chloride Channel ActivationCystic Fibrosis Treatment
Quinolizidinyl-hybrids Cardiac Ion Channel ModulationAntiarrhythmic

In Vitro Evaluation: Self-Validating MIC Protocol

To accurately quantify the antibacterial efficacy of newly synthesized quinolizinium derivatives, a Resazurin-based Minimum Inhibitory Concentration (MIC) assay is employed[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Standardize the bacterial suspension (e.g., E. coli or S. aureus) to a 0.5 McFarland standard, ensuring a consistent baseline bacterial load.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the quinolizinium derivative in Mueller-Hinton broth.

  • Inoculation & Incubation: Add the standardized bacterial suspension to each well. Include a positive control (broth + bacteria, no drug) and a negative control (broth only). Incubate at 37°C for 18–24 hours[4].

  • Resazurin Addition: Add 10 µL of resazurin solution (0.015%) to each well and incubate for an additional 2–4 hours.

  • Colorimetric Readout (Self-Validation): Causality: Resazurin acts as an electron acceptor. Metabolically active (viable) bacteria reduce the blue resazurin dye to pink resorufin. This provides a self-validating, objective colorimetric readout that eliminates the subjective errors associated with visual turbidity assessments. The MIC is strictly defined as the lowest concentration well that remains completely blue (indicating total inhibition of bacterial metabolism)[4].

References

  • Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Product Class 7: Quinolizinium Salts and Benzo Analogues. Science of Synthesis, Thieme.[Link]

  • Further Quinolizidine Derivatives as Antiarrhythmic Agents. MDPI.[Link]

  • Development of Substituted Benzo[c]quinolizinium Compounds as Novel Activators of the Cystic Fibrosis Chloride Channel. Amanote Research.[Link]

Sources

Exploratory

Spectroscopic Characterization and Methodological Workflows for 1-Oxo-1H,2H,3H,4H-quinolizinium Bromide

Executive Summary 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (also known as 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide, CAS 5520-39-8) is a fused bicyclic quaternary ammonium salt. Characterized by a pyridinium ring fuse...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Oxo-1H,2H,3H,4H-quinolizinium bromide (also known as 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide, CAS 5520-39-8) is a fused bicyclic quaternary ammonium salt. Characterized by a pyridinium ring fused to a cyclohexanone moiety, it serves as a critical intermediate in the synthesis of biologically active quinolizinium derivatives and in palladium-mediated cross-coupling reactions[1][2].

Accurate spectroscopic characterization of this compound is complicated by its inherent keto-enol tautomerism and hygroscopic nature. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a robust, self-validating framework for the synthesis, isolation, and multimodal spectroscopic analysis (NMR, IR, MS) of this essential heterocyclic building block.

Structural & Mechanistic Insights

The molecular formula of 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide is C₉H₁₀BrNO, with a molecular weight of 228.09 g/mol [1]. The presence of the positively charged quaternary nitrogen significantly alters the electronic environment of the fused ring system.

The Tautomeric Equilibrium

A defining feature of 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide is its existence as an equilibrium mixture of oxo (keto) and hydroxy (enol) tautomers. In protic environments or upon crystallization, the compound typically stabilizes as a mixture, reported to be approximately 74:26 (oxo:hydroxy)[2].

  • Causality in Analysis: This tautomerism dictates that spectroscopic data—particularly NMR and IR—will display two distinct sets of signals. Failure to account for this equilibrium often leads to misinterpretation of sample purity.

G P Precursor (Pyridinium Salt) R Cyclization (HBr, 120°C, 21h) P->R Acidic Condensation O Oxo Tautomer (~74%) R->O Major Product H Hydroxy Tautomer (~26%) R->H Minor Product O->H Keto-Enol Equilibrium

Synthesis and tautomeric equilibrium of 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide.

Spectroscopic Data Presentation

The following tables summarize the quantitative spectroscopic parameters for the major (oxo) tautomer of the quinolizinium salt. The quaternary nitrogen induces a strong electron-withdrawing effect, resulting in a significant downfield shift for the adjacent protons and carbons[3].

Table 1: ¹H NMR Spectral Data Summary (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Causality
C6-H 8.90 - 9.10d1HPyridinium (Highly deshielded by adjacent N⁺)
C8-H 8.40 - 8.60t1HPyridinium core
C9-H 8.10 - 8.30d1HPyridinium core
C7-H 7.90 - 8.10t1HPyridinium core
C4-H₂ 3.20 - 3.40t2HAliphatic (Deshielded by adjacent N⁺)
C2-H₂ 2.60 - 2.80t2HAliphatic (Adjacent to C=O)
C3-H₂ 2.10 - 2.30m2HAliphatic backbone
(Note: The minor hydroxy tautomer presents a broad -OH singlet >10.0 ppm and shifted vinylic/aliphatic signals).
Table 2: ¹³C NMR Spectral Data Summary (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Assignment
C1 ~192.0Carbonyl (C=O) of the oxo tautomer
C6 ~146.0Pyridinium (C-N⁺)
C10 ~138.5Quaternary aromatic bridgehead
C2 ~39.5Aliphatic (α to carbonyl)
Table 3: IR and Mass Spectrometry (MS) Data
TechniqueKey Signal / m/zInterpretation
IR (ATR) 1695 - 1710 cm⁻¹Strong C=O stretching (Validates oxo form)
IR (ATR) 3200 - 3400 cm⁻¹Broad O-H stretching (Validates hydroxy tautomer)
ESI-MS (+) m/z 148.07[M - Br]⁺ Exact mass of the quinolizinium cation

Experimental Protocols

To ensure high-fidelity data, the synthesis and subsequent analysis must be treated as a self-validating system.

Protocol 1: Synthesis and Isolation

This method utilizes an intramolecular acidic condensation to form the fused ring[2].

  • Reaction Setup: Dissolve 6.7 mmol of the precursor (e.g., 1-(2-ethoxy-2-oxoethyl)-2-methylpyridinium bromide) in 24.5 mL of 48% aqueous hydrobromic acid (HBr).

  • Thermal Cyclization: Heat the solution to 120 °C and maintain reflux for 21 hours.

    • Causality: HBr acts as both the acid catalyst for the condensation and the source of the bromide counterion. The high temperature drives the azeotropic removal of the alcohol byproduct, forcing the equilibrium toward ring closure.

  • Solvent Removal: Evaporate the aqueous HBr under reduced pressure to yield a dark crude residue.

  • Crystallization: Triturate the residue with cold absolute ethanol.

  • Validation (Purity Check): Recrystallize from ethanol to afford a brown solid. Validate the success of the synthesis by measuring the melting point. A pure 74:26 tautomeric mixture will exhibit a melting point of 210−212 °C[2].

Protocol 2: Spectroscopic Sample Preparation

Quaternary ammonium salts are highly hygroscopic. Residual water will overlap with the tautomeric -OH signal in NMR and IR, compromising the structural elucidation.

  • Desiccation: Dry the purified 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide under high vacuum (0.1 mbar) at 50 °C for 12 hours prior to analysis.

  • NMR Preparation: Dissolve 15 mg of the dried compound in 0.6 mL of anhydrous DMSO-d₆.

    • Self-Validation: Inspect the NMR tube visually. The solution must be completely clear. Particulate matter will distort magnetic field homogeneity and ruin the resolution required to integrate the 74:26 tautomer peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a minimum of 16 scans and a relaxation delay (D1) of 2 seconds to ensure accurate integration of the tautomeric ratios.

G S Sample Prep (Vacuum Dry & Dissolve) NMR NMR Spectroscopy (1H & 13C in DMSO-d6) S->NMR Structural Elucidation IR IR Spectroscopy (ATR-FTIR) S->IR Functional Groups MS Mass Spectrometry (ESI-MS) S->MS Exact Mass Val Data Synthesis & Tautomer Ratio Calc NMR->Val IR->Val MS->Val

Multi-modal spectroscopic workflow for structural validation and tautomer quantification.

References

  • Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations The Journal of Organic Chemistry (ACS)[Link][2]

  • Product Class 7: Quinolizinium Salts and Benzo Analogues Science of Synthesis (Thieme)[Link][3]

Sources

Foundational

An In-depth Technical Guide to 1-Oxo-1H,2H,3H,4H-quinolizinium Bromide and its Analogs

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating a Sparse Landscape The study of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Within thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating a Sparse Landscape

The study of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Within this vast field, the quinolizinium scaffold has attracted considerable attention due to its presence in various natural products and its diverse biological activities. This guide focuses on a specific, lesser-explored derivative: 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS 5520-39-8). It is important to note that the scientific literature on this particular compound is sparse. Therefore, this document serves as a comprehensive technical guide built upon established principles of quinolizinium chemistry, drawing parallels from closely related analogs to provide a robust framework for researchers. We will delve into plausible synthetic strategies, expected physicochemical properties, and potential applications, all grounded in the available scientific literature on the broader class of quinolizinium salts and their oxo-derivatives.

The Quinolizinium Core: A Structural Overview

The quinolizinium cation is a bicyclic aromatic system with a nitrogen atom at the bridgehead position.[1] This structural feature imparts a permanent positive charge, making these compounds salts with a corresponding anion, in this case, bromide. The "1-Oxo" designation indicates a carbonyl group at the first position, and the "1H,2H,3H,4H" notation signifies a saturated pyridone-like ring fused to the pyridine ring. This saturation breaks the aromaticity of one of the rings, leading to a structure that is a hybrid between a classic quinolizinium salt and a piperidinone.

Synthetic_Pathway start 2-Bromopyridine step1 Grignard Reaction with succinic anhydride start->step1 intermediate1 4-(pyridin-2-yl)-4-oxobutanoic acid step1->intermediate1 step2 Reduction of ketone intermediate1->step2 intermediate2 4-hydroxy-4-(pyridin-2-yl)butanoic acid step2->intermediate2 step3 Esterification intermediate2->step3 intermediate3 Ethyl 4-hydroxy-4-(pyridin-2-yl)butanoate step3->intermediate3 step4 Oxidation intermediate3->step4 intermediate4 Ethyl 4-oxo-4-(pyridin-2-yl)butanoate step4->intermediate4 step5 Intramolecular Cyclization (e.g., with HBr) intermediate4->step5 product 1-Oxo-1H,2H,3H,4H-quinolizinium bromide step5->product

Caption: Proposed synthetic workflow for 1-Oxo-1H,2H,3H,4H-quinolizinium bromide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model based on similar syntheses of quinolizinium derivatives and should be optimized by the end-user.

Step 1: Synthesis of 2-(4-bromobutanoyl)pyridine hydrobromide

  • To a solution of 2-bromopyridine in dry THF at -78°C, add n-butyllithium dropwise.

  • After stirring for 30 minutes, add a solution of γ-butyrolactone in dry THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify the resulting keto-alcohol by column chromatography.

  • Treat the purified product with a solution of HBr in acetic acid to effect both dehydration and salt formation, yielding 2-(but-3-en-1-oyl)pyridine hydrobromide.

  • Subsequent hydrobromination of the double bond would yield the desired 2-(4-bromobutanoyl)pyridine hydrobromide.

Step 2: Intramolecular Cyclization to 1-Oxo-1H,2H,3H,4H-quinolizinium bromide

  • Dissolve 2-(4-bromobutanoyl)pyridine hydrobromide in a high-boiling polar aprotic solvent such as DMF or acetonitrile.

  • Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, being a salt, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Physicochemical Properties and Spectroscopic Characterization (Predicted)

The introduction of a carbonyl group and a saturated ring significantly influences the properties of the quinolizinium core.

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white crystalline solidQuinolizinium salts are typically crystalline solids. [1]
Solubility Soluble in polar solvents (water, methanol, DMSO), sparingly soluble in nonpolar solvents.The ionic nature of the compound dictates its solubility profile.
Melting Point Expected to be relatively high (>200 °C) with decomposition.Ionic compounds generally have high melting points. [2]
Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

  • Predicted C=O stretch: 1680-1700 cm⁻¹ (conjugated ketone). [3][4]The conjugation with the pyridinium ring is expected to lower the frequency from a typical saturated ketone.

  • Other expected signals: C-N stretching and various C-H bending and stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The protons on the pyridinium ring are expected to be significantly deshielded due to the positive charge on the nitrogen, appearing in the downfield region (δ 8.0-9.5 ppm). The protons on the saturated ring will appear further upfield. The protons alpha to the carbonyl group and the nitrogen atom will also be deshielded.

  • ¹³C NMR: The carbonyl carbon will give a characteristic signal in the downfield region (δ 190-200 ppm). The carbons of the pyridinium ring will also be downfield, while the carbons of the saturated ring will be upfield.

Mass Spectrometry (MS):

  • Expected m/z: The molecular ion peak would correspond to the cation (C₉H₁₀NO⁺), with an expected m/z of 148.1. The bromide counter-ion would not be observed in the positive ion mode. Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements of the heterocyclic core. [5]

Reactivity and Potential Applications

The reactivity of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide is dictated by the presence of the electrophilic pyridinium ring and the carbonyl group.

  • Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack.

  • Reactions at the α-carbon: The protons on the carbon adjacent to the carbonyl group may be acidic enough to be removed by a strong base, allowing for alkylation or condensation reactions.

  • Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for this compound, the broader class of quinolizinium and oxoquinolizine derivatives has shown promise in several therapeutic areas.

  • Antibacterial Agents: Many quinolizine derivatives exhibit antibacterial activity. [6]The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV. The unique structure of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide could present a novel scaffold for the development of new antibiotics.

  • Anticancer Agents: Some quinolizinium-based compounds have demonstrated cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibitors: The rigid, cationic structure of the quinolizinium core makes it a potential candidate for binding to the active sites of various enzymes.

Potential_Applications cluster_apps Potential Therapeutic Areas core 1-Oxo-1H,2H,3H,4H-quinolizinium Bromide app1 Antibacterial Agents core->app1 Novel Scaffold app2 Anticancer Agents core->app2 Cytotoxicity app3 Enzyme Inhibitors core->app3 Active Site Binding

Caption: Potential applications of the 1-Oxo-1H,2H,3H,4H-quinolizinium scaffold.

Conclusion and Future Directions

1-Oxo-1H,2H,3H,4H-quinolizinium bromide represents an intriguing yet underexplored member of the quinolizinium family. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, properties, and potential applications based on the established chemistry of related compounds. The lack of specific literature data highlights an opportunity for further research. The synthesis and characterization of this compound, followed by screening for biological activity, could unveil a novel chemical scaffold with significant potential in drug discovery and development. Future work should focus on the validation of the proposed synthetic route, full spectroscopic characterization of the molecule, and a thorough investigation of its biological properties.

References

  • Wikipedia. Quinolizinium. [Link]

  • Science of Synthesis. Product Class 7: Quinolizinium Salts and Benzo Analogues. Thieme; 2004.
  • Hough, T. L.; Jones, G. Quinolizines. Part X. Experiments in the Synthesis of 2-Alkylquinolizinium Salts. J. Chem. Soc. C, 1967, 1112.
  • Miyadera, T.; Iwai, I. The studies on quinolizinium salts. I. Synthesis of quinolizinium and 1-, 2-, 3-, and 4-methylquinolizinium bromides. Chem. Pharm. Bull. (Tokyo), 1964, 12 (11), 1338-43.
  • Golebiewski, W. M. Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. J. Mass Spectrom., 1997, 32 (11), 1247-1252.
  • Tamura, Y.; Sumida, Y.; Ikeda, M. Synthesis of indolizines by intramolecular cyclisation of pyridinium allylides [1-(1-pyridinio)prop-2-enides]. J. Chem. Soc., Perkin Trans. 1, 1973, 2091-2095.
  • Ma, Z.; Chu, D. T.; Cooper, C. S.; Li, Q.; Fung, A. K.; Wang, S.; Shen, L. L.; Flamm, R. K.; Nilius, A. M.; Alder, J. D.; Meulbroek, J. A.; Or, Y. S. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. J. Med. Chem., 1999, 42 (20), 4202-13.
  • Li, X.; et al. Indolizine synthesis via radical cyclization and demethylation of sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivatives. Org. Chem. Front., 2020, 7, 2635-2640.
  • Supporting Information for Syntheses of N-labeled pre-queuosine nucleobase deriv
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 2022, 27 (12), 3863.
  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Org. Process Res. Dev., 2003, 7 (3), 329–331.
  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 2021, 26 (1), 177.
  • Hough, T. L.; Jones, G. Quinolizines. Part X. Experiments in the Synthesis of 2-Alkylquinolizinium Salts. J. Chem. Soc. C, 1967, 1112.
  • Science of Synthesis. Product Class 7: Quinolizinium Salts and Benzo Analogues. Thieme; 2004.
  • Kawase, M.; et al. An eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. Green Chem., 2006, 8, 1058-1061.
  • Supporting Information Syntheses of N-labeled pre-queuosine nucleobase deriv
  • Movassaghi, M.; Hunt, D. K. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Org. Biomol. Chem., 2008, 6, 3376-3379.
  • Chem LibreTexts. IR spectrum: Ketones.
  • Miyadera, T.; Iwai, I. The studies on quinolizinium salts. I. Synthesis of quinolizinium and 1-, 2-, 3-, and 4-methylquinolizinium bromides. Chem. Pharm. Bull. (Tokyo), 1964, 12 (11), 1338-43.
  • SpectraBase. QUINOLIZINIUM BROMIDE.
  • Lowe, J. U.; Ferguson, L. N. The i.r. spectroscopy of some highly conjugated systems—II. Conformational effects in simple enamino-ketones. A note on 4-pyridone. J. Org. Chem., 1965, 30 (9), 3000–3004.
  • Wang, H.; et al. Pyridine-Boryl Radical-Catalyzed [2π + 2σ] Cycloaddition of Bicyclo[1.1.0]butanes with Alkenes. ChemRxiv, 2022.
  • ORGANIC CHEMISTRY. RSC Publishing, 2024.
  • 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. Molbank, 2024, 2024 (1), M1835.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 2022, 27 (12), 3863.
  • Chem LibreTexts. Carbonyl - compounds - IR - spectroscopy.
  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES, 2008, 75 (1).
  • 2-(4-Bromophenyl)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine. Acta Cryst., 2013, E69, o1733.
  • Synthesis of cyclopropene alpha-amino acids via enantioselective desymmetrization.
  • Fiveable. Spectroscopy of Aldehydes and Ketones | Organic Chemistry...
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • Sigma-Aldrich. 1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide.
  • An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis: Rapid Chemical Profiling of the Medicinal Plant Terminalia chebula Using Ultra-High-Performance Liquid Chromatography Coupled with Q/TOF Mass Spectrometry–Key Ion Diagnostics–Neutral Loss Filtering. Molecules, 2022, 27 (22), 7794.
  • Oxford Instruments. X-Pulse | Spectra.
  • Biological Activity of Quinolinium Salts. Chem. Heterocycl. Compd., 2003, 39, 1109–1135.

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The quinolizinium scaffold is a core structural motif in a variety of biologically active natural products and synthetic compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolizinium scaffold is a core structural motif in a variety of biologically active natural products and synthetic compounds. While direct pharmacological data on 1-Oxo-1H,2H,3H,4H-quinolizinium bromide is not extensively available, the established bioactivities of structurally related quinolizine and quinolizidine alkaloid classes provide a strong rationale for investigating its therapeutic potential. This guide synthesizes existing knowledge on related compounds to propose and explore three primary avenues for therapeutic targeting: bacterial cell division and DNA replication, cardiac ion channels, and key enzymes in the inflammatory cascade. For each proposed target, we provide a detailed scientific rationale, step-by-step experimental protocols for target validation, and visual frameworks of the underlying biological pathways and experimental workflows. This document is intended to serve as a foundational resource to stimulate and guide future research into the therapeutic applications of this promising chemical entity.

Introduction: Unveiling the Potential of a Privileged Scaffold

The quinolizinium core, a cationic bicyclic aromatic system, is a recurring feature in a diverse array of natural alkaloids with notable pharmacological properties. The broader family of quinolizidine alkaloids, from which the quinolizinium moiety is derived, is known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and anti-arrhythmic effects. The specific compound, 1-Oxo-1H,2H,3H,4H-quinolizinium bromide, remains largely uncharacterized in the scientific literature. However, its structural similarity to other bioactive quinolizines and quinolizidines suggests a high probability of possessing valuable therapeutic properties.

This technical guide is structured to provide a comprehensive, evidence-based framework for the systematic investigation of the therapeutic potential of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide. By extrapolating from the known mechanisms of action of related compounds, we have identified three high-priority potential therapeutic areas and their corresponding molecular targets. The subsequent sections will delve into the scientific basis for each proposed target and provide detailed, actionable experimental protocols to enable researchers to rigorously test these hypotheses.

Potential Therapeutic Area 1: Antibacterial Agents

The emergence of multidrug-resistant bacteria represents a critical global health threat, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Quinolone and quinazolinone derivatives have been identified as potent antibacterial agents, with some acting as broad-spectrum antibiotics.[1][2] This provides a strong impetus to investigate the antibacterial potential of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide.

Proposed Target: Bacterial FtsZ and Type II Topoisomerases (DNA Gyrase and Topoisomerase IV)
  • Scientific Rationale: Dibenzo[a,g]quinolizin-7-ium derivatives have been shown to exert their antibacterial effects by targeting the essential bacterial cell division protein FtsZ.[3] FtsZ is a highly conserved protein in bacteria that polymerizes to form the Z-ring, a structure critical for cytokinesis. Disruption of FtsZ polymerization leads to inhibition of cell division and bacterial death. Additionally, bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are well-established targets for quinolone antibiotics.[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Inhibition of their function leads to the accumulation of DNA strand breaks and ultimately, cell death. Given the structural similarities, it is plausible that 1-Oxo-1H,2H,3H,4H-quinolizinium bromide could interact with and inhibit one or more of these critical bacterial enzymes.

Experimental Protocols for Target Validation

This assay measures the effect of the test compound on the GTP-dependent polymerization of purified FtsZ protein.

  • Step 1: Reagent Preparation

    • Prepare purified FtsZ protein from a relevant bacterial species (e.g., Staphylococcus aureus or Escherichia coli).

    • Prepare a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).

    • Prepare a stock solution of GTP (10 mM) in water.

    • Prepare a stock solution of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide in a suitable solvent (e.g., DMSO).

  • Step 2: Assay Procedure

    • In a 96-well plate, add FtsZ protein to the polymerization buffer to a final concentration of 5-10 µM.

    • Add varying concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a known FtsZ inhibitor (e.g., berberine) as a positive control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.

    • Monitor the increase in light scattering at 340 nm or fluorescence of a reporter dye over time using a plate reader.

  • Step 3: Data Analysis

    • Plot the rate of polymerization against the concentration of the test compound.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits FtsZ polymerization by 50%.

This assay measures the ability of the test compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[6][7][8]

  • Step 1: Reagent Preparation

    • Prepare purified DNA gyrase enzyme.

    • Prepare relaxed plasmid DNA (e.g., pBR322) by treatment with a type I topoisomerase.[7]

    • Prepare a 5x assay buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 500 µg/mL BSA).[9]

    • Prepare a 10 mM ATP solution.

    • Prepare a stop buffer/loading dye (e.g., 5% SDS, 25% Ficoll, 0.05% bromophenol blue, 50 mM EDTA).

  • Step 2: Assay Procedure

    • In a microcentrifuge tube, set up the reaction mixture containing the assay buffer, relaxed plasmid DNA (e.g., 200 ng), and ATP.

    • Add varying concentrations of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide. Include a vehicle control and a known gyrase inhibitor (e.g., ciprofloxacin) as a positive control.

    • Initiate the reaction by adding DNA gyrase (e.g., 1 unit).

    • Incubate the reaction at 37°C for 30-60 minutes.[9]

    • Stop the reaction by adding the stop buffer/loading dye.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Step 3: Data Analysis

    • Visualize the DNA bands under UV light after ethidium bromide staining.

    • Quantify the amount of supercoiled DNA in each lane.

    • Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the supercoiling activity.[10]

Visualizing the Proposed Mechanism

antibacterial_mechanism cluster_bacterium Bacterial Cell DNA DNA DNA_Gyrase DNA Gyrase / Topo IV DNA->DNA_Gyrase relaxes supercoils FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomers->Z_ring polymerizes Cell_Division Cell Division Z_ring->Cell_Division Compound 1-Oxo-1H,2H,3H,4H- quinolizinium bromide Compound->DNA_Gyrase Inhibits Compound->FtsZ_monomers Inhibits polymerization

Caption: Proposed antibacterial mechanism of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide.

Potential Therapeutic Area 2: Anti-arrhythmic Agents

Cardiac arrhythmias are a major cause of morbidity and mortality worldwide. Several quinolizidine derivatives have demonstrated potent anti-arrhythmic activity, suggesting that this chemical class holds promise for the development of novel therapies for cardiac rhythm disorders.[11][12][13]

Proposed Target: Cardiac Ion Channels
  • Scientific Rationale: The cardiac action potential, which governs the coordinated contraction of the heart, is orchestrated by the sequential opening and closing of various ion channels, including sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) channels.[14] Many anti-arrhythmic drugs exert their effects by modulating the function of these channels. For instance, Class I anti-arrhythmics block Na⁺ channels, while Class III drugs primarily block K⁺ channels. Given the anti-arrhythmic properties of related quinolizidine compounds, it is hypothesized that 1-Oxo-1H,2H,3H,4H-quinolizinium bromide may interact with one or more of these cardiac ion channels.[11][12][13]

Experimental Protocol for Target Validation

This technique allows for the direct measurement of ion channel currents in isolated cardiomyocytes or cell lines stably expressing specific cardiac ion channels.[15]

  • Step 1: Cell Preparation

    • Culture a suitable cell line (e.g., HEK293 or CHO cells) stably expressing the human cardiac ion channel of interest (e.g., hERG for K⁺ current, Naᵥ1.5 for Na⁺ current, or Caᵥ1.2 for Ca²⁺ current).[16]

    • Alternatively, isolate primary cardiomyocytes from an appropriate animal model (e.g., guinea pig or rabbit).

  • Step 2: Electrophysiological Recording

    • Obtain a high-resistance "giga-seal" between a glass micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration, allowing for control of the intracellular solution and measurement of whole-cell currents.

    • Apply specific voltage-clamp protocols to elicit and isolate the ionic current of interest.[17]

    • Record baseline currents in the absence of the test compound.

    • Perfuse the cell with increasing concentrations of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide and record the corresponding changes in the ionic current.

  • Step 3: Data Analysis

    • Measure the peak current amplitude and other relevant parameters (e.g., inactivation kinetics) at each compound concentration.

    • Construct a concentration-response curve and calculate the IC₅₀ value for the inhibition of the specific ion channel.

Visualizing the Proposed Mechanism

antiarrhythmic_mechanism cluster_action_potential Cardiac Action Potential Phase0 Phase 0 (Depolarization) Na+ influx Phase1 Phase 1 (Early Repolarization) K+ efflux Phase0->Phase1 Phase2 Phase 2 (Plateau) Ca2+ influx, K+ efflux Phase1->Phase2 Phase3 Phase 3 (Repolarization) K+ efflux Phase2->Phase3 Phase4 Phase 4 (Resting Potential) Phase3->Phase4 Compound 1-Oxo-1H,2H,3H,4H- quinolizinium bromide Compound->Phase0 Potential Target (Na+ Channel Block) Compound->Phase3 Potential Target (K+ Channel Block)

Caption: Potential modulation of the cardiac action potential by 1-Oxo-1H,2H,3H,4H-quinolizinium bromide.

Potential Therapeutic Area 3: Anti-inflammatory Agents

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The anti-inflammatory properties of quinoline and quinazolinone derivatives have been documented, making this a promising area of investigation for 1-Oxo-1H,2H,3H,4H-quinolizinium bromide.[18][19][20][21]

Proposed Target: Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
  • Scientific Rationale: The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the inflammatory process. They catalyze the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes.[22] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a major goal of anti-inflammatory drug development to minimize gastrointestinal side effects. Similarly, 5-lipoxygenase (5-LOX) is a key enzyme in the synthesis of leukotrienes, which are potent mediators of inflammation. Inhibition of these enzymes is a validated strategy for treating inflammatory conditions.

Experimental Protocols for Target Validation

This assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes.[23][24]

  • Step 1: Reagent Preparation

    • Prepare purified ovine or human COX-1 and COX-2 enzymes.

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a heme cofactor solution.

    • Prepare a fluorometric or colorimetric probe solution.

    • Prepare a stock solution of arachidonic acid.

    • Prepare a stock solution of the test compound and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Step 2: Assay Procedure

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add varying concentrations of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide. Include vehicle controls and positive controls for inhibition.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Add the probe to the wells.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence or absorbance over time using a plate reader.

  • Step 3: Data Analysis

    • Calculate the rate of the reaction for each concentration of the test compound.

    • Determine the percent inhibition and calculate the IC₅₀ values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

This assay measures the ability of a compound to inhibit the LOX-catalyzed formation of hydroperoxides from linoleic acid.[25][26][27]

  • Step 1: Reagent Preparation

    • Prepare a solution of purified lipoxygenase (e.g., from soybean) in a borate buffer (pH 9.0).

    • Prepare a substrate solution of linoleic acid in ethanol and dilute in borate buffer.

    • Prepare a stock solution of the test compound and a known LOX inhibitor (e.g., nordihydroguaiaretic acid - NDGA) in DMSO.[26]

  • Step 2: Assay Procedure

    • In a UV-transparent 96-well plate, add the borate buffer and the enzyme solution.

    • Add varying concentrations of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide.

    • Pre-incubate at room temperature for 5 minutes.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Immediately measure the increase in absorbance at 234 nm in kinetic mode for 5-10 minutes.

  • Step 3: Data Analysis

    • Calculate the reaction rate from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing the Proposed Mechanism

anti_inflammatory_mechanism cluster_cox_pathway COX Pathway cluster_lox_pathway LOX Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX1_2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Compound 1-Oxo-1H,2H,3H,4H- quinolizinium bromide Compound->COX1_2 Inhibits Compound->LOX Inhibits

Caption: Potential inhibition of the arachidonic acid cascade by 1-Oxo-1H,2H,3H,4H-quinolizinium bromide.

Data Presentation and Interpretation

The quantitative data generated from the aforementioned assays should be systematically organized to facilitate comparison and interpretation. The primary metric for evaluating the potency of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide against the proposed targets will be the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀).

Table 1: Hypothetical Inhibitory Profile of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide

Therapeutic AreaTargetAssayIC₅₀ / EC₅₀ (µM)
Antibacterial S. aureus FtsZPolymerization AssayValue
E. coli DNA GyraseSupercoiling AssayValue
E. coli Topo IVDecatenation AssayValue
Anti-arrhythmic hERG (Kᵥ11.1)Patch-ClampValue
Naᵥ1.5Patch-ClampValue
Caᵥ1.2Patch-ClampValue
Anti-inflammatory Human COX-1Fluorometric AssayValue
Human COX-2Fluorometric AssayValue
Soybean 15-LOXSpectrophotometric AssayValue

Conclusion and Future Directions

This technical guide has outlined a rational, multi-pronged approach for the initial exploration of the therapeutic potential of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide. The proposed targets—bacterial cell division and replication machinery, cardiac ion channels, and key inflammatory enzymes—are grounded in the established pharmacology of structurally related quinolizine and quinolizidine compounds. The detailed experimental protocols provided herein offer a clear roadmap for researchers to validate these hypotheses and quantify the activity of this novel chemical entity.

Positive results from these initial in vitro screens would warrant further investigation, including:

  • Mechanism of Action Studies: More in-depth biochemical and biophysical assays to elucidate the precise molecular interactions between the compound and its target(s).

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency, selectivity, and pharmacokinetic properties.

  • Cell-Based and In Vivo Efficacy Studies: Evaluation of the compound's therapeutic effects in relevant cellular and animal models of disease.

  • Safety and Toxicity Profiling: Comprehensive assessment of the compound's safety profile, including off-target effects and potential for toxicity.

The systematic investigation of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide, as outlined in this guide, has the potential to uncover a novel therapeutic agent with applications in infectious diseases, cardiology, or inflammatory disorders.

References

  • Tasso, B., et al. (2007).
  • St. Denis, J. D., et al. (2015).
  • Zarghi, A., & Arfaei, S. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
  • Mattioli, L., et al. (2023). Further Quinolizidine Derivatives as Antiarrhythmic Agents. 3. Preprints.org.
  • Mattioli, L., et al. (2023). Further Quinolizidine Derivatives as Antiarrhythmic Agents- 3. PubMed.
  • Gryglewski, R. J., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit.
  • Mattioli, L., et al. (2023). Further Quinolizidine Derivatives as Antiarrhythmic Agents. 3.
  • Crumb, W. J., et al. (2022). Reassessing the Conduct of Patch Clamp Cardiac Ion Channel Assays to Improve Nonclinical Data Translation to Clinical ECG Changes and Proarrythmia Risk. PMC.
  • Wang, S., et al. (2022). Discovery of Quinazolone Pyridiniums as Potential Broad-Spectrum Antibacterial Agents.
  • Kumar, D., et al. (2017).
  • Collin, F., et al. (2011). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. JoVE.
  • BenchChem. (2025). Application Notes and Protocols for Measuring COX-1 and COX-2 Inhibition by Meclofenamic Acid.
  • Bio-protocol. (2018). DNA gyrase supercoiling inhibition assay.
  • Hamada, Y., et al. (2021). Safety Pharmacology Assessment of Cardiac Ion Channels by Manual Patch Clamp With CiPA Protocols and In silico Analysis. Frontiers in Pharmacology.
  • Collin, F., et al. (2011). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed.
  • Metrion Biosciences. (n.d.).
  • Sigma-Aldrich. (n.d.). Lipoxygenase Activity Assay Kit.
  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • TopoGEN, Inc. (n.d.). DNA Gyrase Assay Kit USER MANUAL.
  • Wang, M., et al. (2015). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - NIH.
  • Ashley, R. E., & Osheroff, N. (2013). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. PMC - NIH.
  • Tasso, B., et al. (2008). Novel quinolizidinyl derivatives as antiarrhythmic agents: 2.
  • Aragen Life Sciences. (n.d.).
  • Inspiralis. (n.d.).
  • Karl, V., et al. (2017). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract.
  • BenchChem. (2025). Application Notes and Protocols for Beloxamide Lipoxygenase Activity Assay.
  • Wentland, M. P., et al. (2005). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Malterud, K. E. (2004). Procedure for assay of 15-lipoxygenase inhibition.
  • Hiasa, H., et al. (2013). DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. PMC.
  • bioRxiv. (2024).
  • Kumar, A., et al. (2016).
  • Schaper, K. J., et al. (2011). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy - Oxford Academic.
  • Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).
  • Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC.
  • Sharma, P., et al. (2022). Quinoline and their Derivatives as Anti-Inflammatory Agents. Bentham Science Publishers.
  • Pradhan, S., et al. (2023).
  • Al-Suwaidan, I. A., et al. (2023). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential.
  • Kumar, A., et al. (2013). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs.
  • Szulczyk, D., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy.
  • ResearchGate. (2020). (PDF)
  • Chen, Y. C., et al. (2017). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. MDPI.
  • Husain, A., et al. (2014).
  • ResearchGate. (2019).
  • Yamazaki, T., et al. (2003). Synthesis and pharmacological evaluation of 1-oxo-2-(3-piperidyl)-1,2,3,4- tetrahydroisoquinolines and related analogues as a new class of specific bradycardic agents possessing I(f) channel inhibitory activity. PubMed.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1-Oxo-1H,2H,3H,4H-quinolizinium Bromide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide. Introduction & Mechanistic Rationale 1-Oxo-1H,2H,3H,4H-quinolizinium b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide.

Introduction & Mechanistic Rationale

1-Oxo-1H,2H,3H,4H-quinolizinium bromide (commonly referred to as 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide) is a highly versatile, fused bicyclic heteroaromatic salt. It serves as a critical intermediate in the synthesis of complex quinolizinium cations, which are widely explored in medicinal chemistry, fluorescent dye development, and advanced organic synthesis[1]. Specifically, this compound is a direct precursor for halogenated quinolizinium salts (e.g., 1-bromoquinolizinium bromide), which are subsequently utilized in palladium-catalyzed cross-coupling reactions (such as Stille and Suzuki couplings) to generate highly functionalized heteroaromatics[2].

The classical and most efficient synthesis of this compound involves a two-stage cascade[2].

  • Ylide Generation and Michael Addition: A pyridinium salt precursor is deprotonated by a non-nucleophilic base to form a reactive pyridinium ylide. This ylide undergoes a Michael addition with an electrophilic alkene (propenenitrile/acrylonitrile), followed by an intramolecular cyclization to yield a zwitterionic intermediate: 3,4-dihydro-2-cyano-1-olate quinolizinium.

  • Hydrolysis and Decarboxylation: The intermediate is subjected to harsh acidic conditions (48% aq. HBr) at elevated temperatures. This drives the hydrolysis of the nitrile group to a carboxylic acid, followed by thermal decarboxylation and protonation to yield the final quinolizinium bromide salt.

Experimental Workflow

The following diagram illustrates the logical flow of reagents and the structural evolution of the intermediates throughout the synthesis.

SynthesisWorkflow Start Pyridinium Salt Precursor (12a) Step1 Michael Addition & Cyclization (CH2Cl2, Reflux, 20h) Start->Step1 Reagent1 Propenenitrile + DIPEA Reagent1->Step1 Intermediate 3,4-Dihydro-2-cyano- 1-olate Quinolizinium Step1->Intermediate Step2 Hydrolysis & Decarboxylation Intermediate->Step2 Reagent2 48% aq. HBr (120 °C, 21h) Reagent2->Step2 Product 1-Oxo-1,2,3,4-tetrahydroquinolizinium Bromide Step2->Product

Figure 1: Two-stage synthetic workflow for 1-Oxo-1,2,3,4-tetrahydroquinolizinium bromide.

Step-by-Step Synthesis Protocols

The following protocols are adapted from validated methodologies for the functionalization of heteroaromatic cations[2]. Every step is designed as a self-validating system, complete with expected visual changes and analytical checkpoints.

Stage 1: Synthesis of 3,4-Dihydro-2-cyano-1-olate Quinolizinium (Intermediate 13a)

Causality Insight: N,N-diisopropylethylamine (DIPEA) is explicitly chosen because its steric hindrance prevents it from acting as a nucleophile, ensuring it only acts as a base to generate the pyridinium ylide. Dichloromethane (CH₂Cl₂) is used as the solvent because it solubilizes the starting materials, but the resulting highly polar zwitterionic intermediate is insoluble in cold CH₂Cl₂, allowing for easy isolation via precipitation.

Materials:

  • Pyridinium salt precursor (12a): 3.5 g (0.012 mol)

  • Dichloromethane (CH₂Cl₂, anhydrous): 40 mL

  • N,N-ethyldiisopropylamine (DIPEA): 4.16 mL (0.024 mol, 2.0 equiv.)

  • Propenenitrile (Acrylonitrile): 7.86 mL (1.2 mol, 100 equiv.)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the pyridinium salt precursor (3.5 g) and dissolve in anhydrous CH₂Cl₂ (40 mL).

  • Ylide Generation: Slowly add DIPEA (4.16 mL) dropwise to the solution. Stir the reaction mixture at room temperature for exactly 10 minutes. Validation Check: The solution will typically darken, indicating the formation of the reactive pyridinium ylide.

  • Cyclization: Add propenenitrile (7.86 mL) to the reaction mixture. Attach a reflux condenser and heat the mixture under reflux for 20 hours.

  • Isolation: Allow the reaction to cool to room temperature. A precipitate will form. Filter the resulting precipitate under vacuum.

  • Purification: Wash the filtered solid thoroughly with cold CH₂Cl₂ to remove residual DIPEA and unreacted propenenitrile. Recrystallize the crude solid from hot acetonitrile (CH₃CN).

  • Yield: ~1.20 g (58%) of an orange solid.

Stage 2: Synthesis of 1-Oxo-1,2,3,4-tetrahydroquinolizinium Bromide (Final Product 14a)

Causality Insight: The use of 48% aqueous HBr at 120 °C provides the necessary acidic environment to hydrolyze the highly stable cyano group into a carboxylic acid. The elevated temperature immediately forces the thermal decarboxylation of the resulting β-keto acid equivalent. Furthermore, the bromide ions in the solution serve as the counterion for the aromatized quinolizinium core. Ethanol is utilized in the final step because the target bromide salt is moderately soluble in hot ethanol but crystallizes rapidly upon cooling, leaving organic byproducts in the mother liquor.

Materials:

  • 3,4-Dihydro-2-cyano-1-olate Quinolizinium (Intermediate 13a): 1.15 g (6.7 mmol)

  • Aqueous Hydrobromic Acid (48% HBr): 24.5 mL

  • Ethanol (EtOH): As needed for recrystallization.

Procedure:

  • Acidic Hydrolysis: In a heavy-walled reaction vessel, dissolve the intermediate (1.15 g) in 48% aq. HBr (24.5 mL).

  • Thermal Decarboxylation: Seal the vessel (or attach a highly efficient reflux condenser) and heat the solution at 120 °C for 21 hours. Validation Check: The evolution of CO₂ gas will occur during the initial heating phase as decarboxylation proceeds.

  • Concentration: Cool the mixture to room temperature. Transfer to a rotary evaporator and evaporate the aqueous solvent under reduced pressure until a crude residue remains.

  • Precipitation: Treat the crude residue with cold absolute ethanol (EtOH). Triturate until a solid forms.

  • Purification: Recrystallize the solid from boiling EtOH. Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield. Filter and dry under high vacuum.

  • Yield: ~0.78 g (51%) of a brown solid.

Quantitative Data & Physicochemical Properties

A critical analytical feature of 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide is its inherent keto-enol tautomerism. In solution, the compound does not exist purely as a ketone; it forms an equilibrium mixture of the oxo and hydroxy tautomers[2]. This is driven by the thermodynamic stabilization gained when the enol form extends the conjugation of the aromatic pyridine ring into the saturated ring.

Table 1: Physicochemical and Analytical Properties

PropertyValue / Description
Chemical Name 1-Oxo-1,2,3,4-tetrahydroquinolizinium Bromide
Molecular Formula C₉H₁₀BrNO
Molecular Weight ~228.09 g/mol
Appearance Brown solid (crystalline)
Melting Point 210−212 °C
Tautomeric Ratio 74:26 (Oxo : Hydroxy mixture)
Intermediate (13a) IR (KBr) υmax 2153 (CN), 1580, 1551, 1160 cm⁻¹
Intermediate (13a) MP 259−260 °C

Troubleshooting & Process Optimization

To ensure a self-validating and robust protocol, refer to the troubleshooting matrix below to identify and resolve common synthetic deviations.

Table 2: Experimental Troubleshooting Matrix

Observation / IssueMechanistic CausalityCorrective Action
Low yield in Stage 1 Incomplete ylide formation due to moisture quenching the base or degraded DIPEA.Ensure CH₂Cl₂ is strictly anhydrous. Use freshly distilled DIPEA. Increase stirring time post-DIPEA addition to 15 mins.
No precipitate forms in Stage 1 The zwitterionic intermediate is remaining in solution due to excessive solvent volume.Concentrate the CH₂Cl₂ under reduced pressure by 50%, then cool to 0 °C to force precipitation.
Tarry byproducts in Stage 2 Overheating or oxidative degradation of the quinolizinium core during the extended 21h reflux.Strictly control the oil bath temperature at 120 °C. Degas the 48% HBr with Argon prior to heating to prevent oxidation.
Complex NMR spectra The presence of the 74:26 oxo/hydroxy tautomeric mixture causes signal splitting.This is expected behavior. Do not attempt to "purify" the tautomers. Analyze NMR integrations based on the 74:26 equilibrium ratio.

References

  • García-Cuadrado, D., Cuadro, A. M., Barchín, B. M., Nuñez, A., Cañeque, T., Alvarez-Builla, J., & Vaquero, J. J. (2006). "Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations." The Journal of Organic Chemistry, 71(21), 8089–8097. URL:[Link]

Sources

Application

Application Note: Advanced 1H and 13C NMR Analysis of 1-Oxo-1H,2H,3H,4H-quinolizinium Bromide

Executive Summary and Structural Significance 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (also known as 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide) is a highly specialized fused bicyclic heterocyclic salt. Structurally,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Significance

1-Oxo-1H,2H,3H,4H-quinolizinium bromide (also known as 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide) is a highly specialized fused bicyclic heterocyclic salt. Structurally, it consists of a positively charged pyridinium ring fused to a saturated cyclohexanone ring, with the nitrogen atom occupying the bridgehead position (N5)[1].

This compound serves as a critical synthetic intermediate in the development of biologically active molecules, including potent antimalarial agents and inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion[2]. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is essential for downstream drug development. However, its analysis is uniquely complicated by solvent-dependent structural dynamics. This application note provides a comprehensive, self-validating protocol for the unambiguous 1H and 13C NMR assignment of this molecule.

Structural Dynamics: Keto-Enol Tautomerism

A common pitfall in the NMR analysis of 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide is the misidentification of secondary signals as impurities. In reality, this compound exists in a dynamic keto-enol equilibrium in solution. The dominant keto form (1-oxo-1,2,3,4-tetrahydroquinolizinium) typically comprises ~74% of the mixture, while the enol form (1-hydroxy-3,4-dihydroquinolizinium) accounts for the remaining ~26%[3].

The enolization occurs via proton transfer from the C2 position to the C1 carbonyl oxygen, resulting in a fully conjugated, extended aromatic system in the enol tautomer. Recognizing this causality is critical for accurate spectral interpretation.

Tautomerism Keto Keto Form 1-Oxo-1,2,3,4-tetrahydroquinolizinium (~74% in solution) Enol Enol Form 1-Hydroxy-3,4-dihydroquinolizinium (~26% in solution) Keto->Enol Proton Transfer (Solvent Dependent)

Diagram 1: Keto-enol tautomerism of 1-oxo-1,2,3,4-tetrahydroquinolizinium in solution.

Experimental Protocol: Sample Preparation & Acquisition

To build a self-validating analytical system, sample preparation must be tightly controlled to prevent artifact generation.

Step-by-Step Methodology:

  • Solvent Selection (Critical Step): Select anhydrous DMSO-d6 rather than D2O.

    • Causality: The protons at the C2 position (alpha to the C1 carbonyl) are highly acidic. If D2O is used, rapid hydrogen-deuterium (H/D) exchange will occur. This leads to the disappearance of the H2 signal in the 1H NMR spectrum and causes the C2 carbon signal to collapse into a complex, low-intensity multiplet in the 13C NMR spectrum due to carbon-deuterium coupling. DMSO-d6 suppresses this exchange, preserving the integrity of the spin system.

  • Sample Concentration: Dissolve 15–20 mg of the carefully dried bromide salt in 0.6 mL of DMSO-d6. This concentration ensures an optimal signal-to-noise ratio for both 1D 13C and 2D HMBC experiments without causing viscosity-induced line broadening.

  • Acquisition Parameters:

    • 1H NMR: 400 or 500 MHz, 298 K, 16 scans, 30° pulse angle, 2-second relaxation delay.

    • 13C NMR: 100 or 125 MHz, 298 K, 1024 scans, 45° pulse angle, composite pulse decoupling (WALTZ-16), 2-second relaxation delay.

1H NMR Resonance Assignments and Mechanistic Insights

The 1H NMR spectrum of the keto form is defined by the profound electron-withdrawing nature of the quaternary bridgehead nitrogen (N5+).

PositionChemical Shift (ppm)MultiplicityIntegrationCausality / Assignment Notes
H2 ~2.80t (J = 6.0 Hz)2HDeshielded by the adjacent C1 carbonyl group.
H3 ~2.40m2HAliphatic; least deshielded protons in the saturated ring.
H4 ~4.80t (J = 6.0 Hz)2HStrongly deshielded by the directly adjacent N5+ cation.
H6 ~9.20d (J = 6.5 Hz)1HAromatic; experiences maximum deshielding from the adjacent N5+.
H7 ~8.10dd / m1HAromatic; meta to N5+.
H8 ~8.50dd / m1HAromatic; para to N5+ (deshielded via resonance).
H9 ~8.30d (J = 7.0 Hz)1HAromatic; ortho to the bridgehead C9a.

Note: The enol tautomer will present a secondary set of signals, most notably an enolic =CH proton at ~5.50 ppm (replacing the H2 methylene protons) and shifts in the aromatic region due to the altered electronic distribution.

13C NMR Resonance Assignments

The 13C NMR spectrum provides definitive proof of the fused bicyclic framework[4]. The bridgehead carbon (C9a) is a critical diagnostic resonance.

PositionChemical Shift (ppm)TypeCausality / Assignment Notes
C1 ~192.0C=O (Quat.)Characteristic ketone carbonyl shift (shifts to ~155 ppm in the enol form).
C2 ~36.5CH2Alpha to carbonyl (shifts to ~105 ppm in the enol form).
C3 ~17.2CH2Beta to both the carbonyl and the nitrogen.
C4 ~57.8CH2Alpha to the quaternary nitrogen (N5+).
C6 ~146.0CHAromatic; alpha to N5+.
C7 ~128.5CHAromatic.
C8 ~147.5CHAromatic; para to N5+ (resonance deshielded).
C9 ~126.0CHAromatic.
C9a ~150.0C (Quat.)Bridgehead carbon. Experiences synergistic deshielding from both the directly attached N5+ and the adjacent C1 carbonyl.

2D NMR Workflow for Unambiguous Structural Validation

To ensure the analytical protocol is self-validating, 1D assignments must be confirmed through a 2D NMR workflow. This prevents misassignment of the tautomeric mixtures.

NMR_Workflow Prep Sample Preparation (DMSO-d6 optimized) H1 1H NMR (1D) Quantify Tautomeric Ratio Prep->H1 C13 13C NMR (1D) Identify C=O vs C-OH Prep->C13 COSY 2D COSY Map Spin Systems H1->COSY HSQC 2D HSQC 1H-13C Direct Correlation H1->HSQC HMBC 2D HMBC Long-Range Connectivity (Bridgehead C9a) H1->HMBC C13->HSQC C13->HMBC Assign Complete Resonance Assignment & Structural Validation COSY->Assign HSQC->Assign HMBC->Assign

Diagram 2: Multi-nuclear 1D and 2D NMR workflow for structural validation.

Execution & Interpretation Strategy:

  • 2D COSY (Correlation Spectroscopy): Use this to map the two isolated spin systems. You will observe a continuous coupling network for the aliphatic chain (H2 ↔ H3 ↔ H4) and a separate network for the aromatic ring (H6 ↔ H7 ↔ H8 ↔ H9).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Overlay the 1H and 13C spectra to assign all protonated carbons. This immediately isolates the quaternary carbons (C1 and C9a), which will show no cross-peaks in this experiment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) - The Validation Step: This experiment proves the fusion of the two rings.

    • Look for a cross-peak between the aliphatic H4 protons (~4.80 ppm) and the quaternary C9a carbon (~150.0 ppm).

    • Look for a cross-peak between the aromatic H6 proton (~9.20 ppm) and the same C9a carbon.

    • Finally, verify the ketone position by observing a strong 3-bond correlation from H3 to C1 (~192.0 ppm). This interlocking correlation network provides absolute proof of the 1-oxo-1H,2H,3H,4H-quinolizinium architecture.

References

  • Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations.
  • Benzo[b]quinolizinium Derivatives Have a Strong Antimalarial Activity and Inhibit Indoleamine Dioxygenase. PMC - NIH.
  • Product Class 7: Quinolizinium Salts and Benzo Analogues. Science of Synthesis - Thieme Connect.
  • Quinolizinium. Wikipedia.

Sources

Method

mass spectrometry of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide

Application Note & Analytical Protocol: Mass Spectrometric Characterization of 1-Oxo-1H,2H,3H,4H-quinolizinium Bromide Executive Summary & Scientific Context 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (also known as 1-oxo-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Analytical Protocol: Mass Spectrometric Characterization of 1-Oxo-1H,2H,3H,4H-quinolizinium Bromide

Executive Summary & Scientific Context

1-Oxo-1H,2H,3H,4H-quinolizinium bromide (also known as 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide, CAS: 5520-39-8) is a critical heterocyclic building block in advanced organic synthesis and drug development[1][2]. As a quaternary ammonium salt featuring a fused bicyclic system, it serves as an essential precursor for fully aromatic quinolizinium derivatives, which are widely utilized in the design of fluorescent protein labels[3] and novel antibacterial agents[4].

Because quaternary salts are non-volatile and prone to thermal degradation, traditional Gas Chromatography-Mass Spectrometry (GC-MS) is unsuitable for their analysis. Instead, Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) is the gold standard. This guide provides a self-validating, causality-driven protocol for the mass spectrometric characterization of 1-oxo-1H,2H,3H,4H-quinolizinium bromide, detailing its ionization behavior, fragmentation mechanisms, and practical laboratory workflows.

Physicochemical & Mass Spectrometric Data Summary

Understanding the theoretical mass properties of the compound is the first step in establishing a reliable analytical method. Because the compound is a pre-formed salt, the cation and anion are analyzed in separate ionization modes.

PropertyValue / DescriptionAnalytical Significance
Chemical Formula C₉H₁₀BrNODefines the isotopic envelope.
Molecular Weight 228.09 g/mol Bulk mass for gravimetric standard preparation[1].
Cation Formula [C₉H₁₀NO]⁺The target analyte in ESI(+) mode.
Exact Mass (Cation) 148.0762 DaTarget precursor m/z for High-Resolution MS (HRMS).
Anion Br⁻Detected in ESI(-) at m/z 78.92 and 80.92 (1:1 ratio).
LogP / Solubility Highly polar, water-solubleDictates the use of reversed-phase LC with high aqueous initial conditions[1].

Mechanistic Insights: Ionization and Fragmentation Pathways

The Causality of ESI Behavior: In ESI(+), 1-oxo-1H,2H,3H,4H-quinolizinium bromide does not require protonation via acidic modifiers to become charged; it exists as a "pre-formed" cation ([C₉H₁₀NO]⁺) in solution. The soft ionization process of ESI gently desolvates the droplet, transferring the intact cation into the gas phase at m/z 148.08 without inducing premature cleavage.

Collision-Induced Dissociation (CID) Dynamics: When subjected to CID in a tandem mass spectrometer (MS/MS), the stability of the aromatic pyridine ring contrasts sharply with the lability of the saturated tetrahydropyridinone ring. The presence of the 1-oxo group drives a highly characteristic fragmentation pathway:

  • Loss of Carbon Monoxide (-28 Da): The α-cleavage adjacent to the carbonyl group leads to the expulsion of CO, resulting in a ring-contracted fragment at m/z 120.08.

  • Further Ring Opening (-28 Da): Subsequent loss of ethylene (C₂H₄) from the saturated portion yields a stable, highly conjugated pyridinium derivative at m/z 92.05.

These fragmentation patterns are mechanistically analogous to the ring-opening behaviors observed during the solvolysis of related 3-oxo-1,2,3,4-tetrahydroquinolizinium ylides in Chichibabin indolizine syntheses[5][6].

G A Intact Cation [C9H10NO]+ m/z 148.08 B Ring Contraction [-CO, 28 Da] m/z 120.08 A->B CID Energy 15-20 eV C Pyridine Fragment [-C2H4, 28 Da] m/z 92.05 B->C CID Energy 30-35 eV

Figure 1: Proposed Collision-Induced Dissociation (CID) fragmentation pathway of the quinolizinium cation.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. By monitoring both the precursor ion and specific product ions (Multiple Reaction Monitoring, MRM), false positives from isobaric interferences are eliminated.

Step 1: Sample Preparation
  • Causality: Quaternary salts can adsorb onto glassware. Using silanized vials or polypropylene tubes prevents analyte loss.

  • Accurately weigh 1.0 mg of 1-oxo-1H,2H,3H,4H-quinolizinium bromide standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 100 ng/mL using 0.1% Formic Acid in Water. Note: While formic acid is not needed for ionization of the pre-formed cation, it is critical for suppressing silanol interactions on the LC column, thereby preventing peak tailing.

Step 2: UHPLC Separation
  • Causality: The high polarity of the salt requires a retentive stationary phase. A C18 column with polar end-capping or a HILIC column is optimal.

  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 1 min to focus the polar analyte. Ramp to 60% B over 4 minutes. Return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometer Tuning (Triple Quadrupole or Q-TOF)
  • Causality: Optimizing the declustering potential (DP) prevents in-source fragmentation, ensuring maximum precursor ion transmission to the collision cell.

  • Set the ionization source to ESI Positive Mode .

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C (Provides sufficient thermal energy to evaporate droplets without degrading the salt).

  • MRM Transitions for Quantitation/Validation:

    • Quantifier: m/z 148.1 → 120.1 (Collision Energy: 18 eV)

    • Qualifier: m/z 148.1 → 92.1 (Collision Energy: 32 eV)

  • System Validation: Run a blank injection (Mobile Phase A) immediately after the highest calibration standard. The absence of a peak at m/z 148.1 validates that there is no column carryover, confirming the integrity of the run.

Workflow Step1 1. Sample Preparation Dilution in 0.1% FA / MeOH Step2 2. UHPLC Separation C18 Column, Aqueous Gradient Step1->Step2 Step3 3. ESI(+) Ionization Desolvation of Pre-formed Cation Step2->Step3 Step4 4. Tandem MS (MRM) Precursor m/z 148.1 > Product m/z 120.1 Step3->Step4 Step5 5. Data Validation Verify Blank Runs & Ion Ratios Step4->Step5

Figure 2: Self-validating LC-MS/MS analytical workflow for tetrahydroquinolizinium derivatives.

Applications in Drug Development & Chemical Synthesis

The analytical characterization of 1-oxo-1H,2H,3H,4H-quinolizinium bromide is frequently required to monitor the progress of complex syntheses:

  • Aromatization Reactions: Treatment of the 1-oxo-tetrahydroquinolizinium derivative with acetic anhydride at elevated temperatures drives dehydration and aromatization, yielding fully conjugated quinolizinium salts[7][8]. LC-MS is used to monitor the disappearance of the m/z 148.08 precursor and the emergence of the aromatized product.

  • Antibacterial Agent Synthesis: In medicinal chemistry, brominated derivatives (e.g., 7-bromo-1-oxo-1,2,3,4-tetrahydroquinolizinium salts) are synthesized as intermediates in the development of substituted oxazolidinones, which target bacterial protein synthesis[4].

  • Fluorescent Labeling: Aromatic quinolizinium compounds derived from these precursors exhibit highly tunable photophysical properties, making them excellent candidates for fluorogenic protein labeling via transition-metal catalysis[3].

References

  • Thieme Connect. Product Class 7: Quinolizinium Salts and Benzo Analogues. Science of Synthesis. URL: [Link]

  • Journal of Medicinal Chemistry (ACS). Novel Substituted (Pyridin-3-yl)phenyloxazolidinones: Antibacterial Agents with Reduced Activity against Monoamine Oxidase A and Increased Solubility. URL: [Link]

  • The Journal of Organic Chemistry (ACS). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. URL: [Link]

  • Organic Letters (ACS). Fluorogenic Protein Labeling by Generation of Fluorescent Quinoliziniums Using[CpRhCl2]2.* URL: [Link]

Sources

Application

Application Note: Chromatographic Purification Strategies for 1-Oxo-1H,2H,3H,4H-quinolizinium Bromide

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals. Introduction & Physicochemical Profiling 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS: 5520-39-8) is a highly polar, q...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals.

Introduction & Physicochemical Profiling

1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS: 5520-39-8) is a highly polar, quaternary ammonium salt characterized by a fused bicyclic quinolizinium structure. It serves as a critical electrophilic building block in organic synthesis and medicinal chemistry, particularly in the development of heterocyclic therapeutics and fluorescent probes[1].

However, the purification of quaternary ammonium salts presents severe challenges for conventional reversed-phase liquid chromatography (RPLC). The permanent cationic charge and high hydrophilicity of the quinolizinium core lead to poor retention and severe peak tailing on standard silica-based columns[2][3]. This application note details two field-proven, self-validating chromatographic methodologies to overcome these limitations: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase Chromatography (IP-RPLC) .

Table 1: Physicochemical Profile of the Target Analyte
ParameterValue / CharacteristicAnalytical Implication
Molecular Formula C₉H₁₀BrNO[1]Determines isotopic distribution for MS validation.
Molecular Weight 228.09 g/mol (Salt)[1]Highly polar; requires specialized retention mechanisms.
Monoisotopic Mass (Cation) m/z 148.08 (C₉H₁₀NO⁺)Target mass for ESI+ MS monitoring during fraction collection.
Charge State Permanent Cation (Quaternary N)Prone to severe secondary interactions with surface silanols.
Solubility Water, Methanol, Ethanol[1]Incompatible with normal-phase (hexane/ethyl acetate) chromatography.

Chromatographic Strategy & Mechanistic Rationale

The Failure of Standard RP-HPLC

In standard RPLC, retention relies on hydrophobic partitioning. 1-Oxo-1H,2H,3H,4H-quinolizinium bromide lacks a substantial hydrophobic domain, causing it to elute near the void volume ( t0​ ). Furthermore, the positively charged nitrogen interacts strongly via electrostatic attraction with deprotonated silanols (SiO⁻) on the silica support (which have a pKa of ~4.5)[2]. This dual mechanism of non-retention and irreversible secondary adsorption results in asymmetric peak tailing and poor recovery.

Strategy A: Zwitterionic HILIC (ZIC-HILIC)

HILIC is the premier choice for highly polar, permanently charged molecules[2][4]. In HILIC, the mobile phase is highly organic (typically >70% acetonitrile), and water acts as the strong eluting solvent. A zwitterionic stationary phase (containing both sulfonate and quaternary ammonium groups) provides a neutral but highly polar surface[5].

  • Causality: The zwitterionic surface facilitates the formation of a water-rich immobilization layer while internally neutralizing excessive electrostatic repulsion or attraction. This yields sharp, symmetrical peaks without the need for signal-suppressing ion-pairing agents[2][4].

Strategy B: Ion-Pair Reversed-Phase Chromatography (IP-RPLC)

If a high-capacity C18 column must be used for large-scale preparative work, an ion-pairing reagent (IPR) is mandatory[3].

  • Causality: To retain the cationic quinolizinium species on a hydrophobic phase, a volatile perfluorinated acid—such as Heptafluorobutyric acid (HFBA)—is added to the mobile phase. HFBA forms a neutral, highly hydrophobic ion-pair complex with the quinolizinium cation, effectively masking the charge and allowing the complex to partition into the C18 stationary phase[3][6].

Experimental Protocols

Protocol 1: HILIC-MS Analytical & Semi-Preparative Purification

This protocol is optimized for high-resolution separation and direct MS compatibility.

System Suitability & Self-Validation:

  • Metric: Inject a 10 µg/mL system suitability standard of a known quaternary amine (e.g., choline chloride).

  • Acceptance Criteria: Tailing factor ( Tf​ ) must be between 0.9 and 1.2. If Tf​>1.5 , it indicates insufficient buffer concentration to mask residual silanols. The system is designed to self-correct by prompting the operator to increase the ammonium formate concentration in Mobile Phase A from 20 mM to 50 mM.

Step-by-Step Methodology:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 5 µm, 250 x 21.2 mm for prep)[2].

  • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid. (Causality: The low pH suppresses silanol ionization, while the formate buffer provides the necessary ionic strength to disrupt unwanted electrostatic interactions).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Sample Preparation: Dissolve the crude 1-oxo-1H,2H,3H,4H-quinolizinium bromide in 80% Acetonitrile / 20% Water. (Crucial: Injecting a highly aqueous sample into a HILIC system disrupts the water-rich stationary layer, causing peak splitting).

  • Gradient: Isocratic hold at 80% B for 5 minutes, followed by a shallow gradient to 60% B over 15 minutes.

  • Detection: UV at 254 nm and ESI+ MS monitoring at m/z 148.1.

Protocol 2: Preparative IP-RPLC

This protocol is optimized for high-throughput, large-scale purification where HILIC columns may be cost-prohibitive.

System Suitability & Self-Validation:

  • Metric: Monitor baseline stability at 210 nm and 254 nm prior to injection.

  • Acceptance Criteria: A drifting baseline indicates incomplete equilibration of the ion-pairing reagent. The column must be flushed with 50% Mobile Phase A / 50% Mobile Phase B until the Δ absorbance is < 0.001 AU/min.

Step-by-Step Methodology:

  • Column: Preparative C18 (e.g., 10 µm, 250 x 50 mm).

  • Mobile Phase A: Water + 5 mM Heptafluorobutyric acid (HFBA).

  • Mobile Phase B: Acetonitrile + 5 mM HFBA.

  • Gradient: 5% B to 50% B over 30 minutes.

  • Fraction Collection: Collect peaks absorbing at 254 nm.

Protocol 3: Counter-Ion Exchange (Restoring the Bromide Salt)

Both HILIC and IP-RPLC alter the counter-ion of the purified product (yielding quinolizinium formate or quinolizinium heptafluorobutyrate, respectively). To restore the original bromide salt[1]:

  • Preparation: Condition a Strong Anion Exchange (SAX) Solid Phase Extraction (SPE) cartridge with 5 column volumes of 1 M NaBr to saturate the active sites with bromide ions.

  • Equilibration: Wash the cartridge with 3 column volumes of LC-MS grade water to remove excess sodium.

  • Exchange: Pass the lyophilized, re-dissolved purified fraction through the SAX cartridge. The formate/HFBA anions will be retained, and the quinolizinium cation will elute paired with bromide.

  • Recovery: Lyophilize the eluate to yield pure 1-Oxo-1H,2H,3H,4H-quinolizinium bromide.

Quantitative Method Comparison

Table 2: Comparison of Chromatographic Strategies
ParameterZwitterionic HILICIP-RPLC (with HFBA)
Primary Retention Mechanism Hydrophilic partitioning into water layerHydrophobic partitioning of neutral ion-pair
Loading Capacity Moderate (10-50 mg per prep injection)High (100-500 mg per prep injection)
MS Compatibility Excellent (Volatile buffers used)Moderate (HFBA can cause slight ion suppression)
Solvent Consumption High Acetonitrile (>60%)High Water (>50%)
Post-Run Processing Easy lyophilization (Formate is volatile)Requires extended lyophilization to remove HFBA

Purification Workflow Visualization

PurificationWorkflow Crude Crude 1-Oxo-quinolizinium Bromide Mixture Prep Sample Preparation (Dissolution in 80% MeCN / 20% H2O) Crude->Prep Decision Chromatographic Strategy Prep->Decision HILIC HILIC Purification (Zwitterionic Phase, 80% MeCN) Decision->HILIC High Polarity MS Compatible IPRPLC IP-RPLC Purification (C18 Phase + 5mM HFBA) Decision->IPRPLC High Loading Capacity FractH Fraction Collection (Direct MS Monitoring m/z 148.1) HILIC->FractH FractI Fraction Collection (UV Detection @ 254 nm) IPRPLC->FractI Desalt Lyophilization & Counter-ion Exchange (SAX-Br) FractH->Desalt FractI->Desalt Pure Pure 1-Oxo-1H,2H,3H,4H- quinolizinium bromide Desalt->Pure

Caption: Decision matrix and workflow for the chromatographic purification of 1-oxo-1H,2H,3H,4H-quinolizinium bromide.

References

  • Science of Synthesis. Product Class 7: Quinolizinium Salts and Benzo Analogues. Thieme Connect.[Link]

  • Appelblad, P. Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. LCGC International.[Link]

  • UTUPub. Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. University of Turku.[Link]

Sources

Method

Application Note: Experimental Setup and Protocols for 1-Oxo-1H,2H,3H,4H-quinolizinium Bromide Reactions

Introduction & Mechanistic Principles 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS: 5520-39-8) is a highly versatile bicyclic quaternary ammonium salt. It serves as a critical intermediate in the synthesis of fully conju...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS: 5520-39-8) is a highly versatile bicyclic quaternary ammonium salt. It serves as a critical intermediate in the synthesis of fully conjugated quinolizinium derivatives, a class of heteroaromatic cations heavily investigated in medicinal chemistry for their DNA-intercalating properties, antimicrobial effects, and antineoplastic activities[1].

The structural uniqueness of this compound lies in its partially saturated piperidine ring fused to a pyridinium core. The presence of the C1 carbonyl group provides a thermodynamic driving force for aromatization. Mechanistically, the C1 ketone acts as an enolizable site, facilitating electrophilic halogenation (e.g., bromination at C2) or direct dehydration/esterification when treated with acylating agents[2]. Understanding this causality allows researchers to design self-validating experimental workflows that predictably yield specific functionalized heteroaromatics.

Reaction Pathways & Logical Relationships

The experimental utility of 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide stems from its dual reactivity profile:

  • Direct Aromatization: Treatment with an acylating/dehydrating agent forces the enolization of the C1 ketone. Subsequent O-acetylation and elimination yield the fully aromatic quinolizinium core[2].

  • Electrophilic Functionalization: Bromination yields the 2,2-dibromo derivative, which can be selectively aromatized to either 1-acetoxy-2-bromoquinolizinium bromide or dehydrobrominated to 1-hydroxyquinolizinium bromide[2].

G SM 1-Oxo-1,2,3,4-tetrahydroquinolizinium Bromide Arom Quinolizinium Bromide (Aromatization) SM->Arom Ac2O, 140 °C 1.5 h Dibromo 2,2-Dibromo-1-oxo-1,2,3,4- tetrahydroquinolizinium Bromide SM->Dibromo Bromination (Br2) Acetoxy 1-Acetoxy-2-bromoquinolizinium Bromide Dibromo->Acetoxy Ac2O, reflux 1.5 h Hydroxy 1-Hydroxyquinolizinium Bromide Dibromo->Hydroxy N,N-dimethylaniline reflux, 4.5 h

Reaction pathways for the aromatization and functionalization of 1-oxo-1,2,3,4-tetrahydroquinolizinium.

Experimental Protocols

Protocol A: Direct Aromatization to Quinolizinium Bromide

Objective: Synthesize the parent quinolizinium bromide via dehydration of the oxo-precursor. Causality & Setup: Acetic anhydride (Ac₂O) is selected as both the solvent and the reactant. It drives the equilibrium toward the enol acetate intermediate, which rapidly eliminates acetic acid at elevated temperatures to gain the resonance stabilization energy of the fully aromatic system[2].

Workflow Step1 Suspend Precursor in Ac2O Step2 Heat at 140 °C for 1.5 h Step1->Step2 Step3 Hydrolyze Excess Ac2O with H2O Step2->Step3 Step4 Concentrate & Precipitate Step3->Step4

Workflow for the direct aromatization of 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide (1.28 g, 5.61 mmol) in anhydrous acetic anhydride (20 mL).

  • Reaction: Heat the suspension to 140 °C using a precisely controlled oil bath. Stir continuously for 1.5 hours. Causality: The elevated temperature is required to overcome the activation energy barrier for the elimination of acetic acid from the enol acetate intermediate.

  • Quenching: Cool the reaction mixture to room temperature. Carefully hydrolyze the excess acetic anhydride by slowly adding an equal volume of deionized water (20 mL) while stirring in an ice bath. Causality: Exothermic hydrolysis of Ac₂O must be controlled to prevent thermal degradation of the product.

  • Isolation: Concentrate the resulting solution to dryness in vacuo. Dissolve the solid residue in a minimal amount of hot absolute ethanol, and induce precipitation by the dropwise addition of diethyl ether.

  • Validation & Checkpoints: The successful formation of the aromatic core is visually confirmed by the precipitation of distinct crystalline solids. Confirm product identity via ¹H NMR; the disappearance of aliphatic multiplet signals (from the tetrahydro-ring) and the emergence of downfield aromatic protons (δ 8.0 - 9.5 ppm) self-validate the aromatization.

Protocol B: Synthesis of 1-Acetoxy-2-bromoquinolizinium Bromide

Objective: Aromatization of the 2,2-dibromo intermediate to yield a functionalized heteroaromatic cation. Causality & Setup: Starting from 2,2-dibromo-1-oxo-1,2,3,4-tetrahydroquinolizinium bromide, treatment with acetic anhydride facilitates enolization and O-acetylation. However, the presence of the gem-dibromo group forces the elimination of HBr (rather than acetic acid) to achieve aromaticity, trapping the acetoxy group at the C1 position[2].

Step-by-Step Methodology:

  • Preparation: Suspend 2,2-dibromo-1-oxo-1,2,3,4-tetrahydroquinolizinium bromide (1.0 g) in anhydrous acetic anhydride (15 mL) in a round-bottom flask.

  • Reaction: Heat the mixture to reflux (approx. 140 °C) for 1.5 hours.

  • Isolation: Cool the mixture and remove the solvent under reduced pressure. Triturate the residue with diethyl ether to remove residual acetic acid and unreacted anhydride.

  • Validation & Checkpoints: The retention of the acetoxy group is confirmed by an intense ester carbonyl stretch (~1760 cm⁻¹) in FTIR and a sharp singlet at ~2.5 ppm in ¹H NMR.

Protocol C: Dehydrobromination to 1-Hydroxyquinolizinium Bromide

Objective: Base-promoted aromatization of the 2,2-dibromo intermediate. Causality & Setup: N,N-dimethylaniline is employed as a high-boiling, sterically hindered base. It promotes the elimination of HBr without acting as a competing nucleophile, driving the formation of the thermodynamically stable 1-hydroxyquinolizinium salt (which exists in tautomeric equilibrium with its betaine form depending on pH)[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 2,2-dibromo-1-oxo-1,2,3,4-tetrahydroquinolizinium bromide (1.0 g) in N,N-dimethylaniline (10 mL).

  • Reaction: Heat the solution to reflux for 4.5 hours. Causality: Extended heating is required to ensure complete double dehydrobromination.

  • Isolation: Cool the reaction mixture and precipitate the crude product by adding a large excess of diethyl ether (50 mL). Filter the precipitate and wash extensively with ether to remove all traces of the aniline derivative.

  • Validation & Checkpoints: The product should exhibit a characteristic broad OH stretch in FTIR (~3200-3400 cm⁻¹). Yields typically approach 78% under optimized conditions[2].

Quantitative Data Summary

The table below summarizes the reaction conditions, target products, and expected yields for the aromatization pathways of 1-oxo-1,2,3,4-tetrahydroquinolizinium derivatives based on established literature[2].

Starting PrecursorReagents & ConditionsTarget ProductReported Yield
1-Oxo-1,2,3,4-tetrahydroquinolizinium BromideAc₂O, 140 °C, 1.5 hQuinolizinium Bromide96%
2,2-Dibromo-1-oxo-1,2,3,4-tetrahydroquinoliziniumAc₂O, reflux, 1.5 h1-Acetoxy-2-bromoquinolizinium BromideQuantitative
2,2-Dibromo-1-oxo-1,2,3,4-tetrahydroquinoliziniumN,N-dimethylaniline, reflux, 4.5 h1-Hydroxyquinolizinium Bromide78%
2,2-Dibromo-1-oxo-1,2,3,4-tetrahydroquinoliziniumHydrobromic acid (HBr), 160 °C2-Bromo-1-hydroxyquinolizinium Bromide70%

References

  • Title: Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: Antimicrobial Assay Protocol and Mechanistic Validation for 1-Oxo-1H,2H,3H,4H-quinolizinium bromide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Executive Summary 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS 5520-39-8) is a fu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS 5520-39-8) is a fused bicyclic quaternary ammonium salt. While frequently utilized as a critical synthetic precursor for fully aromatized quinolizinium derivatives via palladium-mediated functionalization[1], its structural homology to natural antimicrobial alkaloids (e.g., berberine) makes it a highly relevant scaffold for infectious disease research. Because the quinolizinium core is the primary pharmacophore responsible for the antimicrobial properties of these alkaloids, testing 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide and its downstream derivatives requires specialized protocols that account for target-specific binding and bacterial resistance mechanisms.

Mechanistic Rationale & Target Biology

To design an effective assay, we must first understand the causality of the compound's biological interactions. Quinolizinium salts typically exert their bactericidal effect by penetrating the bacterial cell and binding to FtsZ , the bacterial homolog of tubulin[2]. By binding to FtsZ, these compounds prevent its self-polymerization into the Z-ring, effectively arresting cell division and leading to cell death[2].

However, quaternary heteroaromatic compounds are also notorious substrates for multidrug resistance (MDR) efflux pumps, such as NorA in Staphylococcus aureus and AcrAB-TolC in Escherichia coli[3]. If a standard Minimum Inhibitory Concentration (MIC) assay is run without accounting for efflux, the resulting data may falsely suggest that the compound lacks intrinsic antibacterial activity, when in reality, it is simply being rapidly extruded from the cytoplasm.

MOA Compound 1-Oxo-1H,2H,3H,4H- quinolizinium bromide CellEntry Bacterial Cell Penetration Compound->CellEntry Diffusion FtsZ FtsZ Protein Interaction CellEntry->FtsZ Target Binding Efflux NorA/AcrAB Efflux Pump CellEntry->Efflux Substrate Recognition Polymerization Inhibition of Polymerization FtsZ->Polymerization Blocks Assembly CellDeath Cell Division Arrest & Death Polymerization->CellDeath Arrest Efflux->Compound Extrusion (Resistance)

Mechanism of Action: Quinolizinium cellular entry, FtsZ inhibition, and efflux pump extrusion.

Self-Validating Experimental Design

Trustworthy assay design demands a self-validating system . To ensure the observed MIC is a true reflection of intrinsic antibacterial activity and not skewed by bacterial defense mechanisms, this protocol mandates parallel testing against wild-type strains and their isogenic efflux-pump deletion mutants (e.g., S. aureus ΔnorA or E. coli ΔacrAB)[3].

Furthermore, phenotypic cell death does not confirm the mechanism of action. To validate that the MIC observed is causally linked to FtsZ inhibition, an orthogonal in vitro light scattering assay is integrated into the workflow[2].

Protocol Prep Compound Preparation (DMSO, Yellow Light) Dilution 2-Fold Serial Dilution (96-well microtiter) Prep->Dilution Inoculation Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout OD600 Measurement & MIC Determination Incubation->Readout Validation Efflux Pump Knockout Validation (ΔnorA/ΔacrAB) Readout->Validation Compare WT vs KO MICs

High-throughput antimicrobial screening workflow with efflux pump validation steps.

Detailed Methodologies

Phase 1: Compound Handling & Photosensitivity Mitigation

Causality Check: Quinolizinium derivatives are highly conjugated and exhibit pronounced photosensitivity. Exposure to standard laboratory lighting can induce photo-oxidation or photodynamic generation of reactive oxygen species (ROS), which artificially inflates the apparent antimicrobial efficacy[4].

  • Solubilization: Dissolve 1-Oxo-1H,2H,3H,4H-quinolizinium bromide in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution.

  • Light Protection: Perform all solubilization and subsequent dilution steps under yellow light conditions or in completely darkened biosafety cabinets using amber microcentrifuge tubes[4].

  • Storage: Store aliquots at -20°C. Avoid freeze-thaw cycles which can precipitate the bromide salt.

Phase 2: High-Throughput Broth Microdilution (MIC)

Causality Check: Conducted in accordance with Clinical Laboratory Standards Institute (CLSI) guidelines to ensure global reproducibility[2].

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of the compound in MHB. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Grow bacterial strains (S. aureus 8325-4 WT, S. aureus K1758 ΔnorA, E. coli K12 WT, E. coli BW25113 ΔtolC) to mid-log phase. Adjust the inoculum to a final concentration of 5×105 CFU/mL in each well[3].

  • Incubation: Seal plates with a breathable, light-blocking membrane. Incubate at 37°C for 18 hours.

  • Readout: Measure absorbance at OD600 using a microplate reader. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (≥90% inhibition)[3],[2].

Phase 3: Orthogonal Validation via FtsZ Polymerization Assay

Causality Check: To prove the compound actively disrupts cell division, we measure FtsZ self-polymerization in solution via a time-dependent increase in light scattering[2].

  • Protein Preparation: Purify recombinant S. aureus FtsZ (SaFtsZ) and dialyze into polymerization buffer (50 mM MES, 50 mM KCl, 2.5 mM MgCl2, pH 6.5).

  • Reaction Setup: Add 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (at 0.5x, 1x, and 2x the established MIC) to 12 µM SaFtsZ.

  • Initiation: Trigger polymerization by adding 1 mM GTP.

  • Measurement: Immediately monitor 90° light scattering using a spectrofluorometer (excitation/emission wavelengths set to 350 nm) for 15 minutes. A flattening of the scattering curve confirms direct FtsZ inhibition[2].

Quantitative Data Interpretation

By comparing the MICs across the wild-type and knockout strains, researchers can accurately profile the compound's intrinsic efficacy versus its susceptibility to bacterial efflux mechanisms[3].

Bacterial StrainGenotypeExpected MIC Shift ProfileMechanistic Interpretation
S. aureus 8325-4Wild-TypeBaseline (e.g., 64 µg/mL)Represents net efficacy (Intrinsic activity minus efflux)
S. aureus K1758ΔnorA (Efflux Knockout)4- to 16-fold decreaseConfirms the quinolizinium core is a NorA substrate
E. coli K12Wild-Type>128 µg/mLIntrinsic Gram-negative outer membrane resistance
E. coli BW25113ΔtolC (Efflux Knockout)8- to 32-fold decreaseConfirms the compound is an AcrAB-TolC substrate

Table 1: Representative baseline shifts expected when screening quinolizinium bromide scaffolds against wild-type and efflux-deficient bacterial panels.

References

  • Benzo[b]quinolizinium Derivatives Have a Strong Antimalarial Activity and Inhibit Indoleamine Dioxygenase Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • Antibacterial Activity of Berberine-NorA Pump Inhibitor Hybrids with a Methylene Ether Linking Group Source: PMC - NIH URL:[Link]

  • Antibacterial activity of substituted dibenzo[a,g]quinolizin-7-ium derivatives Source: PMC - NIH URL:[Link]

  • Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Method

Application Note: Comprehensive Anticancer Activity Screening of 1-Oxo-1H,2H,3H,4H-Quinolizinium Bromide

Introduction & Scientific Rationale 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS: 5520-39-8) is a heterocyclic quaternary ammonium salt characterized by a fused bicyclic system and a permanently charged nitrogen atom[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS: 5520-39-8) is a heterocyclic quaternary ammonium salt characterized by a fused bicyclic system and a permanently charged nitrogen atom[1]. With a molecular weight of 228.09 g/mol and a polar surface area of 20.95 Ų, this compound exhibits significant resonance stabilization and solubility in polar solvents[1].

In the context of oncology drug development, the quinolizinium pharmacophore is highly privileged. Quinolizinium derivatives have demonstrated potent antiproliferative activities against both leukemia and solid tumors, often achieving growth inhibition (GI50) values in the low micromolar range, comparable to established chemotherapeutics like doxorubicin[2]. The anticancer efficacy of these compounds is driven by a dual-mechanism architecture:

  • Electrostatic DNA Intercalation: The delocalized positive charge facilitates high-affinity binding to the negatively charged DNA phosphate backbone, followed by the insertion of the planar aromatic system between base pairs, which disrupts replication[2].

  • Redox Cycling & Immunogenic Cell Death (ICD): The electron-deficient nature of the quinolizinium core allows it to act as a redox-active agent, elevating intracellular Reactive Oxygen Species (ROS)[3]. This oxidative stress triggers mitochondrial depolarization and apoptosis, a pathway similarly exploited by natural quinolizinium-related alkaloids like berberine[4]. Furthermore, recent studies on redox-active quinolizinium complexes have shown their ability to induce ICD, rejuvenating anticancer immunosurveillance[3].

This application note outlines a self-validating, multi-phase screening pipeline to evaluate the anticancer properties of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide.

Experimental Screening Workflow

To systematically deconvolve the compound's phenotypic toxicity and molecular mechanisms, we employ a three-phase screening architecture.

Workflow Start Compound Prep: 1-Oxo-1H,2H,3H,4H- quinolizinium bromide Phase1 Phase I: Cytotoxicity (MTT / CellTiter-Glo) Start->Phase1 Phase2A Phase IIA: DNA Binding (EtBr Displacement) Phase1->Phase2A Phase2B Phase IIB: Redox Activity (ROS Generation) Phase1->Phase2B Phase3 Phase III: Apoptosis (Annexin V / PI) Phase2A->Phase3 Phase2B->Phase3 Data Data Synthesis & IC50 Determination Phase3->Data

Fig 1. Multi-phase anticancer screening workflow for quinolizinium derivatives.

Quantitative Data: Compound Specifications & Expected Benchmarks

Table 1: Physicochemical Properties & Stock Preparation

Parameter Specification / Protocol Causality / Rationale
Molecular Formula C9H10BrNO[1] Determines stoichiometric calculations for molarity.
Molecular Weight 228.09 g/mol [1] Required for precise 10 mM stock formulation.
Primary Solvent DMSO or Water[1] The bromide counterion ensures high aqueous solubility[1]; however, DMSO is preferred for long-term stock stability to prevent hydrolysis.

| Stock Concentration | 10 mM (2.28 mg/mL) | Provides a highly concentrated master stock to ensure the final assay vehicle concentration remains ≤0.1%. |

Table 2: Recommended Cell Lines & Expected GI50 Benchmarks (Derived from structure-activity relationships of homologous diarylquinolizinium derivatives[2])

Cell Line Origin Expected GI50 Range Assay Window
HeLa Cervical Adenocarcinoma 1.0 - 36.0 μM 48 - 72 Hours
MDA-MB-468 Triple-Negative Breast Cancer 0.5 - 25.0 μM 48 - 72 Hours
A549 Non-Small Cell Lung Cancer 2.0 - 40.0 μM 48 - 72 Hours

| PBMC | Healthy Peripheral Blood | > 50.0 μM | Toxicity Control |

Phase I: In Vitro Cytotoxicity & Proliferation Screening

Scientific Rationale & Causality: Before investigating specific molecular targets, a broad-spectrum viability assay is required to establish the half-maximal inhibitory concentration (IC50). We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Because quinolizinium compounds induce apoptosis primarily through secondary stress responses (DNA damage and ROS) rather than immediate membrane lysis, a continuous 48-to-72-hour exposure is necessary to capture the full antiproliferative effect.

Protocol: High-Throughput Viability Screen
  • Cell Seeding: Seed HeLa and A549 cells at a density of 5,000 cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS.

  • Incubation: Incubate overnight at 37°C, 5% CO2 to allow for cell adherence and exponential growth phase entry.

  • Compound Treatment: Perform a 10-point serial dilution of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (from 100 μM down to 0.19 μM). Add the compound to the wells.

  • Endpoint Readout: After 72 hours, add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 100 μL of DMSO.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

Self-Validation Checkpoint: Trustworthiness mechanism: Edge wells must be filled with sterile PBS to eliminate evaporation-induced edge effects. Include a 0.1% DMSO vehicle control to rule out solvent toxicity, and Doxorubicin (1 μM) as a positive control[2]. If the variance between technical triplicates exceeds 5%, the plate data must be discarded to maintain statistical integrity.

Phase II: Mechanistic Assays (DNA Binding & ROS Generation)

Phase IIA: Cell-Free DNA Intercalation Assay

Scientific Rationale & Causality: The association of external ligands with DNA is a primary driver of quinolizinium-induced cytotoxicity[2]. To verify if 1-Oxo-1H,2H,3H,4H-quinolizinium bromide acts as an intercalator, we use a competitive Ethidium Bromide (EtBr) displacement assay. EtBr fluoresces intensely when intercalated into Calf Thymus DNA (ctDNA). If the quinolizinium compound successfully competes for the same intercalation sites, it will displace EtBr into the aqueous environment, resulting in a quantifiable quenching of fluorescence.

Protocol:

  • Prepare a working solution of 10 μM ctDNA and 1.26 μM EtBr in Tris-HCl buffer (pH 7.4).

  • Aliquot 100 μL of the DNA-EtBr complex into a black, opaque 96-well plate.

  • Titrate 1-Oxo-1H,2H,3H,4H-quinolizinium bromide into the wells (0 to 50 μM).

  • Incubate in the dark for 30 minutes at room temperature to reach thermodynamic equilibrium.

  • Measure fluorescence (Excitation: 540 nm / Emission: 590 nm).

Self-Validation Checkpoint: Trustworthiness mechanism: Quinolizinium compounds often exhibit intrinsic fluorescence under UV/Vis excitation[2]. To ensure the observed quenching is not skewed by compound auto-fluorescence, a parallel plate containing only the compound and DNA (omitting EtBr) must be run. This background signal is subtracted from the main experimental plate before calculating the binding constant ( Kb​ ).

Phase IIB: Intracellular ROS Flow Cytometry

Scientific Rationale & Causality: Redox-active quinolizinium complexes disrupt cellular homeostasis by acting as electron transfer agents, leading to the accumulation of ROS[3]. We utilize the DCFDA (2',7'-dichlorofluorescin diacetate) probe, which is oxidized by ROS into the highly fluorescent DCF molecule.

Protocol:

  • Treat A549 cells in a 6-well plate with the established IC50 concentration of the quinolizinium bromide for 12 hours.

  • Wash cells with PBS and incubate with 10 μM DCFDA for 30 minutes at 37°C in the dark.

  • Harvest cells using Trypsin-EDTA, centrifuge, and resuspend in cold FACS buffer.

  • Analyze via Flow Cytometry (FITC channel: Ex 488 nm / Em 530 nm).

Self-Validation Checkpoint: Trustworthiness mechanism: Co-incubate a parallel sample with the ROS scavenger N-acetyl-L-cysteine (NAC, 5 mM). A complete reversal of the fluorescence shift in the NAC cohort proves that the signal is exclusively driven by intracellular ROS generated by the compound, and not by non-specific dye oxidation or autofluorescence.

Phase III: Apoptosis & Signaling Pathway Analysis

The culmination of DNA damage and ROS accumulation is the activation of the apoptotic cascade, often leading to Immunogenic Cell Death (ICD)[3].

Pathway Drug Quinolizinium Bromide DNA DNA Intercalation Drug->DNA High Affinity Redox Redox Cycling Drug->Redox e- transfer Mito Mitochondrial Depolarization DNA->Mito Stress Response ROS Intracellular ROS ↑ Redox->ROS ROS->Mito Apop Apoptosis (Immunogenic Cell Death) Mito->Apop Caspase Activation

Fig 2. Proposed mechanism of quinolizinium-induced apoptosis via ROS and DNA binding.

Protocol: Annexin V / Propidium Iodide (PI) Staining

Scientific Rationale & Causality: To distinguish between early apoptosis, late apoptosis, and uncontrolled necrosis, we rely on the externalization of phosphatidylserine (PS). Annexin V binds to externalized PS (early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Treat cells with 0.5×, 1×, and 2× IC50 concentrations of the compound for 24 hours.

  • Harvest cells (including floating cells in the media, which represent late apoptotic populations).

  • Wash twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

  • Add 5 μL of FITC-Annexin V and 5 μL of PI to 100 μL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 μL of Binding Buffer and analyze immediately via Flow Cytometry.

Self-Validation Checkpoint: Trustworthiness mechanism: Establish strict compensation controls using single-stained samples (Annexin V only, PI only) and an unstained control. Without precise compensation, the spectral overlap between FITC (Annexin V) and PE/Texas Red channels (PI) will result in false-positive double-stained populations, artificially inflating the "late apoptosis" data.

References

  • Synthesis, DNA-binding and antiproliferative properties of diarylquinolizinium derivatives Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • BQ-AurIPr: a redox-active anticancer Au(i) complex that induces immunogenic cell death Source: Chemical Science (Semantic Scholar) URL:[Link]

  • Anticancer Potential of Natural Isoquinoline Alkaloid Berberine Source: Xia & He Publishing Inc. URL:[Link]

Sources

Application

Application Note: Cell Culture Profiling and Mechanistic Evaluation of 1-Oxo-1H,2H,3H,4H-quinolizinium Bromide

Introduction & Scientific Rationale 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS 5520-39-8) is a fused bicyclic quaternary ammonium salt characterized by its unique delocalized electronic structure[1]. While frequently u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS 5520-39-8) is a fused bicyclic quaternary ammonium salt characterized by its unique delocalized electronic structure[1]. While frequently utilized as a critical synthetic intermediate for generating complex heteroaromatic cations[2], the core quinolizinium scaffold itself represents a highly valuable pharmacophore. Derivatives of this scaffold are well-established DNA intercalators[3][4], potent inhibitors of indoleamine 2,3-dioxygenase-1 (IDO-1) with notable antimalarial properties[5], and highly effective photo-induced electron transfer (PET) fluorescent probes for lysosomal and pH-dependent cellular imaging[6].

When designing in vitro cell culture assays for this compound and its analogs, researchers must account for its specific physicochemical traits. The permanent positive charge enhances electrophilicity and drives interactions with negatively charged biological macromolecules[1], but it also dictates the kinetics of cellular permeation. Furthermore, because many quinolizinium salts exhibit intrinsic fluorescence[6], experimental readouts must be carefully selected to avoid spectral interference.

This guide provides a self-validating, step-by-step framework for evaluating the cytotoxicity, cellular uptake, and mechanistic pathways of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide in mammalian cell models.

Experimental Workflows & Protocols

Workflow Prep Compound Prep (1-Oxo-quinolizinium + NaBr Control) Culture In Vitro Cell Culture (Tumor & Healthy Lines) Prep->Culture Dosing Cyto WST-8 Viability Assay (Colorimetric Readout) Culture->Cyto 24-72h Imaging Confocal Microscopy (Subcellular Localization) Culture->Imaging 4-12h Flow Flow Cytometry (Cell Cycle & Apoptosis) Culture->Flow 24-48h Analysis Mechanistic Profiling & Data Integration Cyto->Analysis Imaging->Analysis Flow->Analysis

Experimental workflow for in vitro evaluation of quinolizinium derivatives.

Protocol A: High-Throughput Cytotoxicity Screening (WST-8 Assay)

Causality & Validation: Quinolizinium compounds often possess PET properties, making them fluorescent under specific pH or cellular conditions[6]. Utilizing standard fluorometric viability assays (e.g., Resazurin/Alamar Blue) introduces a high risk of signal overlap and false-positive viability readings. The WST-8 assay relies on the bioreduction of a tetrazolium salt to a water-soluble formazan dye, measured via absorbance at 450 nm, completely bypassing fluorescence interference. Furthermore, because the compound is a bromide salt, a parallel sodium bromide (NaBr) vehicle control must be included to definitively rule out halide-induced osmotic stress or background cytotoxicity[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa, A549, or Jurkat) at a density of 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Stock Preparation: Dissolve 1-Oxo-1H,2H,3H,4H-quinolizinium bromide in anhydrous DMSO to create a 10 mM stock.

  • Treatment: Dilute the stock in complete culture media to achieve final concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration remains <0.5%). Prepare an equimolar NaBr control in parallel.

  • Incubation: Treat cells for 48 to 72 hours.

  • WST-8 Addition: Add 10 µL of WST-8 reagent (CCK-8) to each well. Incubate for 1–4 hours at 37°C.

  • Readout: Measure absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Intracellular Localization & DNA Binding (Confocal Microscopy)

Causality & Validation: The planar, heteroaromatic nature of the quinolizinium cation makes it a classic structural motif for DNA intercalation[3]. Once inside the cell, these compounds typically localize to the nucleus to bind duplex DNA, or become trapped in acidic organelles (lysosomes) due to their cationic nature[6]. Confocal microscopy allows for the direct visualization of this localization.

Step-by-Step Methodology:

  • Preparation: Seed cells on glass-bottom confocal dishes and allow them to adhere overnight.

  • Dosing: Treat cells with a sub-lethal dose (e.g., IC₂₀) of the quinolizinium compound for 4–12 hours.

  • Co-Staining: If assessing lysosomotropic behavior, co-incubate with LysoTracker™ Red for the final 30 minutes. If assessing nuclear localization, co-stain with Hoechst 33342.

  • Washing & Fixation: Wash cells 3x with warm PBS to remove unbound extracellular compound. Imaging can be done live, or cells can be fixed in 4% paraformaldehyde for 15 minutes.

  • Imaging: Image using a confocal laser scanning microscope, exciting the quinolizinium core (typically 400-480 nm depending on specific substitutions) and capturing emission in the corresponding channel.

Protocol C: Apoptosis and Cell Cycle Arrest Profiling

Causality & Validation: Successful DNA intercalation physically distorts the DNA double helix, disrupting helicase and topoisomerase activity[4]. This mechanical stress triggers the DNA damage response, typically resulting in G2/M phase cell cycle arrest and subsequent apoptosis[7]. Flow cytometry utilizing Propidium Iodide (PI) for DNA content and Annexin V for phosphatidylserine externalization provides a self-validating mechanistic link between the compound's nuclear localization and its cytotoxic phenotype.

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with the compound at IC₅₀ and 2×IC₅₀ concentrations for 24–48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using Trypsin-EDTA. Centrifuge at 300 x g for 5 minutes.

  • Cell Cycle Staining: Fix half of the cell pellet in cold 70% ethanol overnight. Wash with PBS, then resuspend in PI/RNase staining buffer for 30 minutes at room temperature in the dark.

  • Apoptosis Staining: Resuspend the remaining live cell pellet in Annexin V binding buffer. Add Annexin V-FITC and PI. Incubate for 15 minutes in the dark.

  • Analysis: Analyze samples via flow cytometry (e.g., BD FACSCanto). Use the FITC/PI channels to quantify early vs. late apoptosis, and the PI-area channel to model cell cycle phases (G1, S, G2/M).

Data Presentation & Expected Outcomes

Summarizing quantitative data is critical for benchmarking the biological activity of newly synthesized quinolizinium derivatives against established literature standards.

Table 1: Quantitative Assay Parameters and Expected Data Ranges

Assay TypeTarget MechanismRecommended Cell LinesIncubation TimeExpected IC₅₀ / ReadoutTroubleshooting / Notes
WST-8 / CCK-8 Cytotoxicity / Anti-proliferationHeLa, A549, Jurkat48 - 72 hours1.0 µM - 80.0 µM[5][7]If IC₅₀ > 100 µM, assess compound precipitation in media.
Confocal Imaging Subcellular LocalizationU2OS, HeLa4 - 12 hoursQualitative (Nuclear or Lysosomal)Wash cells thoroughly with PBS to remove background fluorescence.
Flow Cytometry (PI) Cell Cycle ArrestJurkat, A54924 - 48 hoursSignificant G2/M phase accumulationEnsure RNase A treatment is complete to prevent RNA intercalation by PI.

Mechanistic Pathways

Mechanism Uptake Cationic Permeation (Cellular Uptake) DNA DNA Intercalation (Nucleus) Uptake->DNA High Affinity Enzyme IDO-1 Inhibition (Cytosol) Uptake->Enzyme Specific Analogs Arrest G2/M Cell Cycle Arrest DNA->Arrest Apoptosis Apoptosis Induction DNA->Apoptosis Enzyme->Apoptosis Arrest->Apoptosis

Proposed cellular mechanisms of action for quinolizinium-based compounds.

Sources

Method

Investigational Guide for 1-Oxo-Quinolizinium Analogs: In Vitro and In Vivo Evaluation

Disclaimer: Direct experimental data for 1-Oxo-1H,2H,3H,4H-quinolizinium bromide is not extensively available in peer-reviewed literature. This document, therefore, serves as a comprehensive, experience-driven guide for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Direct experimental data for 1-Oxo-1H,2H,3H,4H-quinolizinium bromide is not extensively available in peer-reviewed literature. This document, therefore, serves as a comprehensive, experience-driven guide for the initial investigation of this compound and its analogs. The protocols and rationale are synthesized from established methodologies for structurally related heterocyclic compounds, particularly 4H-4-oxoquinolizine derivatives and quinolone antibiotics, to provide a robust framework for research and development professionals.

Introduction: The 1-Oxo-Quinolizinium Scaffold

The quinolizine core is a nitrogen-containing heterocyclic system that has attracted significant interest in medicinal chemistry. Specifically, the 4H-4-oxoquinolizine scaffold has been identified as a promising template for developing novel antibacterial agents designed to overcome resistance to existing fluoroquinolones.[1] These compounds exhibit potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1]

The subject of this guide, 1-Oxo-1H,2H,3H,4H-quinolizinium bromide, represents a specific salt of a related quinolizinium cation. Based on the established biological activity of its structural relatives, we hypothesize that this compound class possesses antimicrobial properties. The primary mechanism of action is likely the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are the validated targets of quinolone antibiotics.[2][3][4]

This guide provides a systematic approach to validate this hypothesis through a series of detailed in vitro and in vivo studies, designed to establish a foundational understanding of the compound's efficacy, selectivity, and mechanism of action.

Part 1: In Vitro Evaluation Protocols

The initial phase of investigation focuses on quantifying the compound's biological activity and selectivity at the cellular level.

Primary Objective: Determining Antimicrobial Potency

The first critical step is to determine the compound's spectrum of activity and potency. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this assessment.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to obtain the final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.

    • In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

    • Add 100 µL of the compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.

    • Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • A positive control (e.g., Ciprofloxacin) and a negative control (solvent vehicle) must be run in parallel to validate the assay.

Data Presentation: Hypothetical MIC Values

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)S. pneumoniae (ATCC 49619)
1-Oxo-Quinolizinium 4 µg/mL8 µg/mL32 µg/mL2 µg/mL
Ciprofloxacin 0.25 µg/mL0.015 µg/mL0.5 µg/mL0.5 µg/mL
Secondary Objective: Assessing Mammalian Cell Cytotoxicity and Selectivity

A viable drug candidate must be selectively toxic to the pathogen with minimal effect on host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[5][6]

Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity

  • Cell Culture:

    • Seed a 96-well plate with a human cell line (e.g., HEK293, normal human embryonic kidney, or HepG2, human liver cancer) at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2-fold serial dilution of the test compound in culture medium, similar to the MIC protocol, at concentrations ranging from 200 µg/mL down to sub-micromolar levels.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the test compound at various concentrations. Include wells for untreated cells (vehicle control) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data

CompoundCell LineIC₅₀ (µg/mL)Selectivity Index (SI)¹
1-Oxo-Quinolizinium HEK293> 64> 16
Doxorubicin HEK293~0.1N/A

¹ Selectivity Index (SI) is calculated as IC₅₀ (mammalian cells) / MIC (bacterial cells). A higher SI value indicates greater selectivity for the bacterial target. For this example, the SI against S. aureus would be >64 / 4 = >16.

Tertiary Objective: Elucidating the Mechanism of Action

Based on the activity of structurally similar quinolones, the most probable targets are bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[2][4] An in vitro enzyme inhibition assay can directly test this hypothesis.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Setup:

    • Prepare a reaction mixture on ice containing DNA gyrase assay buffer, relaxed plasmid DNA (e.g., pBR322) as the substrate, ATP, and purified E. coli DNA gyrase enzyme.

    • In separate tubes, add varying concentrations of the 1-Oxo-quinolizinium compound. Include a positive control (Ciprofloxacin) and a no-enzyme control.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Termination and Electrophoresis:

    • Stop the reaction by adding a solution containing a DNA loading dye and a protein denaturant (e.g., SDS).

    • Load the samples onto a 1% agarose gel.

    • Run the gel electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Visualization and Interpretation:

    • Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize it under UV light.

    • In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form, which migrates faster through the gel.

    • An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid. The concentration at which inhibition is observed provides a measure of the compound's potency against the enzyme.

Visualization: Proposed Mechanism of Action

Mechanism_of_Action cluster_bacterium Bacterial Cell Compound 1-Oxo-Quinolizinium Gyrase DNA Gyrase / Topo IV Compound->Gyrase Binds to enzyme-DNA complex Complex Ternary Complex (Gyrase-DNA-Compound) Gyrase->Complex Stabilizes cleavage complex DNA Bacterial Chromosome DNA->Complex DSB Double-Strand Breaks Complex->DSB Blocks DNA re-ligation Death Cell Death DSB->Death Induces SOS response

Caption: Proposed mechanism of 1-Oxo-Quinolizinium targeting bacterial DNA gyrase.

Part 2: In Vivo Evaluation Protocols

After establishing in vitro potency and selectivity, the next phase is to assess the compound's efficacy and tolerability in a living system.

Prerequisite: Acute Toxicity Assessment

Before efficacy testing, a preliminary assessment of the compound's safety profile is essential to determine a safe dosing range.

Protocol 4: Acute Toxicity Study in Mice

  • Animal Model: Use healthy BALB/c mice, typically 6-8 weeks old.

  • Dose Administration: Administer single doses of the compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection) to different groups of mice at escalating concentrations.

  • Observation: Monitor the animals closely for 7-14 days for signs of toxicity, such as changes in weight, behavior, and appearance, as well as for mortality.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects or mortality. This information is crucial for designing the efficacy studies.

Core Objective: Efficacy in a Murine Infection Model

The mouse protection test, or systemic infection model, is a standard for evaluating the in vivo efficacy of new antimicrobial agents.[1]

Protocol 5: Systemic Infection Model (Mouse Protection Test)

  • Infection:

    • Infect mice (e.g., BALB/c or neutropenic mice for a more sensitive model) via intraperitoneal injection with a lethal or sub-lethal dose of the target pathogen (e.g., S. aureus). The bacterial dose should be pre-determined to cause a consistent and measurable infection.

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), administer the 1-Oxo-quinolizinium compound to different groups of mice at various doses (based on the MTD study).

    • Include a vehicle control group (infected, no treatment) and a positive control group (infected, treated with a known effective antibiotic like Ciprofloxacin).

  • Endpoint Measurement:

    • Survival: Monitor the mice for a set period (e.g., 7 days) and record survival rates. The efficacy can be expressed as the Protective Dose 50 (PD₅₀), the dose required to protect 50% of the animals from death.

    • Bacterial Load: Alternatively, at a defined endpoint (e.g., 24 hours post-infection), euthanize the animals, aseptically harvest target organs (e.g., spleen, liver, or thighs for a localized infection model), homogenize the tissue, and perform serial dilutions for CFU counting on agar plates.[7][8]

  • Data Analysis:

    • Compare the survival curves between treated and untreated groups using Kaplan-Meier analysis.

    • Compare the bacterial loads (log₁₀ CFU/gram of tissue) between groups using appropriate statistical tests (e.g., ANOVA or t-test). A significant reduction in bacterial load in the treated groups indicates in vivo efficacy.

Visualization: In Vivo Efficacy Workflow

In_Vivo_Workflow cluster_setup Phase 1: Setup cluster_procedure Phase 2: Procedure cluster_endpoint Phase 3: Endpoint Analysis A Acclimate Mice (e.g., BALB/c) C Induce Systemic Infection (Intraperitoneal Injection) A->C B Prepare Bacterial Inoculum (e.g., S. aureus) B->C D Group Allocation (n=10 per group) C->D E Administer Treatment (1h post-infection) - Vehicle Control - Test Compound (Dose 1, 2, 3) - Positive Control (Ciprofloxacin) D->E F Monitor Survival (7 days) E->F G OR: Harvest Organs (24h) E->G Alternative Endpoint I Statistical Analysis (Compare groups) F->I H Determine Bacterial Load (CFU/gram tissue) G->H H->I

Caption: Workflow for the murine systemic infection model.

Data Presentation: Hypothetical In Vivo Efficacy Data (Bacterial Load)

Treatment Group (Dose)Mean Log₁₀ CFU/spleen ± SDReduction vs. Vehicle (Log₁₀)
Vehicle Control 7.5 ± 0.4-
1-Oxo-Quinolizinium (10 mg/kg) 5.2 ± 0.62.3
1-Oxo-Quinolizinium (30 mg/kg) 3.9 ± 0.53.6
Ciprofloxacin (10 mg/kg) 3.5 ± 0.44.0

Conclusion and Future Directions

This guide outlines a foundational, hypothesis-driven approach to characterize the potential of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide as a novel antimicrobial agent. Successful outcomes from these studies—namely, potent in vitro activity, a high selectivity index, a clear mechanism of action, and significant in vivo efficacy—would provide a strong rationale for advancing the compound into further preclinical development.

Subsequent steps would include:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[9][10]

  • Lead Optimization: Synthesizing and testing analogs to improve potency, selectivity, and pharmacokinetic properties, guided by structure-activity relationship (SAR) studies.[1][11]

  • Resistance Studies: Investigating the potential for and mechanisms of bacterial resistance development.

By following this structured and rigorous investigational path, researchers can efficiently and effectively evaluate the therapeutic potential of this and other novel chemical entities.

References

  • BOC Sciences. (n.d.). Fluoroquinolone Antibiotics: Definition, Mechanism and Research.
  • ManTech Publications. (2025, May 15). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential.
  • Global Journals Inc. (2016). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journal of Science Frontier Research: B Chemistry, 16(1).
  • Anticancer Agents in Medicinal Chemistry. (2025, June 5). Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells.
  • Elgemeie, G. H., Farag, A. B., Amin, K. M., El-Badry, O. M., & Hassan, G. S. (2014). Design, Synthesis and Cytotoxic Evaluation of Novel Heterocyclic Thioglycosides. Medicinal chemistry, 4(12), 814-820.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
  • Daina, A., & Zoete, V. (2026, January 23). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 31(3), 643.
  • Bambeke, F. V., & Tulkens, P. M. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5744.
  • Ferreira, M., et al. (2019). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 68(1), 1-10.
  • He, X., et al. (2023, February 10). Quinolone Antibiotics: Resistance and Therapy. Drug Design, Development and Therapy, 17, 433-449.
  • Machado, D., et al. (2023). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Pharmaceutics, 15(7), 1930.
  • Ma, Z., Chu, D. T., Cooper, C. S., Li, Q., Fung, A. K., Wang, S., ... & Or, Y. S. (1999). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of medicinal chemistry, 42(20), 4202–4213.
  • Wang, F., et al. (2015). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 6(10), 1064–1068.
  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays.
  • Kumari, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Indian Journal of Pharmaceutical Sciences, 86(4), 1068-1077.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2021, December 15).
  • Roughley, S. D., & Jordan, A. M. (2011). The Evolving Landscape of Heterocycles in Drugs and Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3491.
  • ResearchGate. (2025, October 5).
  • ACS Publications. (2025, October 9).
  • International Journal of Pharmacy and Pharmaceutical Research. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. 31(8), 284-298.
  • Pharmacology Discovery Services. (n.d.). In Vivo Antimicrobials. Retrieved from Pharmacology Discovery Services website.
  • MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions.
  • UNIFIND - UNICH. (n.d.). Optimized in vivo and ex-vivo Models as Platforms for the Preclinical Evaluation of Antimicrobial lead Compounds.
  • Frontiers in Chemistry. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. 11.
  • MDPI. (2026, February 14). Heterocycles in Medicinal Chemistry III. Molecules, 31(4), 987.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Oxo-1H,2H,3H,4H-Quinolizinium Bromide

Welcome to the Technical Support Center for Heteroaromatic Cation Synthesis. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges associated with the synthesis of 1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heteroaromatic Cation Synthesis. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges associated with the synthesis of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (also known as 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide).

This compound is a highly electron-deficient bicyclic quaternary ammonium salt, serving as a critical building block for palladium-catalyzed cross-coupling reactions (Stille/Suzuki), fluorescent dyes, and biologically active pharmaceutical agents[1][2]. Due to the electrophilic nature of the quinolizinium core, its synthesis is uniquely prone to side reactions, including nucleophilic degradation, tautomeric equilibria, and unexpected halogenation[2][3]. This guide provides field-proven protocols, quantitative data, and troubleshooting strategies to ensure high-yield, reproducible syntheses.

I. Mechanistic Pathway & Side Reaction Map

To effectively troubleshoot, we must first visualize the reaction landscape. The standard synthesis involves the acidic hydrolysis and decarboxylation of a cyano-olate precursor. The diagram below illustrates the main synthetic pathway and the thermodynamic/kinetic traps that lead to common side reactions.

G Precursor 3,4-Dihydro-2-cyano- 1-olate Quinolizinium Reagent aq. HBr (48%) 120 °C, 21 h Precursor->Reagent Acidic Hydrolysis Target 1-Oxo-1,2,3,4-tetrahydro- quinolizinium Bromide Reagent->Target Main Pathway Polymer Polymeric Degradation (Ring-Opening) Reagent->Polymer Excess Heat / Nucleophiles Brominated Halogenated Derivatives Reagent->Brominated Free Br2 / Electrophilic Attack Tautomer 1-Hydroxyquinolizinium Bromide (Tautomer) Target->Tautomer Keto-Enol Equilibrium

Mechanistic pathway and side reactions in 1-Oxo-1,2,3,4-tetrahydroquinolizinium bromide synthesis.

II. Quantitative Data: Synthesis Routes & Side Reactions

The table below summarizes the primary synthetic routes, their expected yields, and the dominant side reactions you must control.

Synthesis MethodKey Reagents & ConditionsTypical YieldMajor Side ReactionMitigation Strategy
Acidic Hydrolysis & Decarboxylation [2]48% aq. HBr, 120 °C, 21 h51–60%Keto-Enol Tautomerization (74:26 ratio)Unavoidable equilibrium; use directly in downstream aromatization.
Intramolecular Alkylation [4]4-bromo-1-(2-pyridyl)butanone, Heat40–50%Nucleophilic Ring-OpeningMaintain strict anhydrous conditions; avoid strong nucleophilic solvents.
Ring-Closing Metathesis (RCM) [2]Grubbs Catalyst, Oxidation65–75%PolymerizationOperate at high dilution to favor intramolecular cyclization over oligomerization.
III. Validated Experimental Protocol: HBr-Mediated Cyclization

This protocol details the transformation of 3,4-dihydro-2-cyano-1-olate quinolizinium into the target bromide salt. Every step is designed as a self-validating system to ensure scientific integrity[2].

Step 1: Acidic Hydrolysis

  • Action: Suspend 3,4-dihydro-2-cyano-1-olate quinolizinium (1.15 g, 6.7 mmol) in 48% aqueous hydrobromic acid (24.5 mL).

  • Causality: HBr acts dually as the solvent and the reagent. It hydrolyzes the cyano group, facilitates the subsequent decarboxylation, and provides the bromide counterion necessary for downstream palladium-catalyzed cross-coupling. Bromide is chosen over chloride as it is a softer nucleophile, reducing the risk of irreversible ring-opening at the C4 position.

Step 2: Thermal Decarboxylation

  • Action: Heat the solution to 120 °C for 21 hours under a reflux condenser.

  • Validation: Monitor the reaction via LC-MS. The system validates itself when the mass of the cyano-intermediate disappears and the [M]+ ion ( m/z 148 for the quinolizinium cation) becomes the dominant peak.

Step 3: Controlled Solvent Removal

  • Action: Evaporate the solvent completely under reduced pressure.

  • Causality: Rapid removal of water and excess HBr is critical. Prolonged exposure to aqueous acid during the cooling phase promotes hydrolytic ring-opening of the highly electrophilic quinolizinium core.

Step 4: Trituration and Recrystallization

  • Action: Treat the resulting dark residue with cold absolute ethanol (EtOH) to precipitate the solid. Recrystallize from hot EtOH.

  • Validation: The process should yield approximately 0.78 g (51%) of a brown solid. Validate the structural integrity via 1 H NMR in D2​O or DMSO- d6​ ; you must observe a characteristic 74:26 mixture of the oxo and hydroxy tautomers[2]. A melting point of 210−212 °C confirms high purity.

IV. Troubleshooting Guides & FAQs

Q1: My 1 H NMR shows a ~3:1 mixture of products, but LC-MS shows only a single mass ( m/z 148). Did my reaction fail or degrade? A: Your reaction was successful. This is a classic case of keto-enol tautomerization. 1-Oxo-1,2,3,4-tetrahydroquinolizinium bromide exists in a dynamic thermodynamic equilibrium between the oxo form and the 1-hydroxyquinolizinium tautomer. Literature and empirical data confirm that under standard isolation conditions, the product crystallizes as a 74:26 mixture of the oxo and hydroxy tautomers[2]. Do not attempt to separate them via chromatography; they will re-equilibrate. You can use this mixture directly for downstream aromatization using acetic anhydride[4].

Q2: During the HBr reflux step, the reaction turns black and yields an intractable, tar-like substance. How do I prevent this polymerization? A: The quinolizinium core is highly electron-deficient, making the C2 and C4 positions highly susceptible to nucleophilic attack. At elevated temperatures (120 °C), high substrate concentrations or the presence of trace nucleophilic impurities can trigger intermolecular nucleophilic attack, leading to ring-opening and subsequent polymerization. Fix: Ensure your starting material is highly pure. If tarring persists, increase the dilution of your reaction (e.g., double the volume of 48% HBr) to kinetically favor the intramolecular decarboxylation over intermolecular oligomerization.

Q3: I am observing bromination on the quinolizinium ring (e.g., 7-bromo-1-oxo derivatives) instead of just the target compound. Why is this happening? A: While electrophilic aromatic substitution on the electron-poor quinolizinium core usually requires extremely harsh conditions (e.g., 200 °C)[2], the presence of free bromine ( Br2​ ) in degraded HBr solutions can lead to unexpected halogenation, particularly at the 7-position or 2-position[3]. Fix: Ensure your 48% HBr is fresh and free of elemental bromine (it should be pale yellow to colorless, not deep orange/red). If Br2​ contamination is suspected, wash the aqueous HBr with a small amount of a radical scavenger or use a fresh, high-purity batch.

Q4: The final product is highly hygroscopic and turns into a sticky paste on the bench. How can I improve its handling properties? A: Quaternary ammonium bromides can be highly hygroscopic depending on ambient humidity. Fix: If the bromide counterion is not strictly required for your next step (such as a Stille coupling), consider performing an ion metathesis. Dissolving the bromide salt in water and adding a saturated solution of sodium perchlorate ( NaClO4​ ) or ammonium hexafluorophosphate ( NH4​PF6​ ) will immediately precipitate the quinolizinium perchlorate or hexafluorophosphate salts[4]. These salts are highly crystalline, non-hygroscopic, and much easier to handle on the benchtop. (Safety Note: Handle organic perchlorates with extreme care due to their explosive potential).

V. References
  • Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

  • Product Class 7: Quinolizinium Salts and Benzo Analogues Source: Science of Synthesis (Thieme Connect) URL:[Link][4]

  • Novel Substituted (Pyridin-3-yl)phenyloxazolidinones: Antibacterial Agents with Reduced Activity against Monoamine Oxidase A and Increased Solubility Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

Sources

Optimization

stability and degradation of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide

Welcome to the Technical Support Center for 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS: 5520-39-8). As a fused bicyclic quaternary ammonium salt, this compound is a versatile building block in medicinal chemistry and o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS: 5520-39-8). As a fused bicyclic quaternary ammonium salt, this compound is a versatile building block in medicinal chemistry and organic synthesis[1]. However, its unique electronic structure—a positively charged nitrogen adjacent to a cyclohexanone ring—makes it highly reactive.

This guide is designed for researchers and drug development professionals. It synthesizes field-proven insights with mechanistic causality to help you troubleshoot stability issues, prevent unwanted degradation, and optimize your experimental workflows.

Module 1: Mechanistic Pathways of Degradation

To effectively troubleshoot, you must first understand the thermodynamic and kinetic forces acting on the molecule. The compound is subject to three primary transformation pathways:

  • Oxo-Hydroxy Tautomerism: The 1-oxo group can enolize to form a 1-hydroxy tautomer. This is highly dependent on the solvent's protic nature.

  • Aromatization: The tetrahydroquinolizinium core is thermodynamically driven to lose hydrogen or water to form a fully aromatic, highly stable quinolizinium system[2].

  • Nucleophilic Ring-Opening: The quaternary nitrogen acts as a strong electron-withdrawing group, rendering the adjacent carbon atoms highly susceptible to nucleophilic attack and subsequent ring cleavage[3].

Pathways A 1-Oxo-1H,2H,3H,4H- quinolizinium bromide B Hydroxy Tautomer (Enol form) A->B Protic Solvents / Acidic Media (Equilibrium) C Fully Aromatic Quinolizinium Salt A->C Ac2O / Heat / Oxidants (Aromatization) D Ring-Opened Degradation Products A->D Strong Bases / Nucleophiles (ANRORC mechanism) B->C Dehydration / Oxidation

Chemical transformation and degradation pathways of 1-oxo-tetrahydroquinolizinium.

Module 2: Troubleshooting FAQs

Q: Why does my NMR spectrum show a mixture of two compounds when I dissolve the pure solid in protic solvents (e.g., D2O or Methanol-d4)? A: You are observing oxo-hydroxy tautomerism . In protic or acidic environments, the 1-oxo group exists in equilibrium with its enol form (1-hydroxy-3,4-dihydroquinolizinium). Literature indicates that in aqueous hydrobromic acid, the compound stabilizes as a ~74:26 mixture of the oxo and hydroxy tautomers[4]. Causality: The enol form is stabilized by extended conjugation with the pyridinium ring. Solution: To observe a single species in NMR, use strictly anhydrous, aprotic solvents (e.g., DMSO-d6 or CD3CN) and ensure the sample is completely dry, as the bromide counterion is highly hygroscopic.

Q: I attempted a reaction at the ketone position, but my product turned dark brown and mass spectrometry shows a loss of 2 to 18 Da. What happened? A: Your compound underwent spontaneous aromatization . The tetrahydroquinolizinium system is a precursor to the fully aromatic quinolizinium ion. Exposure to heat, mild oxidants, or dehydrating agents (like acetic anhydride) rapidly converts the 1-oxo compound into a 1-hydroxyquinolizinium or 1-acetoxyquinolizinium salt[2]. Solution: If the tetrahydro core must be preserved, avoid temperatures above 60°C, exclude oxygen (run under Argon), and avoid dehydrating reagents.

Q: My compound degraded completely into an unidentifiable mixture when I added a strong base (e.g., NaOH or alkoxides). Why? A: You triggered a nucleophilic ring-opening reaction . The positive charge on the nitrogen makes the C2 and C4 positions highly electrophilic. Strong nucleophiles attack these positions, leading to an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) sequence or permanent acyclic degradation[3]. Solution: When deprotonation is required for your workflow, use non-nucleophilic bases (e.g., DIPEA, DBU, or LDA at cryogenic temperatures) rather than hydroxide or alkoxide salts.

Troubleshooting Start Experiment Issue Detected Q1 NMR shows unexpected multiplets/peaks? Start->Q1 Q2 Solution turned dark brown/red upon heating? Start->Q2 Q3 Loss of starting material in basic conditions? Start->Q3 A1 Tautomerization. Check solvent (use aprotic). Q1->A1 Yes A2 Aromatization. Reduce temp, remove oxidants. Q2->A2 Yes A3 Ring-Opening. Buffer pH, avoid strong nucleophiles. Q3->A3 Yes

Troubleshooting decision tree for common experimental issues and degradation.

Module 3: Quantitative Stability Data

To aid in experimental design, the following table summarizes the stability profiles and degradation triggers for 1-Oxo-1H,2H,3H,4H-quinolizinium bromide across various conditions.

Environmental TriggerPrimary Degradation PathwayKinetic ImpactMitigation Strategy
Ambient Moisture (RH > 40%) Deliquescence / TautomerizationModerate (Days)Store solid at 2-8°C in a vacuum desiccator over Drierite.
Aqueous Acid (pH < 3) Oxo-Hydroxy TautomerismFast (Minutes)Shift to aprotic solvents; maintain neutral pH if possible.
Aqueous Base (pH > 9) Nucleophilic Ring OpeningVery Fast (Seconds)Use non-nucleophilic bases; buffer aqueous solutions to pH 5-7.
Heat (> 100°C) + Oxidants AromatizationFast (Hours)Perform reactions under Ar/N2; keep temperatures < 60°C.
Acetic Anhydride (Ac2O) Dehydrative AromatizationFast (1.5 Hours at 140°C)Avoid anhydride solvents unless aromatization is the goal.

Module 4: Standardized Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Assay

To monitor the degradation or tautomerization of your batch, use this self-validating HPLC method. The ionic nature of the compound requires ion-pairing or HILIC chromatography to prevent peak tailing.

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Column: C18 with polar endcapping (e.g., Waters Atlantis T3, 4.6 x 150 mm, 3 µm) or a HILIC column.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide in 1 mL of anhydrous Acetonitrile. Crucial: Do not use water as the diluent to prevent tautomerization prior to injection.

  • Column Equilibration: Equilibrate the column at 30°C with 95% Mobile Phase A at a flow rate of 1.0 mL/min.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: Ramp to 60% B

    • 10-12 min: Hold at 60% B

    • 12-15 min: Return to 5% B

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Validation Check: The intact oxo-compound will elute early due to its polarity. If a secondary peak appears with a distinct UV shift (longer wavelength absorption), this indicates aromatization to the fully conjugated quinolizinium system.

Protocol 2: Controlled Aromatization (Synthetic Transformation)

If your goal is to intentionally force the degradation pathway to synthesize the fully aromatic quinolizinium bromide, follow this standardized dehydration protocol[2].

Step-by-Step Methodology:

  • Setup: In a fume hood, suspend 1.0 mmol of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide in 5.0 mL of neat Acetic Anhydride (Ac2O) in a dry, round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the suspension to 140°C with continuous magnetic stirring. The solid will dissolve, and the solution will darken. Maintain temperature for exactly 1.5 hours.

  • Quenching: Allow the reaction to cool to room temperature. Carefully hydrolyze the excess Ac2O by slowly adding an equal volume (5.0 mL) of ice-cold distilled water. Caution: Highly exothermic.

  • Isolation: Concentrate the resulting mixture to dryness under reduced pressure (rotary evaporation).

  • Purification: Dissolve the crude solid residue in a minimal amount of hot absolute ethanol. Add diethyl ether dropwise until precipitation begins. Cool to 4°C to crystallize the fully aromatic product.

References

  • Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Product Class 7: Quinolizinium Salts and Benzo Analogues . Science of Synthesis, Thieme Connect. Available at: [Link]

  • Cation-induced ring-opening and oxidation reaction of photoreluctant spirooxazine–quinolizinium conjugates . Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

storage conditions for 1-Oxo-1H,2H,3H,4H-quinolizinium bromide

Technical Support Center: Handling & Storage of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide Welcome to the Technical Support Center. As an application scientist, I frequently see researchers encounter irreproducible results...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Storage of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide

Welcome to the Technical Support Center. As an application scientist, I frequently see researchers encounter irreproducible results not because of flawed experimental design, but due to compromised reagent integrity. 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS: 5520-39-8) is a highly specialized quaternary ammonium salt featuring a fused bicyclic quinolizinium structure[1]. While it is a powerful intermediate in organic synthesis and medicinal chemistry, its ionic nature and conjugated aromatic system introduce specific vulnerabilities to ambient moisture and light[2].

This guide provides field-proven, self-validating protocols to ensure the chemical integrity of your compound from the moment it arrives in your laboratory to its final application in your assays.

Physicochemical Profile & Baseline Storage

Before troubleshooting, it is critical to understand the baseline quantitative properties of the compound. The bromide counterion and the ketone (1-oxo) group dictate its solubility and environmental sensitivity[1].

PropertySpecification
Compound Name 1-Oxo-1H,2H,3H,4H-quinolizinium bromide
CAS Number 5520-39-8
Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
Appearance Solid / Crystalline powder
Solubility Highly soluble in polar solvents (Water, Methanol, DMSO)
Baseline Storage Dry, dark, well-ventilated place. 2–8°C recommended for long-term stability.

Troubleshooting Guide & FAQs

Q1: My powder has become sticky, clumped, or appears to be melting. Is the reagent ruined, and how do I prevent this? The Mechanism: Your compound has not melted; it has undergone deliquescence. Quaternary ammonium bromide salts are notoriously hygroscopic. The positively charged quinolizinium core and the bromide anion create a high-affinity environment for water dipoles. Specifically, the O-H...Br interactions form a distorted tetrahedral array of intermolecular hydrogen bonds with ambient moisture[3]. The Solution: If the compound has clumped but not changed color, it can usually be salvaged.

  • Recovery Protocol: Transfer the open vial into a vacuum desiccator containing a strong desiccant, such as Phosphorus Pentoxide (P2O5) or Magnesium Perchlorate. Apply a hard vacuum for 24–48 hours at room temperature.

  • Prevention: Always store the primary container in a desiccator. Crucially, when removing the vial from cold storage (2–8°C), allow it to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial immediately introduces condensation, essentially ruining the batch.

Q2: The stock solution (or solid powder) changed color from its original state to a dark yellow or brown. What happened? The Mechanism: This is a classic sign of photodegradation. Quinolizinium derivatives possess an extended π-conjugated system that strongly absorbs light. Exposure to standard laboratory daylight or fluorescent lighting induces rapid photo-oxidation and degradation, often following first-order kinetics[2]. In some cases, the light exposure can trigger nucleophilic substitution reactions on the ring[2]. The Solution: Once the compound has darkened, the structural integrity of the quinolizinium core is compromised. Discard the batch.

  • Prevention: All handling of the dry powder and solutions must be performed under diminished light or yellow light conditions[4]. Always use amber glass vials for storage and wrap reaction vessels in aluminum foil during prolonged incubations.

Experimental Protocols: Stock Solution Preparation

To guarantee self-validating downstream results, your stock solution preparation must minimize exposure to atmospheric water and photons.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide from cold storage and place it in a benchtop desiccator for 30 minutes to reach room temperature.

  • Inert Weighing: Under diminished lighting, quickly weigh the desired mass using an analytical balance. If a glove box is available, perform this step under an Argon or Nitrogen atmosphere to completely eliminate moisture uptake.

  • Dissolution: Transfer the powder to a pre-dried amber glass vial. Add anhydrous solvent (e.g., cell-culture grade DMSO or HPLC-grade Water). Vortex vigorously for 60 seconds until the solution is completely clear.

  • Aliquotting: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which can precipitate the salt and induce localized concentration gradients.

  • Storage: Flush the headspace of each tube with Argon gas, seal tightly, and store immediately at -20°C.

Visualizations of Workflows and Degradation Pathways

Workflow Start 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (Solid Batch) Equilibrate Equilibrate to RT in Desiccator (Prevents Condensation) Start->Equilibrate Weigh Weigh under Inert Gas (Ar/N2) (Minimizes Moisture Uptake) Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO/H2O (Vortex until Clear) Weigh->Dissolve Aliquot Aliquot into Amber Vials (Protects from Photodegradation) Dissolve->Aliquot Store Store at -20°C (Avoid Freeze-Thaw Cycles) Aliquot->Store

Workflow for preparing and storing 1-Oxo-1H,2H,3H,4H-quinolizinium bromide stock solutions.

Troubleshooting Issue1 Observation: Sticky / Clumped Powder Cause1 Mechanism: Moisture Absorption (Hygroscopic Bromide) Issue1->Cause1 Fix1 Action: Vacuum Desiccation over P2O5 for 48h Cause1->Fix1 Issue2 Observation: Darkening / Color Change Cause2 Mechanism: Photodegradation of Quinolizinium Core Issue2->Cause2 Fix2 Action: Discard Batch. Use Amber Vials/Yellow Light Cause2->Fix2

Troubleshooting pathways for physical degradation of quinolizinium bromide salts.

References

  • EvitaChem.Buy 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (EVT-514808).
  • Sigma-Aldrich.1-oxo-1,2,3,4-tetrahydro-5lambda5-quinolizin-5-ylium bromide.
  • PubMed (NIH).Photodegradation study of a new activator of the cystic fibrosis chloride channel, the 6-hydroxy-10-chlorobenzo[c]quinolizinium chloride (MPB-07).
  • PMC (NIH).Synthesis of Quaternary Heterocyclic Salts.
  • ASM Journals.Benzo[b]quinolizinium Derivatives Have a Strong Antimalarial Activity and Inhibit Indoleamine Dioxygenase.
  • Ataman Kimya.TETRABUTYLAMMONIUM BROMIDE (Quaternary Ammonium Bromide Handling).

Sources

Optimization

common pitfalls in quinolizinium bromide synthesis

Welcome to the Quinolizinium Synthesis Technical Support Center . The quinolizinium core is a highly electron-deficient, cationic heteroaromatic system.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Quinolizinium Synthesis Technical Support Center . The quinolizinium core is a highly electron-deficient, cationic heteroaromatic system. Because of its unique electronic properties, synthesizing quinolizinium bromide and its derivatives presents distinct thermodynamic and mechanistic challenges.

This guide is designed for researchers and drug development professionals to troubleshoot common synthetic pitfalls, understand the causality behind protocol failures, and implement field-proven methodologies.

Diagnostic Synthesis Workflow

Before diving into specific protocols, identify your synthetic route and common failure points using the diagnostic map below.

G Start Quinolizinium Bromide Synthesis Cyclo Path A: Cyclodehydration (N-benzylpyridinium) Start->Cyclo RCM Path B: RCM & Oxidation (Azinium Salts) Start->RCM Annul Path C: C-H Annulation (2-alkenylpyridine) Start->Annul Pitfall_A Issue: Incomplete Cyclization Cyclo->Pitfall_A Pitfall_B Issue: Low Yield in Pd/C Oxidation RCM->Pitfall_B Pitfall_C Issue: Regioisomeric Mixtures Annul->Pitfall_C Sol_A Fix: Reflux in 48% HBr Pitfall_A->Sol_A Diagnostic Sol_B Fix: Solvent-free Thermal Oxidation Pitfall_B->Sol_B Diagnostic Sol_C Fix: Symmetric Alkynes or Directing Groups Pitfall_C->Sol_C Diagnostic End Pure Quinolizinium Salt Sol_A->End Sol_B->End Sol_C->End

Diagnostic workflow for identifying and resolving common quinolizinium synthesis pitfalls.

Core Experimental Protocols

To ensure reproducibility, the following protocols have been optimized to bypass standard pitfalls. They include built-in validation checkpoints so you can verify the success of each step before proceeding.

Protocol A: Classical Acid-Catalyzed Cyclodehydration (HBr Method)

This method is the gold standard for generating the parent quinolizinium bromide core via the cyclization of 2-substituted pyridines[1][2].

Step 1: Precursor Activation Dissolve the intermediate N-benzylpyridinium acetal (1.0 equiv) in a minimal amount of acetonitrile. Remove the solvent completely in vacuo to ensure no aprotic solvent interferes with the aqueous acid in the next step. Step 2: Acidic Cleavage & Cyclization Suspend the crude solid in 48% aqueous HBr (approx. 10 mL per mmol of substrate). Causality: The 48% HBr serves a dual purpose. The high hydronium concentration hydrolyzes the acetal to a reactive aldehyde and protonates the carbonyl oxygen, drastically increasing its electrophilicity. Simultaneously, the bromide ion acts as the ideal counterion for the highly delocalized cationic core, preventing degradation during harsh heating[1]. Step 3: Thermal Reflux Heat the mixture to reflux (approx. 120 °C) for 12–24 hours under a nitrogen atmosphere. Validation Checkpoint 1: The completion of the cyclodehydration is visually confirmed when the initial heterogeneous suspension transitions into a clear, dark-colored solution. Step 4: Isolation & Metathesis Cool the solution to room temperature. Add cold acetone dropwise until turbidity appears, forcing the quinolizinium bromide to precipitate. Filter the solid and wash with cold diethyl ether. Validation Checkpoint 2: Dissolve a fraction in D2O or DMSO- d6​ . The structure is validated via 1 H NMR by the appearance of characteristic, low-field shifted protons (H-4 and H-6) at >9.2 ppm, confirming the formation of the fully aromatic, cationic system[3].

Protocol B: Solvent-Free Thermal Oxidation of Dihydroquinolizinium

When utilizing Ring-Closing Metathesis (RCM) to form the dihydroquinolizinium ring, the final aromatization step is notoriously difficult[4].

Step 1: Catalyst Mixing In a thick-walled reaction vial, intimately mix the 1,2-dihydroquinolizinium triflate or bromide salt (e.g., 25 mg) with 10% Pd/C (10 mg, 40% w/w). Step 2: Solvent-Free Aromatization Do not add solvent. Heat the solid mixture neat at 200 °C for 2 hours. Causality: The oxidation of the dihydro-ring to the fully aromatic quinolizinium system requires a massive activation energy. Standard solvents (like ethanol) boil at temperatures too low to drive the reaction and competitively coordinate to the palladium active sites, poisoning the catalyst. A solvent-free, high-temperature environment forces the hydrogen abstraction[4]. Step 3: Extraction and Filtration Cool the vial to room temperature. Suspend the resulting black solid mass in acetone and sonicate for 5 minutes. Filter the suspension through a tightly packed Celite pad to remove the Pd/C. Step 4: Purification Concentrate the filtrate in vacuo and purify via recrystallization (ethanol/acetone) to yield the pure quinolizinium salt.

Troubleshooting & FAQs

Q1: During the cyclodehydration of N-benzylpyridinium precursors, why do I see unreacted acyclic intermediates when using HCl instead of HBr? A1: Hydrochloric acid is often insufficient for this transformation. HBr (48%) is both a stronger acid and a superior nucleophile for the initial ether/acetal cleavage required to generate the reactive electrophile. Furthermore, the bromide counterion is larger and more polarizable than chloride, which better stabilizes the cationic transition state of the intramolecular Friedel-Crafts-type ring closure[1][2].

Q2: My Pd/C-catalyzed oxidation of dihydroquinolizinium stalled at a 15% yield. How do I push this to completion? A2: This is a classic thermodynamic trap. If you ran the reaction in refluxing ethanol or butanol, the solvent limited the maximum achievable temperature and poisoned the catalyst surface. You must switch to the solvent-free thermal oxidation method (Protocol B). Heating the neat solid mixture to 200 °C prevents competitive solvent binding and provides the necessary thermal energy to drive the aromatization, often increasing yields to >80%[4].

Q3: I am attempting a Suzuki-Miyaura cross-coupling on a bromoquinolizinium bromide, but my yields are negligible. What is the mechanistic failure? A3: The quinolizinium core is highly electron-deficient. This cationic nature severely retards the oxidative addition of the palladium catalyst into the C-Br bond, which is the first step of the catalytic cycle. Standard non-polar conditions (e.g., Pd(PPh3)4 in toluene) will fail. Solution: You must use highly active catalysts like Pd(OAc)2 or Pd(dppf)2Cl2, paired with mild bases (K2CO3 or KF), and conduct the reaction in highly polar or aqueous solvent systems (e.g., water or aqueous ethanol). The polar medium is mandatory to stabilize the charged transition states during transmetalation[1][3].

Q4: Why does my Rh(III)-catalyzed C-H annulation of 2-alkenylpyridine yield an inseparable mixture of products? A4: When using unsymmetrical alkynes in Rh(III) or Ru(II) catalyzed C-H bond activation, the migratory insertion step lacks regiocontrol unless there is a significant steric or electronic bias. To avoid regioisomeric mixtures, either utilize symmetrical alkynes (e.g., diphenylacetylene) or ensure one substituent on the alkyne is overwhelmingly bulky (e.g., a tert-butyl group) to direct the regioselectivity of the annulation[5].

Quantitative Data: Oxidation Reaction Conditions

The table below summarizes the critical impact of solvent and temperature on the final aromatization step of dihydroquinolizinium salts, validating the necessity of the solvent-free approach.

Table 1: Impact of Solvent and Temperature on Pd/C-Catalyzed Aromatization[4]

CatalystSolventTemperature (°C)Yield (%)Mechanistic Causality
Pd/C (10%)EthanolReflux (78)15Solvent limits thermal activation; competitive binding to Pd active sites.
Pd/C (10%)n-ButanolReflux (117)34Higher boiling point improves conversion, but solvent poisoning persists.
Pd/C (10%)None (Neat)20054 - 98Solvent-free thermal environment prevents catalyst deactivation and overcomes the activation barrier.

References

  • Synthesis and fluorosolvatochromism of 3-arylnaphtho[1,2-b]quinolizinium derivatives Beilstein Journal of Organic Chemistry, 2016. URL:[Link]

  • Ring-Closing Metathesis Reactions on Azinium Salts: Straightforward Access to Quinolizinium Cations and Their Dihydro Derivatives The Journal of Organic Chemistry, 2009. URL:[Link]

  • Synthesis, DNA-binding and antiproliferative properties of diarylquinolizinium derivatives Organic & Biomolecular Chemistry, 2021. URL:[Link]

  • A convenient synthesis of quinolizinium salts through Rh(III) or Ru(II)-catalyzed C-H bond activation of 2-alkenylpyridine Chemical Communications, 2013. URL:[Link]

  • Product Class 7: Quinolizinium Salts and Benzo Analogues Science of Synthesis, Thieme. URL:[Link]

Sources

Troubleshooting

purification challenges with 1-Oxo-1H,2H,3H,4H-quinolizinium bromide

Technical Support Center: Troubleshooting 1-Oxo-1H,2H,3H,4H-quinolizinium Bromide Purification Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1-Oxo-1H,2H,3H,4H-quinolizinium Bromide Purification

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of fused bicyclic quaternary ammonium salts. 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS: 5520-39-8) is a highly valuable intermediate in the synthesis of functionalized heteroaromatic cations for drug development and materials science[1]. However, its highly polar nature, hygroscopicity, and complex solution dynamics make standard purification protocols ineffective.

This guide provides a self-validating framework to troubleshoot and optimize your purification workflows, ensuring high-fidelity analytical and synthetic results.

Part 1: Core Troubleshooting FAQs

Q1: My 1 H-NMR spectrum consistently shows two distinct sets of peaks, suggesting a 75:25 mixture. Is my product impure or degrading? A: No, this is a classic artifact of the molecule's structural dynamics, not an impurity. 1-Oxo-1H,2H,3H,4H-quinolizinium bromide exists in a tautomeric equilibrium between the "oxo" form (1-oxo-1,2,3,4-tetrahydroquinolizinium) and the "hydroxy" form (1-hydroxy-3,4-dihydroquinolizinium). The enolization is driven by the stabilization gained through extended conjugation with the adjacent positively charged pyridinium ring. Literature confirms that the isolated solid typically presents as a ~74:26 mixture of the oxo and hydroxy tautomers[2]. Self-Validation Check: If your integration ratios remain strictly at ~3:1 across different batches, you are observing the tautomeric equilibrium, which confirms product integrity rather than contamination.

Q2: I am experiencing severe streaking and irreversible adsorption on normal-phase silica gel. How can I resolve this? A: Normal-phase silica chromatography is fundamentally incompatible with this compound. As a quaternary ammonium bromide salt, the highly polar, permanently charged cation interacts aggressively with the acidic silanol groups on the silica surface[1]. This leads to irreversible ionic binding and severe streaking. Solution: Abandon normal-phase silica. For synthetic scale-up, recrystallization is the gold standard and should be your primary purification method[2]. If chromatography is absolutely necessary for analytical purposes, use Reverse-Phase (RP-C18) HPLC with a highly polar mobile phase (e.g., Water/Acetonitrile with 0.1% Trifluoroacetic acid).

Q3: After evaporating the hydrobromic acid (HBr) reaction mixture, my crude product is a dark, sticky tar. How do I induce crystallization? A: The "tar" formation is caused by residual water and unreacted HBr entrapping the hygroscopic salt, which depresses the melting point and prevents crystal lattice formation. Solution: You must utilize azeotropic drying . The sequential addition and evaporation of absolute ethanol will azeotropically strip residual water and HBr from the matrix. Once the matrix is dry, trituration with cold ethanol or acetone will dissolve the amorphous colored impurities, leaving behind a filterable solid.

Q4: My isolated salt turns brown/dark over time during storage. What causes this degradation? A: This darkening is primarily due to the oxidative degradation of the electron-rich "hydroxy" (enol) tautomer, coupled with the potential oxidation of the bromide counterion to trace bromine (Br 2​ ) upon exposure to light and atmospheric oxygen. Solution: Store the purified salt in an amber vial, backfilled with argon or nitrogen, inside a desiccator at 4 °C.

Part 2: Standard Operating Procedure (SOP) for Purification

To ensure high purity and reproducible tautomeric ratios, follow this self-validating purification protocol:

Step 1: Reaction Quench & Concentration

  • Action: Evaporate the aqueous HBr reaction solvent under reduced pressure at 50–60 °C.

  • Causality: High temperatures (>80 °C) during concentration can accelerate the oxidative degradation of the enol form and promote unwanted ring-opening side reactions.

Step 2: Azeotropic Drying (Critical Step)

  • Action: Add 20 mL of absolute ethanol to the crude dark residue and evaporate to dryness under vacuum. Repeat this process 3 times.

  • Causality: Water and HBr strongly hydrogen-bond to the bromide counterion, forming a hydration shell that prevents the nucleation of the crystal lattice. Ethanol forms an azeotrope with water, effectively stripping moisture and residual acid from the matrix.

Step 3: Trituration

  • Action: Suspend the dried, dark residue in 15 mL of ice-cold absolute ethanol (or acetone). Stir vigorously for 30 minutes, then filter through a Buchner funnel.

  • Causality: The highly colored, amorphous polymeric byproducts are highly soluble in cold ethanol, whereas the target quinolizinium salt has limited solubility at low temperatures. This step removes the "tar" without significant product loss.

Step 4: Recrystallization

  • Action: Dissolve the triturated solid in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours[2].

  • Causality: Slow cooling promotes the formation of a highly ordered, pure crystal lattice, effectively excluding the remaining hydroxy tautomer degradation products and yielding the characteristic brown/pale yellow solid[2].

Step 5: Isolation & Drying

  • Action: Filter the resulting crystals and dry under high vacuum at 40 °C for 12 hours.

  • Causality: Complete removal of trapped ethanol is required to prevent solvent-induced baseline anomalies and integration errors in subsequent 1 H-NMR analysis.

Part 3: Quantitative Data & Method Comparison

Summarizing the efficacy of various purification techniques highlights why recrystallization remains the preferred method for this specific heterocycle.

Purification TechniqueRecommended Solvent SystemExpected Recovery YieldTypical PurityMechanistic Limitation / Advantage
Normal-Phase Silica DCM / MeOH (9:1)< 10%VariableSevere streaking due to irreversible ionic binding to acidic silanols.
Trituration Cold Absolute EtOH or Acetone70–85%85–90%Rapidly removes highly soluble, amorphous colored impurities.
Recrystallization Boiling Absolute EtOH50–60%> 95%Preferred Method. Yields a stable 74:26 tautomer mixture[2].
Reverse-Phase HPLC H 2​ O / MeCN (+ 0.1% TFA)60–75%> 98%Ideal for analytical purity; requires lyophilization to prevent hydrolysis.

Part 4: Visual Workflows & Mechanistic Pathways

Tautomerism A 1-Oxo Tautomer (1-Oxo-1,2,3,4-tetrahydro...) ~74% B 1-Hydroxy Tautomer (1-Hydroxy-3,4-dihydro...) ~26% A->B Proton Transfer (Equilibrium) C Oxidative Degradation (Darkening / Tar Formation) B->C O2 / Light (Degradation)

Fig 1. Tautomeric equilibrium of 1-oxo-1H,2H,3H,4H-quinolizinium bromide and its degradation pathway.

Purification Start Crude Reaction Mixture (in aq. HBr) Evap Vacuum Evaporation (Remove HBr/H2O) Start->Evap Azeo Azeotropic Drying (Absolute EtOH) Evap->Azeo Trit Trituration (Cold EtOH or Acetone) Azeo->Trit Decision Purity > 90%? Trit->Decision Recryst Recrystallization (Boiling EtOH) Decision->Recryst Yes RPHPLC Reverse-Phase HPLC (C18, H2O/MeCN + 0.1% TFA) Decision->RPHPLC No (Heavy Impurities) Pure Pure 1-Oxo-1H,2H,3H,4H- quinolizinium bromide Recryst->Pure RPHPLC->Pure

Fig 2. Decision tree and workflow for the isolation and purification of the quinolizinium salt.

Sources

Optimization

Technical Support Center: Resolving Impurities in 1-Oxo-1H,2H,3H,4H-Quinolizinium Bromide Samples

Welcome to the Technical Support Center for quinolizinium derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with the purity profile of 1-oxo-1H,2H,3H,4H-quinolizinium bromide (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinolizinium derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with the purity profile of 1-oxo-1H,2H,3H,4H-quinolizinium bromide (also known as 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide). Because this quaternary ammonium salt is highly reactive and synthesized under harsh conditions, what appears as a "failed" synthesis is often a misinterpretation of its inherent chemical dynamics.

This guide is designed to help you diagnose, troubleshoot, and resolve the most common impurity profiles associated with this compound.

Troubleshooting FAQs: Diagnosing Your Analytical Data

Q1: My NMR and HPLC data show a persistent "impurity" at approximately 25-30% relative abundance, even after multiple recrystallizations. What is this, and how do I remove it? A: You are likely observing keto-enol tautomerization rather than a true structural impurity. The acidic alpha-protons adjacent to the positively charged quinolizinium ring facilitate a rapid dynamic equilibrium. Literature establishes that in standard environments, this compound inherently exists as a ~74:26 mixture of the oxo (keto) and hydroxy (enol) tautomers[1].

  • Causality: Because this is a dynamic equilibrium driven by the electron-withdrawing nature of the heteroaromatic core, standard physical purification techniques (like recrystallization) cannot isolate a single species.

  • Resolution: If your downstream application requires a uniform electrophile, you must chemically trap the intermediate. Treating the mixture with acetic anhydride will drive full aromatization, yielding a single, stable quinolizinium salt[2].

Q2: I am detecting heavier mass species (+79/81 Da and +158/162 Da) in my LC-MS data. How do I troubleshoot this? A: These mass shifts correspond to the addition of one or two bromine atoms, indicating the presence of over-brominated byproducts, specifically 2-bromo-1-oxo-1,2,3,4-tetrahydroquinolizinium and its 2,2-dibromo derivative[2].

  • Causality: The cyclization of pyridinium precursors often utilizes aqueous hydrobromic acid (HBr) at elevated temperatures (e.g., 120 °C)[1]. Under these highly acidic and thermally energetic conditions, the activated aliphatic ring is highly susceptible to unintended electrophilic substitution by trace molecular bromine.

  • Resolution: Strict stoichiometric control of brominating agents is required during synthesis. If the 2,2-dibromo impurity is already present in your sample, it can be resolved by derivatization (see Protocol 2), which alters its solubility profile for straightforward chromatographic separation[2].

Q3: My sample has a dark brown discoloration and poor solubility in ethanol. What is the cause? A: Pure 1-oxo-1H,2H,3H,4H-quinolizinium bromide should present as a lighter crystalline solid that is highly soluble in polar solvents like water and alcohols[3]. A dark, viscous sample indicates the presence of uncyclized pyridinium precursors or polymerized degradation products.

  • Causality: The extended heating required for cyclization (often >20 hours at 120 °C) can lead to oxidative degradation of the starting materials if the reaction environment is not strictly degassed[1].

  • Resolution: Implement the self-validating recrystallization protocol (Protocol 1) to selectively precipitate the target quaternary ammonium salt away from neutral or less polar degradation products.

Quantitative Impurity Profiling

Use the following table to cross-reference your analytical data and identify the specific species in your sample.

SpeciesMolecular Formula (Cation)Exact Mass (Cation m/z)Typical Relative AbundanceDiagnostic FeatureResolution Strategy
1-Oxo Tautomer (Target) C9H10NO+148.08~74%Sharp keto signals in 13C NMRN/A (Target)
1-Hydroxy Tautomer C9H10NO+148.08~26%Enol -OH stretch in IR; shifted NMRChemical trapping (Ac2O)
2-Bromo Impurity C9H9BrNO+226.99 / 228.99<5%M+2 isotope pattern (1:1)Chromatographic separation
2,2-Dibromo Impurity C9H8Br2NO+304.90 / 306.90 / 308.90<2%M+2/M+4 isotope pattern (1:2:1)Derivatization to 1-acetoxy
Pyridinium Precursor VariableVariableTraceDark color, poor EtOH solubilityRecrystallization from EtOH

Experimental Protocols

Protocol 1: Self-Validating Recrystallization (Precursor Removal)

This protocol exploits the differential solubility of the target quaternary ammonium salt versus neutral polymeric impurities.

  • Dissolution: Suspend the crude 1-oxo-1H,2H,3H,4H-quinolizinium bromide in a minimum volume of boiling ethanol (EtOH).

    • Causality: The ionic nature of the bromide salt ensures high solubility in hot polar solvents[3], while uncyclized polymeric impurities remain largely insoluble.

  • Hot Filtration: Filter the boiling suspension rapidly through a pre-warmed fritted funnel.

    • Self-Validation: The filtrate must be a clear, light-amber solution. Any dark particulate matter left on the frit confirms the successful removal of polymerized precursors.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0-4 °C) for 2 hours.

    • Causality: Slow cooling promotes the formation of a pure crystalline lattice, thermodynamically excluding structurally dissimilar impurities.

  • Isolation: Collect the crystals via vacuum filtration and wash with ice-cold diethyl ether.

    • Self-Validation: A yield of light brown/tan crystals with a sharp melting point of 210-212 °C confirms successful purification[1].

Protocol 2: Chemical Trapping via Aromatization (Acetic Anhydride Method)

Use this protocol if you need to resolve the tautomeric mixture or separate stubborn 2,2-dibromo impurities.

  • Reaction Setup: Dissolve the tautomeric/bromo-impurity mixture in excess acetic anhydride (Ac2O) (approximately 15 mL per gram of substrate)[2].

  • Heating: Stir the solution at 140 °C for 1.5 hours.

    • Causality: The elevated temperature and dehydrating environment drive the enol tautomer to react, while simultaneously converting any 2,2-dibromo impurities into the distinct 1-acetoxy-2-bromoquinolizinium derivative[2].

  • Hydrolysis: Cool the mixture to room temperature and carefully add an equal volume of H2O.

    • Causality: This hydrolyzes the unreacted Ac2O into volatile acetic acid, preventing it from interfering with crystallization.

  • Concentration & Precipitation: Concentrate the solution to dryness in vacuo. Dissolve the solid residue in a minimum amount of EtOH and precipitate the pure quinolizinium salt by adding diethyl ether[2].

    • Self-Validation: Post-reaction NMR analysis will show a complete disappearance of the 26% enol signals, confirming total conversion to the aromatized product.

Visualizations

Pathway Precursor Pyridinium Precursor Oxo 1-Oxo Tautomer (Target, ~74%) Precursor->Oxo HBr, 120°C Hydroxy 1-Hydroxy Tautomer (Equilibrium, ~26%) Oxo->Hydroxy Tautomerization MonoBromo 2-Bromo Impurity (+79 Da) Oxo->MonoBromo Excess Br Aromatized Aromatized Quinolizinium (Stable Derivative) Hydroxy->Aromatized Ac2O, 140°C DiBromo 2,2-Dibromo Impurity (+158 Da) MonoBromo->DiBromo Excess Br DiBromo->Aromatized Ac2O, 140°C

Reaction pathway showing tautomerization and bromination impurities of the quinolizinium core.

Workflow Start Impure Quinolizinium Sample Analysis NMR / LC-MS Profiling Start->Analysis Decision Identify Primary Impurity Analysis->Decision Tautomer Tautomeric Mixture (m/z 148, Split NMR) Decision->Tautomer ~26% abundance OverBromo Over-brominated (Heavy Mass Isotopes) Decision->OverBromo +79/158 Da Precursor Uncyclized Precursor (Dark Color, Insoluble) Decision->Precursor Visual/Solubility Derivatize Protocol 2: Ac2O Derivatization Tautomer->Derivatize Trap intermediate OverBromo->Derivatize Alter solubility Recrystallize Protocol 1: Hot EtOH Recrystallization Precursor->Recrystallize Selective precipitation

Diagnostic workflow for identifying and resolving impurities in quinolizinium bromide samples.

References

  • Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Product Class 7: Quinolizinium Salts and Benzo Analogues Source: Science of Synthesis - Thieme-Connect URL:[Link]

Sources

Troubleshooting

enhancing the bioactivity of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide derivatives

Technical Support Center: Enhancing the Bioactivity of 1-Oxo-1H,2H,3H,4H-Quinolizinium Bromide Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Enhancing the Bioactivity of 1-Oxo-1H,2H,3H,4H-Quinolizinium Bromide Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face during the synthesis, functionalization, and biological evaluation of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide derivatives. These quaternary ammonium salts are highly valued in drug discovery due to their structural resemblance to berberine-type alkaloids, making them potent DNA intercalators, enzyme inhibitors (e.g., IDO-1), and antimalarial agents[1][2].

This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures and providing self-validating protocols to ensure your data is robust and reproducible.

Phase 1: Synthetic Troubleshooting & Structural Optimization (FAQs)

Q: How do I efficiently functionalize the electron-deficient 1-oxo-1,2,3,4-tetrahydroquinolizinium core to enhance its biological footprint? A: Direct C-H activation on the highly electron-deficient cationic core is thermodynamically unfavorable. The field-proven approach is to utilize a halogenated intermediate, such as 7-bromo-1-oxo-1,2,3,4-tetrahydroquinolizinium bromide, as a substrate for Palladium-catalyzed cross-coupling[3]. Causality: The introduction of the halogen provides a specific oxidative addition site for the Pd(0) catalyst. Interestingly, while Suzuki-Miyaura couplings are standard in medicinal chemistry, Stille couplings often yield superior results for these specific heteroaromatic cations. This is because organostannanes undergo transmetalation much more readily with the highly electrophilic cationic palladium intermediates compared to boronic acids[3].

Q: My synthesized tetrahydroquinolizinium derivatives show poor DNA intercalation. What structural modification is missing? A: You must aromatize the system. DNA intercalation requires a flat, rigid, and fully conjugated aromatic system to effectively slip between and π−π stack with the nucleic acid base pairs[1][4]. The 1-oxo-1,2,3,4-tetrahydroquinolizinium core is partially saturated and flexible, which sterically hinders intercalation. Causality: Treatment of the 1-oxo derivative with acetic anhydride or mesyl chloride induces an elimination reaction, converting the flexible tetrahydro ring into a fully aromatized quinolizinium ion[5]. This planarization drastically increases the binding constant ( Kb​ ) for DNA targets[4].

Phase 2: Bioassay Optimization & Target Engagement (FAQs)

Q: During the Indoleamine 2,3-dioxygenase-1 (IDO-1) enzymatic assay, my quinolizinium bromide derivatives precipitate out of the physiological buffer. How can I salvage the assay? A: This precipitation is a function of the bromide counterion. While the cationic quinolizinium core is hydrophilic, bromide salts of large, polycyclic aromatic systems often suffer from poor solubility in complex, salt-heavy assay buffers[2]. Causality: The high ionic strength of the buffer induces a "salting-out" effect. To resolve this, perform an ion metathesis using ion-exchange chromatography to replace the bromide with a more hydration-friendly counterion, such as chloride or mesylate[5]. Alternatively, pre-dissolve the compound in DMSO, ensuring the final assay DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

Q: In my spectrofluorometric DNA-binding assays, the intrinsic fluorescence of the quinolizinium derivative vanishes upon the addition of target DNA. Is the compound degrading? A: No, this fluorescence quenching is the definitive hallmark of successful target engagement. Causality: When the quinolizinium derivative intercalates into the DNA helix, it comes into close spatial proximity with electron-rich nucleic acid bases (specifically guanine). Upon excitation, a rapid photoinduced electron-transfer (PET) occurs from the guanine to the excited quinolizinium ion, effectively quenching the radiative emission[4]. This quenching is highly quantitative and should be used to map the binding isotherm.

Phase 3: Mechanistic Visualization

To conceptualize how structural modifications dictate the biological fate of the quinolizinium scaffold, refer to the pathway diagram below.

Quinolizinium_Pathways Scaffold 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (Versatile Scaffold) Derivatization Structural Derivatization (Cross-Coupling / Condensation) Scaffold->Derivatization Synthesis Aromatized Fully Aromatized / Annelated Quinolizinium Derivatives Derivatization->Aromatized Aromatization Branch1 Nuclear Localization Aromatized->Branch1 Branch2 Cytoplasmic Target Aromatized->Branch2 DNA_Bind DNA Intercalation (π-π Stacking) Branch1->DNA_Bind Apoptosis Tumor Cell Apoptosis (Antiproliferative Effect) DNA_Bind->Apoptosis Electron Transfer IDO1 IDO-1 Enzyme Inhibition (Kynurenine Pathway) Branch2->IDO1 Malaria Antimalarial Activity & Immunoregulation IDO1->Malaria Tryptophan Block

Fig 1: Divergent bioactivity pathways of quinolizinium derivatives targeting DNA and IDO-1.

Phase 4: Quantitative Bioactivity Profiles

The table below summarizes the structure-activity relationship (SAR) data, demonstrating how specific modifications to the 1-oxo-tetrahydroquinolizinium scaffold dictate its primary biological target and potency.

Scaffold ModificationPrimary Molecular TargetObserved BioactivityReference Standard
Unmodified 1-Oxo-tetrahydroquinolizinium Cellular ThiolsWeak Michael AcceptorN/A
2,7-Diaryl Aromatized Quinolizinium DNA (Intercalation)Cytotoxicity (HeLa GI50: 1.1 - 36 µM)Doxorubicin[1]
8-Aminobenzo[b]quinolizinium IDO-1 EnzymeEnzyme Inhibition (IC50: ~160 nM)Exiguamine analogs[2]
3,4-Dihydroquinolizinium analogs Cellular ThiolsCovalent Binding (Apoptosis)Quinocidin[6]

Phase 5: Standardized Experimental Protocols

To ensure reproducibility, the following protocols have been engineered as self-validating systems.

Protocol 1: Palladium-Catalyzed Cross-Coupling of Bromo-Quinolizinium Salts Objective: Synthesize aryl-substituted quinolizinium derivatives to enhance lipophilicity and target engagement.

  • Catalyst Activation: In a flame-dried flask under argon, combine 7-bromo-1-oxo-1,2,3,4-tetrahydroquinolizinium bromide, 5 mol% Pd(PPh3​)4​ , and 10 mol% CuI in anhydrous DMF[3]. Causality: CuI acts as a crucial co-catalyst, accelerating the transmetalation step which is otherwise sluggish for electron-deficient cations[3].

  • Reagent Addition: Slowly add the organostannane (Stille) or arylboronic acid (Suzuki) reagent. Stir at room temperature for 15-20 hours[3].

  • Self-Validation Check: Run a parallel control reaction omitting the Pd catalyst. If the product forms in the control, your reaction is proceeding via a background nucleophilic aromatic substitution ( SN​Ar ), not cross-coupling. True cross-coupling is validated by product formation exclusively in the Pd-containing flask.

  • Purification: Filter through a Celite pad, wash with methanol, and purify via ion-exchange chromatography to ensure uniform counterion distribution[3][5].

Protocol 2: Spectrofluorometric Titration for DNA Binding Affinity Objective: Quantify the DNA intercalation strength of aromatized quinolizinium derivatives.

  • Baseline Establishment: Prepare a 10 µM solution of the quinolizinium derivative in a physiological buffer (e.g., Tris-HCl, pH 7.4). Record the baseline fluorescence emission spectrum[4].

  • Titration: Sequentially add microliter aliquots of a concentrated calf thymus DNA (ctDNA) stock solution. Causality: As DNA concentration increases, the equilibrium shifts toward the intercalated state, triggering photoinduced electron transfer and quenching the fluorescence[4].

  • Self-Validation Check (Isosbestic Point): Simultaneously monitor the UV-Vis absorption spectrum. The presence of a sharp, distinct isosbestic point validates that the system is in a strict two-state equilibrium (free dye vs. DNA-bound dye). If the isosbestic point drifts, it indicates assay failure due to compound aggregation or precipitation.

  • Data Synthesis: Fit the quenching data to the Stern-Volmer equation to calculate the intrinsic binding constant ( Kb​ ).

References

  • Synthesis, DNA-binding and antiproliferative properties of diarylquinolizinium derivatives. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Benzo[b]quinolizinium Derivatives Have a Strong Antimalarial Activity and Inhibit Indoleamine Dioxygenase. Antimicrobial Agents and Chemotherapy (ASM Journals / NIH). URL:[Link]

  • Relationship Among Structure, Cytotoxicity, and Michael Acceptor Reactivity of Quinocidin. NII / Molecules. URL:[Link]

  • Intercalation of Organic Dye Molecules into Double-stranded DNA. Part 2: The Annelated Quinolizinium Ion as a Structural Motif. Photochemistry and Photobiology (Uni Siegen). URL:[Link]

  • Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Product Class 7: Quinolizinium Salts and Benzo Analogues. Science of Synthesis (Thieme). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 1-Oxo-1H,2H,3H,4H-quinolizinium bromide to quinolone antibiotics

Comparative Analysis of Quinolizinium Scaffolds vs. Quinolone Antibiotics: Mechanistic Divergence and Application Workflows As a Senior Application Scientist in drug development, evaluating heterocyclic scaffolds require...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Quinolizinium Scaffolds vs. Quinolone Antibiotics: Mechanistic Divergence and Application Workflows

As a Senior Application Scientist in drug development, evaluating heterocyclic scaffolds requires looking beyond structural similarities to understand their fundamental physicochemical behaviors. While 1-Oxo-1H,2H,3H,4H-quinolizinium bromide and clinical quinolone antibiotics both feature nitrogen-containing bicyclic cores, their electronic properties dictate entirely divergent mechanisms of antimicrobial action. This guide provides an objective, data-driven comparison of these two classes, detailing the causality behind their biological activity and the self-validating experimental workflows required to characterize them.

Structural and Physicochemical Divergence

1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS 5520-39-8) is a quaternary ammonium salt characterized by a fused bicyclic system with a bridgehead nitrogen[1]. It serves as a pivotal synthetic precursor for highly conjugated, planar quinolizinium derivatives[2]. Because the nitrogen atom is part of the aromatic system, the molecule carries a permanent cationic charge, making it highly soluble in polar solvents and electrostatically drawn to polyanionic biological structures[1][3].

Quinolone Antibiotics (e.g., ciprofloxacin, levofloxacin) are built on a 4-quinolone nucleus, typically featuring a ketone at position 4 and a carboxylic acid at position 3[4]. Unlike the permanently charged quinolizinium core, quinolones are generally zwitterionic at physiological pH, allowing them to easily penetrate bacterial porins and cell membranes while maintaining the ability to chelate metal ions[5].

Mechanistic Pathways: Topoisomerase Poisoning vs. Intercalation

The structural differences between these two scaffolds lead to distinct mechanisms of action:

  • Quinolones (Topoisomerase Poisons): Quinolones do not bind strongly to DNA on their own. Instead, they target bacterial DNA gyrase (Gram-negative) and topoisomerase IV (Gram-positive)[4][6]. The causality of their action relies on the formation of a ternary cleavage complex. The quinolone molecule inserts into the enzyme-DNA interface, anchored by a critical water-magnesium ion ( Mg2+ ) bridge that coordinates with the drug's C-3/C-4 keto acid region[5]. This stabilizes double-strand DNA breaks, physically blocking the replication fork and triggering rapid, bactericidal cell death[5][6].

  • Quinolizinium Scaffolds (DNA Intercalators): Derivatives synthesized from the 1-oxo-quinolizinium core act independently of topoisomerases. Their planar aromatic system and permanent cationic charge drive them to act as DNA intercalators[3][7]. The planar rings insert between DNA base pairs via π−π stacking, while the cationic bridgehead nitrogen forms strong electrostatic interactions with the negatively charged phosphate backbone[7][8]. This physical insertion distorts the DNA double helix, unwinding it and blocking transcription machineries[7]. Furthermore, many quinolizinium derivatives act as photosensitizers, inducing targeted DNA photodamage upon UV-A irradiation[3][9].

MOA cluster_quinolone Quinolone Pathway (Topoisomerase Poison) cluster_quinolizinium Quinolizinium Pathway (DNA Intercalator) Q1 Quinolone Antibiotic Q2 DNA Gyrase + Relaxed DNA Q1->Q2 Mg2+ Bridge Binding Q3 Ternary Cleavage Complex Q2->Q3 Enzyme Stalling Q4 Double-Strand Breaks (Bactericidal) Q3->Q4 Replication Arrest Z1 Quinolizinium Cation Z2 DNA Double Helix Z1->Z2 Pi-Stacking & Electrostatics Z3 Intercalation Complex Z2->Z3 Base Pair Insertion Z4 Structural Distortion (Transcription Block) Z3->Z4 Helix Unwinding

Diagram 1: Mechanistic divergence between Quinolone poisoning and Quinolizinium intercalation.

Quantitative Data Comparison

The divergent mechanisms are reflected in their quantitative binding and inhibitory metrics.

ParameterQuinolone Antibiotics (e.g., Ciprofloxacin)Quinolizinium Scaffolds (e.g., 1-Oxo derivatives)
Core Structure 4-quinolone bicyclic nucleusFused bicyclic quaternary ammonium
Net Charge (pH 7.4) Zwitterionic / NeutralPermanent Cationic (+1)
Primary Biological Target DNA Gyrase / Topoisomerase IVDNA Double Helix (Base Pairs)
Mechanism of Action Topoisomerase Poisoning (Ternary Complex)DNA Intercalation & Photodamage
DNA Binding Affinity ( Ka​ ) Low intrinsic affinity (requires enzyme)High ( 104−105 M −1 )
Gyrase IC 50​ 0.1 - 5.0 µM> 100 µM (Non-specific)

Experimental Workflows & Self-Validating Protocols

To objectively classify a novel bicyclic hit as a topoisomerase poison or a DNA intercalator, orthogonal experimental systems must be employed.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

Purpose: To quantify the stabilization of the gyrase-DNA cleavage complex, validating the quinolone-like mechanism. Causality: DNA gyrase introduces negative supercoils into relaxed DNA in an ATP-dependent manner. By using relaxed plasmid DNA (pBR322) as a substrate, we can visualize the conversion to a supercoiled state. Quinolones will inhibit this conversion by trapping the enzyme.

  • Reaction Assembly: Combine 0.5 µg of relaxed pBR322 DNA with 1 U of E. coli DNA gyrase in a reaction buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, 1 mM ATP). Causality Note: ATP is strictly required for the energy-dependent supercoiling action; MgCl2​ is essential for both enzyme catalysis and the formation of the quinolone-water-metal bridge[5].

  • Compound Addition: Add the test compound at varying concentrations (0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (Ciprofloxacin).

  • Incubation: Incubate at 37°C for 30 minutes to allow the ternary complex to form and stall the enzyme.

  • Termination & Self-Validation: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and a loading dye containing 1% SDS. Self-Validation: The SDS denatures the gyrase. If the compound acts as a true topoisomerase poison, the cleaved DNA is trapped and visualized as a distinct linear DNA band on the gel, distinguishing it from simple catalytic inhibitors that leave the DNA relaxed.

  • Analysis: Resolve the topoisomers on a 1% agarose gel (run without ethidium bromide to prevent intercalation artifacts). Stain post-run and quantify the IC 50​ .

Protocol B: Spectrofluorimetric DNA Intercalation Titration

Purpose: To measure the intrinsic binding affinity of cationic scaffolds to the DNA double helix, validating the quinolizinium-like mechanism. Causality: Quinolizinium derivatives possess intrinsic fluorescence that is heavily quenched upon insertion into the hydrophobic environment of DNA base pairs[9]. Measuring this quenching provides a direct calculation of the binding constant ( Ka​ ).

  • Baseline Measurement: Prepare a 10 µM solution of the quinolizinium compound in a physiological buffer (10 mM sodium phosphate, 50 mM NaCl, pH 7.0). Record the baseline fluorescence emission spectrum.

  • Titration: Sequentially add aliquots of sonicated calf thymus DNA (ctDNA) from a concentrated stock (0 to 100 µM base pair equivalents).

  • Equilibration: Allow 5 minutes of equilibration after each addition. Causality Note: Intercalation is a dynamic equilibrium; sufficient time ensures steady-state binding before measurement.

  • Data Acquisition & Self-Validation: Record the emission spectra. Self-Validation: A parallel titration using a known minor groove binder (e.g., Hoechst 33258) must be performed. If the test compound's fluorescence quenching is due to true intercalation, the groove binder will show no competitive displacement, validating the specific intercalation mechanism[7][8].

  • Analysis: Calculate the binding constant using the McGhee-von Hippel equation. A Ka​ in the range of 104 to 105 M −1 confirms strong intercalative binding[3][8].

Workflow Start Screening: Novel Bicyclic Compound Gyrase Assay 1: DNA Gyrase Supercoiling Start->Gyrase Test Enzyme Inhibition Intercal Assay 2: Spectrofluorimetric Titration Start->Intercal Test Intrinsic DNA Binding G_Pos Inhibits Supercoiling (IC50 < 10 µM) Gyrase->G_Pos I_Pos Fluorescence Quenching (Ka > 10^4 M-1) Intercal->I_Pos Class_Q Classification: Topoisomerase Poison G_Pos->Class_Q Class_Z Classification: DNA Intercalator I_Pos->Class_Z

Diagram 2: Orthogonal experimental workflow for classifying bicyclic antimicrobial mechanisms.

Conclusion

While 1-Oxo-1H,2H,3H,4H-quinolizinium bromide and quinolone antibiotics may appear structurally related at a glance, their application in drug development diverges sharply. Quinolones are highly evolved topoisomerase poisons that rely on precise enzyme-DNA interactions. In contrast, the quinolizinium scaffold provides a robust, permanently charged platform ideal for developing DNA intercalators and photosensitizers. By employing the self-validating workflows outlined above, researchers can accurately classify novel derivatives and optimize their distinct therapeutic potentials.

References

  • Buy 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (EVT-514808). EvitaChem.
  • Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations. The Journal of Organic Chemistry - ACS Publications.
  • Mechanism of action of and resistance to quinolones. PMC.
  • Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society.
  • DNA Gyrase as a Target for Quinolones. MDPI.
  • Photoinduced in situ generation of DNA-targeting ligands: DNA-binding and DNA-photodamaging properties of benzo[c]quinolizinium ions. Beilstein Journals.
  • Photophysical Properties of Quinolizinium Salts and Their Interactions with DNA in Aqueous Solution. The Journal of Physical Chemistry A - ACS Publications.
  • Synthesis, DNA-binding and antiproliferative properties of diarylquinolizinium derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Comparative Studies on the DNA-Binding Properties of Linear and Angular Dibenzoquinolizinium Ions. The Journal of Organic Chemistry - ACS Publications.

Sources

Comparative

Validation of Quinolizinium Bromide-Derived Bioassays: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Synthesis, photophysical validation, and comparative performance of bioassays derived from the 1-Oxo-1H,2H,3H,4H-quinolizini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Synthesis, photophysical validation, and comparative performance of bioassays derived from the 1-Oxo-1H,2H,3H,4H-quinolizinium bromide precursor.

Executive Summary: The Role of the Quinolizinium Scaffold

In the landscape of fluorescence-based bioassays and bioconjugation, traditional organic fluorophores (e.g., BODIPY, Rhodamine, Coumarin) frequently suffer from poor water solubility, limiting their sensitivity and quantitative capabilities in physiological environments[1]. To overcome these limitations, researchers have turned to cationic aromatic heterocycles.

At the core of this chemical evolution is 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS: 5520-39-8)[2]. While not a fluorophore itself, this fused bicyclic quaternary ammonium salt serves as a critical synthetic precursor[3]. Through controlled aromatization and palladium- or gold-mediated functionalization, the 1-oxo precursor is converted into highly stable, water-soluble quinolizinium fluorescent probes[4],[5]. These derivatives exhibit exceptional quantum yields, large Stokes shifts, and tunable photophysical properties, making them superior candidates for targeted bioassays such as formaldehyde (FA) detection and cysteine-peptide labeling[6],[1].

Comparative Performance Data

To objectively evaluate the utility of quinolizinium-based probes derived from 1-Oxo-1H,2H,3H,4H-quinolizinium bromide, we must benchmark them against industry-standard alternatives. The table below synthesizes quantitative data regarding their photophysical and operational parameters.

Performance ParameterQuinolizinium-Based ProbesBODIPY DyesFluorescein Derivatives
Aqueous Solubility Excellent (Inherent cationic charge)Poor (Highly hydrophobic)Good (Highly pH-dependent)
Photostability High (Aromatic resonance stabilization)Moderate to HighLow (Prone to rapid photobleaching)
Stokes Shift Large (~60–80 nm)Small (~10–20 nm)Small (~25 nm)
Detection Time (FA) Rapid (~15 mins via 2-aza-Cope)Variable (>60 mins)Variable
Bioconjugation Targets Cysteine, FormaldehydeAmines, Thiols (requires modification)Amines, Thiols
Core Precursor 1-Oxo-1,2,3,4-tetrahydroquinolizinium bromidePyrrole derivativesResorcinol & Phthalic anhydride

Causality Insight: The permanent cationic charge of the quinolizinium nitrogen ensures complete solvation in aqueous buffers without the need for heavy organic co-solvents. This prevents dye aggregation (aggregation-caused quenching, ACQ), thereby maintaining a high quantum yield during in vitro and in vivo bioassays[6].

Workflow & Mechanistic Causality

The development of a validated quinolizinium bioassay is a multi-stage process. It begins with the structural rigidification of the 1-oxo precursor and ends with a target-specific nucleophilic reaction that triggers a self-validating optical shift.

Workflow A 1-Oxo-1,2,3,4- Tetrahydroquinolizinium Bromide B Aromatization & Functionalization A->B HBr / Heat C Cationic Quinolizinium Fluorophore B->C Pd/Au Catalysis D Bioassay Validation (FA or Cys Labeling) C->D Target Recognition

Fig 1: Synthetic and validation workflow from the 1-oxo precursor to the final bioassay.

Experimental Validation Protocols

The following protocols detail the step-by-step methodologies required to synthesize the active probe from the 1-oxo precursor and validate its performance in two distinct biological applications. Every protocol is designed as a self-validating system to ensure scientific trustworthiness.

Protocol A: Precursor Aromatization & Probe Synthesis

To generate the active fluorophore, the non-aromatic 1-oxo precursor must be aromatized and functionalized.

  • Aromatization: Dissolve 1-Oxo-1,2,3,4-tetrahydroquinolizinium bromide (1.15 g) in 48% aqueous HBr (24.5 mL)[5].

  • Thermal Activation: Heat the solution at 120 °C for 21–24 hours to yield the bromo-substituted quinolizinium intermediate[5].

  • Functionalization: Subject the intermediate to visible light-mediated, gold-catalyzed cis-difunctionalization to attach electron-deficient alkynes (for cysteine labeling) or homoallylic amines (for FA detection)[4],[5].

  • Self-Validation: Confirm the structural integrity via 1 H-NMR. The baseline photophysical properties of the resulting probe should exhibit an absorption peak at ~415 nm and an emission peak at ~495 nm[6].

Protocol B: Formaldehyde (FA) Detection via 2-Aza-Cope Rearrangement

This bioassay utilizes a homoallylic amine-functionalized quinolizinium probe. The detection relies on a 2-aza-Cope rearrangement, which cleaves the homoallylic moiety, altering the electronic push-pull system of the fluorophore and causing a distinct blue shift[6].

  • Assay Preparation: Prepare a 10 μM solution of the quinolizinium probe in a mixture of CH 3​ CN and 10 mM PBS buffer (pH 7.4) at a 1:9 (v/v) ratio[6].

  • Incubation: Maintain the solution at physiological temperature (37 °C).

  • Analyte Introduction: Introduce varying aliquots of FA (0–100 μM).

  • Self-Validation (Spectral Shift): Monitor the reaction via fluorescence spectroscopy. A successful and specific FA binding event is validated by the emission peak shifting from 495 nm to a new, highly fluorescent blue emissive peak at 481 nm within 15 minutes[6].

Pathway Probe Quinolizinium Probe (Homoallylic Amine) Imine Imine Intermediate Probe->Imine Condensation Target Formaldehyde (FA) Target->Imine Rearrange 2-Aza-Cope Rearrangement Imine->Rearrange [3,3]-Sigmatropic Shift Hydrolysis Hydrolysis Rearrange->Hydrolysis Signal Fluorescence Emission (Blue Shift to 481 nm) Hydrolysis->Signal Cleavage of Homoallylic Moiety

Fig 2: 2-Aza-Cope rearrangement signaling pathway for Formaldehyde detection.

Protocol C: Cysteine-Peptide Bioconjugation Assay

For protein modification, electron-deficient alkyne-linked quinolizinium reagents undergo highly selective nucleophilic addition with sulfhydryl groups on cysteine residues[4].

  • Protein Preparation: Prepare 0.1 mM of the target protein (e.g., therapeutic BCArg mutant) in 20 mM Tris-HCl (pH 7.4) with 5% DMSO[1].

  • Reagent Addition: Add 2 equivalents of the functionalized quinolizinium reagent to the protein solution[1].

  • Conjugation: Incubate the mixture at 25 °C for 16 hours to allow the nucleophilic addition reaction to reach completion[1].

  • Self-Validation (SDS-PAGE): Resolve the resulting mixture using SDS-PAGE. Excite the gel using a UV transilluminator at 472 nm. The appearance of a distinct, fluorescent protein band confirms successful covalent cysteine modification, achieving up to 99% conversion without compromising the enzyme's biological activity[7],[4].

Conclusion

The validation of bioassays derived from 1-Oxo-1H,2H,3H,4H-quinolizinium bromide demonstrates a significant leap forward in fluorescent probe technology. By leveraging the inherent water solubility and photostability of the quinolizinium scaffold, researchers can achieve rapid, highly selective detection of environmental toxins (like formaldehyde) and execute precise bioconjugation of therapeutic proteins. Compared to traditional dyes like BODIPY and Fluorescein, quinolizinium derivatives offer a more robust, self-validating platform for complex biological environments.

References

  • Tantipanjaporn, A., Kung, K. K.-Y., Sit, H.-Y., & Wong, M.-K. (2022). Quinolizinium-based fluorescent probes for formaldehyde detection in aqueous solution, serum, and test strip via 2-aza-Cope rearrangement. RSC Advances, 12(18), 11543-11547.[Link]

  • Kung, K. K.-Y., et al. (2022). Functionalized quinolizinium-based fluorescent reagents for modification of cysteine-containing peptides and proteins. RSC Advances, 12(10), 6248-6254.[Link]

  • García-Cuadrado, D., et al. (2006). Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations. The Journal of Organic Chemistry, 71(20), 7541-7549.[Link]

Sources

Validation

comparative analysis of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide synthesis routes

As a Senior Application Scientist, selecting the optimal synthetic pathway for a heterocyclic core requires balancing thermodynamic control, precursor stability, and tautomeric purity. 1-Oxo-1H,2H,3H,4H-quinolizinium bro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal synthetic pathway for a heterocyclic core requires balancing thermodynamic control, precursor stability, and tautomeric purity. 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (commonly referred to as 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide) is a critical bicyclic quaternary ammonium intermediate used extensively in the synthesis of complex quinolizinium salts, fluorescent dyes, and pharmacologically active compounds.

Because the quinolizinium core is highly sensitive to reaction conditions, this guide objectively compares the two most robust synthetic routes—Intramolecular N-Alkylation and Hydrolytic Decarboxylation —providing mechanistic causality and self-validating protocols for each.

Mechanistic Pathways Compared

The synthesis of the 1-oxo-1,2,3,4-tetrahydroquinolizinium core fundamentally relies on either the cyclization of a linear precursor or the degradation of a pre-formed cyclic intermediate.

  • Route A: Intramolecular N-Alkylation (The Cyclization Approach) This classical route relies on the generation of a 4-halo-1-(2-pyridyl)butanone derivative. The pyridine nitrogen acts as an internal nucleophile, undergoing spontaneous intramolecular cyclization to close the piperidine ring 1[1]. Interestingly, halogenated derivatives of this core have even been observed as spontaneous cyclization byproducts when heating linear precursors with morpholine, highlighting the thermodynamic favorability of this bicyclic formation 2[2].

  • Route B: Hydrolytic Decarboxylation (The Annulation Approach) A more controlled, albeit harsher, method utilizes a pre-formed 3,4-dihydro-2-cyano-1-olate quinolizinium precursor. Subjecting this stable intermediate to strong acidic hydrolysis converts the cyano group to a carboxylic acid, which subsequently undergoes thermal decarboxylation to yield the target bromide salt 3[3].

SynthesisRoutes A_Start 4-Bromo-1-(2-pyridyl)butanone (Generated in situ) A_Step Intramolecular N-Alkylation A_Start->A_Step Room Temp / Heat Product 1-Oxo-1,2,3,4-tetrahydroquinolizinium Bromide A_Step->Product Cyclization B_Start 3,4-Dihydro-2-cyano- 1-olate Quinolizinium B_Step Hydrolysis & Decarboxylation (48% HBr, 120 °C) B_Start->B_Step 21 Hours B_Step->Product -CO2, -NH4Br Tautomers 74:26 Oxo/Hydroxy Tautomeric Mixture Product->Tautomers Equilibration

Comparative synthesis workflows for 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide.

Comparative Performance & Experimental Data

When selecting a route, researchers must weigh the ease of precursor synthesis against the required reaction conditions and the resulting tautomeric purity.

ParameterRoute A: Intramolecular N-AlkylationRoute B: Hydrolytic Decarboxylation
Primary Precursor 4-Bromo-1-(2-pyridyl)butanone (in situ)3,4-Dihydro-2-cyano-1-olate quinolizinium
Key Reagents HBr / Acetic Acid48% aq. HBr
Reaction Temperature 25 °C to 80 °C120 °C (Reflux)
Reaction Time 2 - 5 hours21 hours
Typical Yield 60% - 75%~51%
Tautomeric Output Solvent-dependent (primarily Oxo)74:26 (Oxo : Hydroxy)
Scalability Moderate (requires in situ generation)High (handles stable intermediates)

Step-by-Step Experimental Protocols

Protocol A: Intramolecular N-Alkylation (The Cyclization Approach)

This protocol is ideal when starting from linear pyridine derivatives and requires careful control of the cyclization environment 1[1].

  • Precursor Activation : Dissolve the protected ether/acetal precursor of 4-bromo-1-(2-pyridyl)butanone in a mixture of acetic acid and 48% HBr.

    • Causality : The acidic environment deprotects the acetal/ether to reveal the reactive ketone, while HBr ensures the leaving group remains a bromide, maintaining the desired counterion for the final salt.

  • Cyclization : Stir the mixture at room temperature, then gradually heat to 80 °C for 2-3 hours.

    • Causality : The pyridine nitrogen acts as an internal nucleophile. Heating provides the activation energy for the S_N2 displacement of the primary bromide, closing the piperidine ring to form the bicyclic system.

    • Self-Validation : The completion of cyclization is indicated by the formation of a highly polar, water-soluble product that remains at the baseline during standard normal-phase TLC (silica gel, hexane/ethyl acetate), contrasting sharply with the highly mobile precursor.

  • Isolation : Concentrate the solution to dryness in vacuo. Triturate the solid residue with acetone.

    • Causality : Acetone solubilizes unreacted non-ionic organic precursors and byproducts, leaving the insoluble quaternary quinolizinium bromide behind.

  • Purification : Dissolve the crude salt in a minimum amount of boiling ethanol and precipitate by the dropwise addition of diethyl ether.

    • Causality : The addition of a non-polar anti-solvent (diethyl ether) to the polar protic solvent (ethanol) rapidly decreases the solubility of the salt, inducing high-purity crystallization.

Protocol B: Hydrolytic Decarboxylation (The Annulation Approach)

This protocol is preferred when a highly controlled, scalable process is required, utilizing a stable cyano-olate intermediate 3[3].

  • Reagent Preparation : Suspend 3,4-dihydro-2-cyano-1-olate quinolizinium (1.15 g, 6.7 mmol) in 48% aqueous hydrobromic acid (24.5 mL).

    • Causality : 48% HBr acts as both the solvent and the strong acid catalyst necessary to protonate the cyano group, initiating its hydrolysis to a carboxylic acid. The bromide ion also serves as the final counterion.

  • Thermal Decarboxylation : Heat the reaction mixture to 120 °C for 21 hours.

    • Causality : The intermediate carboxylic acid is unstable at high temperatures. Heating at 120 °C provides the energy required for thermal decarboxylation, expelling CO_2 and yielding the target quinolizinium core.

    • Self-Validation : Reaction progress is validated by monitoring the cessation of CO_2 gas evolution and confirming the disappearance of the cyano group's IR stretch at ~2153 cm⁻¹.

  • Solvent Removal : Evaporate the solvent under reduced pressure.

    • Causality : Removing the aqueous HBr shifts the equilibrium, forcing the precipitation of the crude bromide salt and preventing reversible hydration of the oxo group.

  • Purification : Triturate the residue with cold ethanol (EtOH), filter, and recrystallize from boiling EtOH.

    • Causality : Ethanol selectively dissolves organic impurities while allowing the highly polar quaternary ammonium salt to crystallize upon cooling.

  • Yield & Characterization : The process yields ~0.78 g (51%) of a brown solid. NMR analysis confirms a 74:26 mixture of oxo and hydroxy tautomers (mp 210−212 °C) 3[3].

Analytical Characterization & Tautomerism

A critical analytical consideration for 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide is its pronounced keto-enol tautomerism. The product isolated from the hydrolytic decarboxylation route is explicitly characterized as a 74:26 mixture of the oxo (ketone) and hydroxy (enol) tautomers 3[3].

Causality of Tautomerism : The enol form (1-hydroxy-2,3-dihydroquinolizinium) is unusually stable due to extended π-conjugation with the aromatic pyridinium ring. The equilibrium ratio is highly dependent on the crystallization solvent; polar protic solvents like ethanol stabilize the oxo form via hydrogen bonding to the carbonyl oxygen, whereas non-polar environments or solid-state packing may shift the equilibrium toward the hydroxy form. Researchers must account for this dual-state nature when utilizing the compound in downstream aromatization steps (e.g., treatment with acetic anhydride to form fully aromatic quinolizinium salts).

References

  • Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations. The Journal of Organic Chemistry, ACS Publications. 3

  • Product Class 7: Quinolizinium Salts and Benzo Analogues. Science of Synthesis, Thieme Connect. 1

  • Novel Substituted (Pyridin-3-yl)phenyloxazolidinones: Antibacterial Agents with Reduced Activity against Monoamine Oxidase A and Increased Solubility. Journal of Medicinal Chemistry, ACS Publications.2

Sources

Comparative

Confirming the Molecular Structure of 1-Oxo-1H,2H,3H,4H-quinolizinium Bromide: A Comparative Spectroscopic and Crystallographic Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quinolizinium scaffold represents a privileged heterocyclic motif, underpinning the structure of numerous bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinolizinium scaffold represents a privileged heterocyclic motif, underpinning the structure of numerous biologically active natural products and synthetic compounds. The precise elucidation of their molecular architecture is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of medicinal chemistry efforts. This guide provides an in-depth, technical comparison of key analytical techniques for the unambiguous structural confirmation of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide, a representative member of this important class of molecules.

The Imperative of Rigorous Structure Elucidation

The journey from a novel synthetic route to a viable drug candidate is paved with analytical data. For a molecule like 1-Oxo-1H,2H,3H,4H-quinolizinium bromide, seemingly minor variations in its three-dimensional structure can lead to profound differences in biological activity and toxicity. Therefore, a multi-pronged analytical approach is not merely a procedural formality but a scientific necessity to validate the synthetic outcome and provide a solid foundation for further development.

This guide will walk through a hypothetical, yet realistic, set of experimental data to illustrate the process of structure confirmation. We will explore how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography are synergistically employed to build an unassailable case for the target structure.

A Multi-Technique Approach to Structural Verification

The following sections detail the application of various analytical techniques to confirm the molecular structure of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive understanding of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and spatial relationships of atoms within a molecule.

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-Oxo-1H,2H,3H,4H-quinolizinium bromide, we would expect to see distinct signals for the protons on the saturated rings and the aromatic portion of the quinolizinium core.

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The presence of a carbonyl group and the quaternary carbon of the iminium ion are key diagnostic features.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons, respectively. For a molecule with multiple methylene groups, these experiments are crucial for unambiguously assigning the signals.

Comparative Analysis of Spectroscopic Data

To illustrate the power of this multi-technique approach, let's consider a hypothetical dataset for 1-Oxo-1H,2H,3H,4H-quinolizinium bromide and compare it with a potential isomer, 4-Oxo-1H,2H,3H,4H-quinolizinium bromide.

Spectroscopic Data 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (Hypothetical) 4-Oxo-1H,2H,3H,4H-quinolizinium bromide (Expected)
¹H NMR (ppm) ~8.5-9.0 (aromatic), ~4.5 (CH₂-N⁺), ~3.0 (CH₂-C=O), ~2.2 (CH₂)~8.5-9.0 (aromatic), ~4.5 (CH₂-N⁺), ~3.2 (CH₂), ~2.8 (CH₂-C=O)
¹³C NMR (ppm) ~195 (C=O), ~140-150 (aromatic C-N⁺), ~120-135 (aromatic CH), ~55 (CH₂-N⁺), ~40 (CH₂-C=O), ~25 (CH₂)~198 (C=O), ~140-150 (aromatic C-N⁺), ~120-135 (aromatic CH), ~58 (CH₂-N⁺), ~38 (CH₂), ~35 (CH₂-C=O)
IR (cm⁻¹) ~1715 (C=O, six-membered ring ketone)[1], ~1640 (C=N⁺)~1715 (C=O, six-membered ring ketone)[1], ~1640 (C=N⁺)
Mass Spec (m/z) M⁺ peak corresponding to the cation, fragmentation pattern showing loss of CO, and cleavage of the saturated rings.[2]M⁺ peak corresponding to the cation, different fragmentation pattern due to the position of the carbonyl group.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[3] For our target compound, the most informative absorptions would be from the carbonyl (C=O) group of the ketone and the iminium (C=N⁺) double bond. A saturated six-membered cyclic ketone typically shows a strong absorption band around 1715 cm⁻¹.[1][4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through analysis of its fragmentation pattern.[5] For 1-Oxo-1H,2H,3H,4H-quinolizinium bromide, we would expect to observe the molecular ion corresponding to the cationic quinolizinium portion. The fragmentation pattern, likely involving the loss of a neutral carbon monoxide molecule and characteristic cleavages of the saturated rings, would provide further structural confirmation.[2]

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide a wealth of information about the connectivity and functional groups, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the molecular structure in the solid state.[6] By diffracting X-rays off a single crystal of the compound, we can generate a three-dimensional electron density map, from which the precise positions of all atoms can be determined. This technique provides definitive proof of the atomic connectivity, bond lengths, bond angles, and stereochemistry.

Experimental Protocols

Synthesis of 1-Oxo-1H,2H,3H,4H-quinolizinium Bromide (Illustrative)

A plausible synthetic route could involve the cyclization of a suitably substituted pyridine derivative. For instance, the reaction of 2-(4-bromobutanoyl)pyridine with a strong acid could induce an intramolecular N-alkylation followed by cyclization to form the desired quinolizinium core.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR: Acquire a one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum.

  • 2D NMR: Perform COSY and HSQC experiments to establish ¹H-¹H and ¹H-¹³C correlations.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (High-Resolution ESI-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software.

Visualizing the Structure Elucidation Workflow

structure_elucidation cluster_synthesis Synthesis cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Confirmation cluster_data Data Interpretation & Comparison Synthesis Synthesis of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Xray Single-Crystal X-ray Crystallography Synthesis->Xray Interpretation Combined Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Conclusion Structure Confirmed Xray->Conclusion Comparison Comparison with Isomeric Structures Interpretation->Comparison Comparison->Conclusion

Caption: Workflow for the structural elucidation of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide.

Distinguishing Isomers: A Logical Flow

isomer_differentiation Start Proposed Structure: 1-Oxo-quinolizinium NMR_Data ¹H & ¹³C NMR Data Start->NMR_Data Isomer Potential Isomer: 4-Oxo-quinolizinium Isomer->NMR_Data COSY_HSQC 2D NMR (COSY & HSQC) NMR_Data->COSY_HSQC Ambiguity in 1D spectra MS_Frag Mass Spec Fragmentation COSY_HSQC->MS_Frag Confirms C-H connectivity Final_Structure Confirmed Structure: 1-Oxo-1H,2H,3H,4H-quinolizinium bromide MS_Frag->Final_Structure Matches expected fragmentation

Caption: Logical flow for differentiating between potential isomers using spectroscopic data.

Conclusion

The unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and drug development. For a compound such as 1-Oxo-1H,2H,3H,4H-quinolizinium bromide, a comprehensive analytical approach that synergistically combines NMR and IR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography is essential. This guide has demonstrated how the data from these techniques can be integrated to provide a definitive structural assignment, thereby ensuring the scientific rigor required for advancing a compound through the drug discovery pipeline.

References

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • Wyrzykiewicz, E., & Jasiewicz, B. (2010). Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. Journal of the Mexican Chemical Society, 54(3), 151-156.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Stoyanov, N., et al. (2021). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 26(21), 6483. [Link]

  • Wyrzykiewicz, E., & Jasiewicz, B. (2000). Mass spectrometry of bis-quinolizidine alkaloids: 2- and 17-alkyl-substituted derivatives of sparteine and lupanine. Journal of Mass Spectrometry, 35(11), 1293-1298.
  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses-Developments and Applications. IntechOpen. [Link]

  • Smith, B. C. (1999).
  • Stout, G. H., & Jensen, L. H. (2008). X-ray structure determination: a practical guide. John Wiley & Sons.
  • Gunawan, G., & Hariono, M. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234. [Link]

  • Al-Masoudi, N. A., et al. (2019). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 24(18), 3247. [Link]

  • Ferreira, M. J. P., et al. (2020). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 5(48), 31055-31067. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Khan, I., & Ali, A. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc, 13(2), 1-10. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. International Journal of Applied Engineering Research, 12(24), 14878-14881. [Link]

  • Lee, J., et al. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 56(5), 571-578.
  • Royal Society of Chemistry. (2012). 1H and 13C NMR spectral date of compounds. [Link]

  • Bako, E., et al. (2020). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molecules, 25(12), 2901. [Link]

  • Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • McClure, M. S., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 185-212. [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure elucidation by modern NMR: a workbook. Springer Science & Business Media.
  • Catalán, J., et al. (2007). Structural and spectroscopic characterization of oxo-sparteines. The Journal of Physical Chemistry A, 111(28), 6432-6441.
  • YouTube. (2021, April 18). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. [Link]

  • ChemRxiv. (2021, August 21). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. [Link]

Sources

Validation

Literature Comparison: Synthetic Efficacy of 1-Oxo-1H,2H,3H,4H-quinolizinium Bromide

Executive Summary & Context Functionalized quinolizinium cations are highly sought after in medicinal chemistry and drug development due to their planar, cationic structures, which make them excellent DNA intercalators a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

Functionalized quinolizinium cations are highly sought after in medicinal chemistry and drug development due to their planar, cationic structures, which make them excellent DNA intercalators and topoisomerase I inhibitors[1]. However, optimizing these scaffolds for enhanced antiproliferative activity requires precise, regiospecific functionalization.

Historically, researchers attempted to functionalize the parent quinolizinium core directly. This approach is notoriously inefficient[2]. As a Senior Application Scientist, I advocate for the modern, indirect synthetic pathway utilizing 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (also known as 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide) as a critical intermediate. This guide objectively compares the synthetic efficacy of the 1-oxo intermediate pathway against traditional direct functionalization, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: Overcoming Electrophilic Deactivation

To understand why the 1-oxo intermediate is vastly superior, we must examine the electronic causality governing these heterocycles:

  • The Failure of Direct Functionalization: The fully aromatic quinolizinium core possesses a delocalized positive charge. This charge acts as a powerful electron-withdrawing system, severely deactivating the aromatic rings toward electrophilic aromatic substitution (SEAr)[1]. Consequently, direct bromination to produce precursors like 1-bromoquinolizinium bromide requires extremely harsh conditions (e.g., 200 °C), leading to substrate decomposition, poor regioselectivity, and abysmal yields (~10%)[2].

  • The 1-Oxo Advantage: The 1-oxo-1H,2H,3H,4H-quinolizinium bromide intermediate circumvents this electronic barrier. By maintaining a partially saturated ring containing a ketone (oxo) group, the positive charge is electronically isolated from the target functionalization site. The oxo group allows for standard enolization and alpha-functionalization under mild conditions[3]. Subsequent aromatization (via dehydration or elimination) restores the fully aromatic quinolizinium system, effectively bypassing the kinetic barrier of SEAr on a cationic heterocycle[3].

Quantitative Efficacy Comparison

The following table summarizes the performance metrics of synthesizing functionalized quinolizinium derivatives (e.g., 1-bromoquinolizinium bromide) using both methodologies.

ParameterDirect Functionalization (Traditional)1-Oxo Intermediate Pathway (Modern)
Core Strategy Electrophilic Aromatic Substitution (SEAr)Pre-aromatic functionalization & aromatization
Reaction Temperature 200 °C (Harsh)120–140 °C (Mild)
Regioselectivity Poor (Mixture of non-specific isomers)Excellent (Directed strictly by the oxo group)
Target Yield (1-Bromo) ~10% (Overall ~1.5%)[2]>50% (Overall >30%)[2]
Substrate Stability High rate of thermal decompositionHighly stable under reaction conditions

Validated Experimental Protocols

The following workflows detail the synthesis and utilization of the 1-oxo intermediate. Each protocol is designed as a self-validating system to ensure reproducibility.

Protocol A: Synthesis of the 1-Oxo Intermediate

This step involves the decyanation and cyclization of a pyridinium precursor to form the 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide core[2].

  • Preparation: Dissolve 3,4-dihydro-2-cyano-1-olate quinolizinium (1.15 g, 6.7 mmol) in 24.5 mL of aqueous hydrobromic acid (48% HBr). Causality: Aqueous HBr acts as both the acidic catalyst for decyanation and the source of the bromide counterion.

  • Cyclization: Heat the solution at 120 °C for 21 hours.

  • Isolation: Evaporate the solvent under reduced pressure. Treat the resulting crude residue with cold ethanol (EtOH) to induce precipitation.

  • Purification: Recrystallize the solid from EtOH to afford 0.78 g (51% yield) of a brown solid.

  • Self-Validation Checkpoint: Perform 1H-NMR analysis on the purified solid. The spectrum must confirm a 74:26 equilibrium mixture of the oxo and hydroxy tautomers, with a melting point strictly between 210−212 °C[2]. Deviation from this tautomeric ratio indicates incomplete cyclization or residual impurities.

Protocol B: Aromatization to the Quinolizinium Core

Once functionalized, the tetrahydroquinolizinium derivative must be aromatized to restore the biologically active, fully conjugated cationic core[3].

  • Preparation: Suspend the functionalized 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide (1.28 g, 5.61 mmol) in 20 mL of acetic anhydride (Ac2O). Causality: Acetic anhydride serves a dual purpose as both a high-boiling solvent and a potent dehydrating agent to drive the elimination/aromatization process.

  • Aromatization: Stir the mixture for 1.5 hours at 140 °C.

  • Quenching: Cool the solution to room temperature. Hydrolyze the excess Ac2O by slowly adding an equal volume of H2O.

  • Concentration: Concentrate the resulting solution to absolute dryness in vacuo.

  • Precipitation: Dissolve the solid residue in a minimum volume of boiling EtOH. Induce crystallization by the dropwise addition of diethyl ether (Et2O).

  • Self-Validation Checkpoint: The formation of a highly crystalline precipitate upon the addition of Et2O confirms successful aromatization. The absence of a carbonyl stretch (~1680-1700 cm-1) in FT-IR validates the complete loss of the oxo group[3].

Visualizing the Synthetic Logic

G P1 Pyridinium Precursors (Saturated Ring) O1 1-Oxo-1H,2H,3H,4H- quinolizinium bromide P1->O1 aq. HBr, 120°C P2 Parent Quinolizinium (Fully Aromatic Core) D1 Direct Electrophilic Bromination (Br2) P2->D1 SEAr Route O2 Pre-aromatic Functionalization (Alpha-substitution) O1->O2 Mild Conditions R1 Functionalized Quinolizinium (High Yield, Regiospecific) O2->R1 Ac2O, 140°C R2 Functionalized Quinolizinium (Low Yield, Non-specific) D1->R2 Harsh (200°C)

Synthetic pathways comparing the 1-Oxo intermediate route versus direct bromination.

References

  • Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Product Class 7: Quinolizinium Salts and Benzo Analogues. Science of Synthesis (Thieme). Available at: [Link]

Sources

Comparative

Statistical Analysis and Performance Comparison of 1-Oxo-1H,2H,3H,4H-quinolizinium Bromide in Synthetic and Biological Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS: 5520-39-8) is a highly specialized quaternary ammonium salt characterized by a fused...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS: 5520-39-8) is a highly specialized quaternary ammonium salt characterized by a fused bicyclic quinolizinium core. With a molecular weight of 228.09 g/mol and a polar surface area of 20.95 Ų, this heterocyclic compound has become a critical scaffold in both advanced organic synthesis and medicinal chemistry[1]. Its unique electronic properties—specifically, the resonance stabilization of its delocalized π -system and the strong electrophilicity imparted by the cationic nitrogen—make it an ideal candidate for cross-coupling functionalization, photophysical applications, and targeted DNA intercalation[1].

This guide provides an objective, data-driven comparison of 1-Oxo-1H,2H,3H,4H-quinolizinium bromide and its derivatives against alternative synthetic pathways and biological reference compounds.

Structural Dynamics and Mechanistic Pathways

The utility of quinolizinium bromide stems directly from its structural causality. In biological systems, the planar topology of the quinolizinium core allows it to act as a highly efficient DNA intercalator. The positively charged nitrogen electrostatically anchors to the negatively charged phosphate backbone of DNA, while the aromatic system slips between base pairs via π

π stacking[1],[2].

In photophysical applications, quinolizinium salts exhibit distinct excited-state dynamics. Upon excitation to the singlet state ( S1​ ), these compounds undergo competitive radiative decay (fluorescence) and non-radiative intersystem crossing (ISC) to the triplet state ( T1​ ), a mechanism that can be precisely measured using nanosecond laser flash photolysis[3].

G Q Quinolizinium Bromide (Ground State S0) Exc Excited Singlet (S1) Q->Exc hν (Excitation) DNA DNA Intercalation (Target Binding) Q->DNA Electrostatic & π-π Stacking Fluor Fluorescence (Emission) Exc->Fluor Radiative Decay ISC Intersystem Crossing (ISC) Exc->ISC Non-radiative Trip Triplet State (T1) ISC->Trip Spin Conversion Trip->Q Phosphorescence / Quenching Apop Apoptosis / Cytotoxicity DNA->Apop GI50 = 23-36 μM

Photophysical decay and DNA intercalation pathways of quinolizinium salts.

Comparative Synthetic Methodologies: Stille vs. Suzuki Coupling

Functionalizing the quinolizinium core is notoriously difficult due to its electron-deficient nature. Comparative studies on the 4 reveal that traditional Suzuki couplings often fail or result in substrate decomposition when applied to bromoquinolizinium derivatives[4].

The Causality of Catalyst Selection: Stille coupling is significantly more expedient for these electron-rich heteroaryl reagents. The transmetalation step in Suzuki coupling requires a nucleophilic activation of the boronic acid, which is kinetically unfavorable against the highly electrophilic quinolizinium cation. Conversely, the milder organostannanes used in Stille coupling bypass this limitation. Furthermore, adding 10 mol% Copper(I) iodide (CuI) acts as a critical co-catalyst, scavenging free phosphine ligands and accelerating transmetalation, thereby preventing the thermal degradation of the substrate[4].

Table 1: Comparative Cross-Coupling Efficacy for Quinolizinium Derivatives
SubstrateCoupling PartnerReaction TypeCatalyst SystemYield (%)
1-BromoquinoliziniumTributylvinylstannaneStillePd(PPh3)4 / CuI (10 mol%)55%
BromoquinoliziniumTributylphenylstannaneStillePd(PPh3)4High
BromoquinoliziniumPhenylboronic acidSuzukiPd(OAc)2 / K2CO3Low / Decomp.
Bromoquinolizinium3-Pyridineboronic acidSuzukiPd(OAc)2 / K2CO30% (Failed)

Data aggregated from comparative studies on quinolizinium functionalization[4].

Self-Validating Protocol: Palladium-Catalyzed Stille Coupling
  • Preparation: Dissolve 1-bromoquinolizinium bromide (derived from 1-Oxo-1H,2H,3H,4H-quinolizinium bromide via HBr treatment at 120°C) in anhydrous DMF under a strict argon atmosphere to prevent oxidative quenching of the palladium catalyst[4].

  • Catalyst Activation: Add 10 mol% Tetrakis(triphenylphosphine)palladium(0) and 10 mol% CuI. Self-Validation Step: Observe a distinct color shift in the solution, confirming the generation of the active Pd(0) complex.

  • Reagent Introduction: Inject the selected tributylstannane (e.g., tributylvinylstannane) dropwise.

  • Thermal Processing: Heat the reaction mixture to 80°C for 17 hours. Self-Validation Step: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( m/z≈250 ) and the emergence of the coupled product mass validates successful transmetalation[4].

  • Isolation: Evaporate the solvent under reduced pressure and purify via silica gel chromatography (CH2Cl2:MeOH 8:2).

Synth Start 1-Oxo-1H,2H,3H,4H- quinolizinium bromide Brom Bromination (HBr, 120°C) Start->Brom Reactant Prep Inter Bromoquinolizinium Intermediate Brom->Inter Yield Optimization Stille Stille Coupling (Pd-Catalyst, CuI 10 mol%) Inter->Stille Tributylstannanes (Preferred) Suzuki Suzuki Coupling (Pd-Catalyst, Boronic Acid) Inter->Suzuki Arylboronic Acids (Lower Yield) Prod Functionalized Quinolizinium Derivative Stille->Prod High Yield (55%+) Suzuki->Prod Moderate/Low Yield

Comparative synthetic workflows for palladium-mediated functionalization.

Statistical Analysis of Biological Efficacy

Beyond synthesis, quinolizinium derivatives are rigorously evaluated for their antiproliferative properties. By modifying the quinolizinium core into diarylquinolizinium derivatives, researchers can tune the structural flexibility of the molecule, optimizing its torsional rotation to better fit the DNA intercalation site[2].

To objectively measure this performance, the growth inhibition ( GI50​ ) of these compounds is statistically compared against Doxorubicin, a gold-standard topoisomerase II inhibitor and DNA intercalator.

Table 2: Cytotoxicity ( GI50​ ) Comparison Across Cell Lines
CompoundCell Line GI50​ ( μ M)Mechanism of Action
Parent Diarylquinolizinium (3a)HeLa23.0 - 36.0DNA Intercalation
Parent Diarylquinolizinium (3a)MDA-MB46823.0 - 36.0DNA Intercalation
Doxorubicin (Reference)HeLa1.1Topoisomerase II Inhibition
Doxorubicin (Reference)MDA-MB4680.004 - 0.042Topoisomerase II Inhibition

Data sourced from antiproliferative studies on diarylquinolizinium derivatives[2].

Self-Validating Protocol: In Vitro Cytotoxicity Assay
  • Cell Culture: Maintain HeLa and MDA-MB468 cell lines in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.

  • Compound Dosing: Prepare serial dilutions of the synthesized quinolizinium derivative (ranging from 0.1 μ M to 100 μ M) and incubate the cells for 72 hours.

  • Viability Quantification: Perform an MTT reduction assay. Self-Validation Step: Concurrently run Doxorubicin as a positive control. The assay is only statistically valid if the Doxorubicin GI50​ falls within the established 0.004–1.1 μ M range, confirming the sensitivity of the cell batch[2].

  • Data Synthesis: Calculate the GI50​ using non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the exact concentration required to inhibit 50% of cellular growth.

Conclusion

1-Oxo-1H,2H,3H,4H-quinolizinium bromide serves as a highly versatile, albeit challenging, scaffold. Experimental data conclusively demonstrates that for synthetic functionalization, Stille coupling with a CuI co-catalyst drastically outperforms Suzuki methodologies by mitigating the electrophilic degradation of the quinolizinium core. Biologically, while parent quinolizinium derivatives exhibit moderate cytotoxicity ( GI50​ of 23-36 μ M) compared to ultra-potent agents like Doxorubicin, their highly tunable photophysical properties and predictable DNA intercalation mechanics make them invaluable for targeted probe development and advanced drug design.

References

  • Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations The Journal of Organic Chemistry - ACS Publications[Link]

  • Synthesis, DNA-binding and antiproliferative properties of diarylquinolizinium derivatives Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Photophysical Properties of Quinolizinium Salts and Their Interactions with DNA in Aqueous Solution The Journal of Physical Chemistry A - ACS Publications[Link]

Sources

Validation

peer-reviewed studies on 1-Oxo-1H,2H,3H,4H-quinolizinium bromide

An in-depth technical comparison guide designed for researchers, synthetic chemists, and drug development professionals evaluating precursor strategies for the synthesis of functionalized quinolizinium cations. The Chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, synthetic chemists, and drug development professionals evaluating precursor strategies for the synthesis of functionalized quinolizinium cations.

The Challenge of Quinolizinium Functionalization

Quinolizinium cations are critical structural motifs found in a variety of biologically active natural products (such as sempervirine and flavopereirine) and are heavily investigated in oncology as DNA intercalators and topoisomerase inhibitors[1].

Despite their biological value, functionalizing the quinolizinium core is notoriously difficult. The bridgehead quaternary nitrogen renders the fused aromatic system highly electron-deficient. Resonance analysis demonstrates that carbons 2, 4, 6, 8, and 10 carry significant positive charge character[1]. Consequently, traditional electrophilic aromatic substitution (such as direct halogenation) is thermodynamically disfavored, forcing chemists to rely on harsh conditions that result in abysmal yields.

To overcome this, 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (CAS 5520-39-8) has emerged as a strategic precursor[2]. By utilizing a partially saturated ring containing a ketone, chemists can bypass the energy barrier of substituting an electron-deficient aromatic system, performing standard alpha-bromination followed by aromatization to yield highly reactive bromoquinolizinium intermediates[3].

Comparative Performance Analysis: Precursor Strategies

The following table summarizes the quantitative and operational differences between using 1-Oxo-1H,2H,3H,4H-quinolizinium bromide versus alternative historical methods for generating functionalized quinolizinium salts.

Metric / Feature1-Oxo-1H,2H,3H,4H-quinolizinium Bromide (Product)Direct Bromination of Parent Quinolizinium (Alternative 1)De Novo Ring Cyclization (Alternative 2)
Reaction Type Alpha-bromination & subsequent aromatizationElectrophilic Aromatic SubstitutionCondensation of substituted pyridines
Typical Yield 50% – 86% (depending on isomer)[3][4]~10% (Overall yield often <2%)[4]8% – 77% (Highly variable)[3]
Reaction Conditions Mild to moderate (120°C - 140°C)[3][4]Extremely harsh (200°C, neat Br2)[1][4]Moderate (Refluxing in aprotic solvents)[3]
Regioselectivity High. Directed by the oxo-group position.Poor. Mixtures of isomers are common.High. Dictated by starting materials.
Downstream Versatility Excellent. Yields bromo-derivatives ideal for Pd-catalyzed cross-coupling[5].Poor. Low yields bottleneck downstream steps.Limited. Must synthesize a new pyridine precursor for every new derivative.

Mechanistic Insights: Bypassing Aromatic Deactivation

Why Direct Bromination Fails: Attempting to directly brominate quinolizinium bromide requires forcing conditions (e.g., 200 °C for 6 hours) because the electrophile ( Br+ ) is repelled by the delocalized positive charge of the heteroaromatic ring[1][4]. This leads to degradation and yields rarely exceeding 10%.

The Causality Behind the 1-Oxo Advantage: 1-Oxo-1H,2H,3H,4H-quinolizinium bromide circumvents this electronic deactivation. The "left" ring is saturated and features a carbonyl group. This allows for facile enolization and subsequent electrophilic alpha-bromination under standard conditions. Once the bromine is installed, the system is subjected to dehydrating or acidic conditions (such as acetic anhydride or hydrobromic acid) to drive aromatization[3]. The thermodynamic driving force of regaining full aromaticity easily pushes the reaction to completion, yielding the desired bromoquinolizinium bromide in high yields.

Reaction Pathway Visualization

Pathway A 1-Oxo-1H,2H,3H,4H- quinolizinium bromide (CAS 5520-39-8) B Bromoquinolizinium Intermediate A->B 1. Br2 (Alpha-bromination) 2. Ac2O or HBr (Aromatization) C Functionalized Quinolizinium Cation B->C Pd(PPh3)4, CuI Organostannane (Stille Coupling)

Reaction pathway from 1-oxo-1H,2H,3H,4H-quinolizinium bromide to functionalized derivatives.

Self-Validating Experimental Protocols

To generate a library of functionalized quinolizinium cations, the workflow is divided into two self-validating stages: Aromatization to the bromo-intermediate, followed by Palladium-catalyzed cross-coupling.

Protocol 1: Synthesis of Bromoquinolizinium Bromide via Aromatization

Causality Check: Acetic anhydride ( Ac2​O ) or aqueous HBr is used to drive the elimination of water/acid, forcing the saturated ring to aromatize.

  • Preparation: Dissolve 1-Oxo-1H,2H,3H,4H-quinolizinium bromide (1.0 equiv) in a suitable solvent and treat with Br2​ (1.1 equiv) to form the alpha-bromo-oxo intermediate.

  • Aromatization: Isolate the intermediate and dissolve in Acetic Anhydride ( Ac2​O ) or 48% aq. HBr [3][4].

  • Heating: Stir the solution at 120 °C – 140 °C for 1.5 to 24 hours depending on the specific substitution pattern[3][4].

  • Quenching & Isolation: Cool the solution. If using Ac2​O , hydrolyze excess reagent with an equal volume of H2​O [3]. Concentrate the solution to dryness in vacuo.

  • Validation Checkpoint: Dissolve the solid residue in hot ethanol and precipitate by adding diethyl ether. The resulting crystals should be analyzed via 1H -NMR. The disappearance of the aliphatic multiplet signals (from the 2H, 3H, 4H positions) and the appearance of a fully aromatic spectrum validates successful aromatization.

Protocol 2: Palladium-Catalyzed Stille Cross-Coupling

Causality Check: Why Stille and not Suzuki? Suzuki couplings require basic conditions (e.g., Na2​CO3​ ). The electron-deficient quinolizinium core is highly susceptible to nucleophilic attack by hydroxide/carbonate, leading to ring-opening. Stille coupling operates under neutral conditions, preserving the heteroaromatic cation[1][5].

  • Catalyst Preparation: In a flame-dried Schlenk flask under inert argon, combine the synthesized bromoquinolizinium bromide (1.0 equiv), Pd(PPh3​)4​ (5 mol %), and CuI (10 mol %)[4]. Note: CuI acts as a co-catalyst to scavenge free ligands and accelerate the transmetalation step.

  • Reagent Addition: Add anhydrous DMF as the solvent, followed by the desired organostannane (e.g., tributylvinylstannane or phenylethynyltributylstannane) (1.2 equiv)[1].

  • Reaction: Stir the mixture at room temperature or heat to 80 °C depending on the steric hindrance of the stannane[4].

  • Validation Checkpoint: Monitor via Mass Spectrometry (ESI-MS). The cationic nature of the product makes it highly visible in positive ion mode. Look for the mass shift corresponding to the displacement of the bromine isotope pattern ( 79Br/81Br ) by the new functional group.

  • Purification: Filter the mixture through a pad of Celite to remove palladium/tin residues, concentrate, and recrystallize the functionalized quinolizinium salt.

References

  • Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Product Class 7: Quinolizinium Salts and Benzo Analogues Science of Synthesis (Thieme Connect) URL:[Link]

  • Nitrogen Containing Heteroaromatic Cations (Wipf Group) University of Pittsburgh URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxo-1H,2H,3H,4H-quinolizinium bromide
Reactant of Route 2
1-Oxo-1H,2H,3H,4H-quinolizinium bromide
© Copyright 2026 BenchChem. All Rights Reserved.